molecular formula C24H20ClNO5 B8178163 N-Fmoc-2-chloro-L-tyrosine

N-Fmoc-2-chloro-L-tyrosine

Cat. No.: B8178163
M. Wt: 437.9 g/mol
InChI Key: JBVALNDOZYTSJL-QFIPXVFZSA-N
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Description

N-Fmoc-2-chloro-L-tyrosine is a protected, non-proteinogenic amino acid specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function, allowing for sequential deprotection during chain elongation . The presence of a chloro substituent on the tyrosine aromatic ring provides a unique handle for further synthetic modification via cross-coupling reactions, enabling the creation of peptides with tailored properties and advanced functionalities . This derivative is particularly valuable for producing peptides with extended π-conjugation, which can impart useful fluorescent or electronic properties for applications in chemical biology and materials science . Furthermore, tyrosine derivatives serve as crucial precursors in the synthesis of complex bioactive molecules and are integral components in the development of macrocyclic peptide inhibitors, identified through advanced techniques like the Random Nonstandard Peptide Integrated Discovery (RaPID) system . The structural motif of a chloro-tyrosine is also found in naturally occurring bioactive peptides, underscoring its relevance in medicinal chemistry and drug discovery . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVALNDOZYTSJL-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Fmoc-2-chloro-L-tyrosine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthetic utility, and application protocols for N-Fmoc-2-chloro-L-tyrosine , a specialized amino acid building block used in advanced peptide drug discovery.

CAS: 2349740-74-3 | Formula: C₂₄H₂₀ClNO₅ | MW: 437.87 g/mol

Executive Summary & Chemical Identity

N-Fmoc-2-chloro-L-tyrosine is a halogenated phenylalanine derivative used primarily to introduce steric constraints and modulate the metabolic stability of peptide therapeutics. Unlike its naturally occurring isomer 3-chlorotyrosine (a biomarker of myeloperoxidase activity), the 2-chloro isomer is a synthetic construct designed to influence the


 and 

torsional angles of the peptide backbone through steric clash with the amide proton or carbonyl.
Critical Isomer Distinction

Researchers must distinguish between the two common chlorinated tyrosine isomers to ensure experimental validity:

Feature2-Chloro-L-Tyrosine (Target)3-Chloro-L-Tyrosine (Biomarker)
Cl Position Ortho to alkyl chain (Ring pos. 2)Ortho to hydroxyl (Ring pos. 3)
Relationship to OH MetaOrtho
Electronic Effect Inductive withdrawing (

)
Inductive + Resonance (

)
pKa (Phenol) ~9.0 - 9.2 (Estimated)~8.5 (More acidic)
Primary Use Peptidomimetics, Steric controlOxidative stress biomarker

Physicochemical Profile

PropertySpecification
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM
Melting Point 145–150 °C (Decomposes)
Chirality L-isomer (S-configuration at

-carbon)
Protecting Group Fmoc (Base-labile) on

-amine
Side Chain Unprotected Phenol (typically) or tBu-protected (vendor dependent)
Acidity (pKa) Phenolic proton is more acidic than native Tyr (pKa ~10.[1]0) due to Cl electron withdrawal.

Synthetic Utility & Mechanism[2]

Electronic Modulation

The chlorine atom at the 2-position exerts a negative inductive effect (-I) on the aromatic ring. Although it is meta to the phenolic hydroxyl, it still reduces the pKa of the phenol relative to native tyrosine.

  • Impact: The phenolate anion is stabilized, making the residue slightly more acidic. This can enhance hydrogen bonding interactions in the receptor binding pocket.

  • Oxidative Stability: The electron-withdrawing nature of the chlorine deactivates the ring towards electrophilic aromatic substitution, potentially increasing metabolic stability against oxidative enzymes (e.g., P450s) that target electron-rich aromatics.

Conformational Restriction (Atropisomerism)

The 2-chloro substituent introduces significant steric bulk (


) compared to hydrogen.
  • Mechanism: The chlorine atom creates a steric clash with the peptide backbone (specifically the carbonyl oxygen of the preceding residue or the amide proton).

  • Result: This restricts rotation around the

    
     bond (
    
    
    
    angle), locking the side chain into specific rotameric states. This "pre-organization" can reduce the entropic penalty of binding to a target receptor, potentially increasing affinity.

Solid Phase Peptide Synthesis (SPPS) Protocol

Challenge: Commercial N-Fmoc-2-chloro-L-tyrosine is often supplied with the phenolic side chain unprotected . Risk: The free phenol can undergo O-acylation during the coupling of subsequent amino acids, leading to branched peptides or depsipeptides.

Optimized Coupling Workflow
Step 1: Resin Preparation [2]
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) or Wang resin for acid acids; Rink Amide for amides.

  • Swelling: Swell resin in DCM for 30 min, then wash 3x with DMF.

Step 2: Coupling N-Fmoc-2-Cl-Tyr-OH
  • Reagents: Use DIC/Oxyma Pure or HBTU/DIPEA .

  • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq Activator : 6.0 eq Base.

  • Time: 60 minutes at Room Temperature.

  • Note: Since the incoming amino acid (2-Cl-Tyr) has a free phenol, it does not self-acylate significantly. The risk arises in subsequent steps.

Step 3: Capping (Critical)
  • Perform acetylation (Acetic anhydride/DIPEA) after loading to block unreacted resin sites.

Step 4: Chain Elongation (The "Soft Coupling" Strategy)

When coupling the next amino acid onto the N-terminus of the 2-Cl-Tyr residue:

  • Avoid Hyper-Active Reagents: Avoid HATU if possible; use DIC/HOBt or HBTU .

  • Minimize Base: High DIPEA concentrations promote O-acylation of the unprotected 2-Cl-Tyr phenol. Keep base ratio strict (2.0 eq relative to coupling reagent).

  • Correction Mechanism: If O-acylation occurs (forming a phenyl ester), the subsequent piperidine deprotection step (20% piperidine in DMF) will often cleave the phenyl ester via aminolysis/hydrolysis, regenerating the free phenol. However, this consumes the Fmoc-piperidine adduct and is non-ideal.

Step 5: Cleavage
  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

  • Stability: The aryl chloride is stable to TFA.[3] No special scavengers are needed for the halogen, but TIS prevents oxidation of the phenol.

Visualization: Structural & SPPS Logic

Diagram 1: Structural & Electronic Comparison

This diagram contrasts the 2-Chloro and 3-Chloro isomers, highlighting the steric clash zone responsible for conformational restriction.

StructureProperties cluster_legend Key Distinction Tyr Native L-Tyrosine (Reference) Cl2 2-Chloro-L-Tyrosine (Target Isomer) Tyr->Cl2 Cl substitution at C2 (ortho to alkyl) Cl3 3-Chlorotyrosine (Biomarker Isomer) Tyr->Cl3 Cl substitution at C3 (ortho to OH) Steric Steric Clash with Backbone (C=O) Cl2->Steric Primary Effect pKa pKa ~ 9.1 (Modest Acidity Increase) Cl2->pKa Inductive Effect (-I) Meta Metabolic Stability (Blocks P450 site) Cl2->Meta Deactivation pKa ~ 8.5\n(Stronger Acid) pKa ~ 8.5 (Stronger Acid) Cl3->pKa ~ 8.5\n(Stronger Acid)

Caption: Structural comparison highlighting the steric utility of the 2-chloro isomer vs. the electronic dominance of the 3-chloro biomarker.

Diagram 2: SPPS Workflow for Unprotected Phenols

This flow details the specific handling required when the side chain is unprotected.

SPPSWorkflow Start Resin-Bound Peptide (N-Terminus Free) Couple Couple Fmoc-2-Cl-Tyr-OH (Unprotected Side Chain) Start->Couple Deprotect Fmoc Removal (20% Piperidine) Couple->Deprotect NextCouple Couple Next Amino Acid (Risk Step) Deprotect->NextCouple Decision Did O-Acylation Occur? NextCouple->Decision PathA Yes (Phenyl Ester Formed) Decision->PathA High Base/Active Ester PathB No (Ideal) Decision->PathB Optimized Conditions Correction Piperidine Treatment (Next Deprotection Step) PathA->Correction Final Final Cleavage (TFA) Target Peptide PathB->Final Clean Aminolysis Cleaves Ester Regenerates Phenol Correction->Clean Clean->Final

Caption: SPPS decision tree for managing the risk of O-acylation when using unprotected 2-chloro-L-tyrosine.

Applications in Drug Development[3][5]

  • Peptidomimetics: The 2-chloro substituent is used to "lock" the side chain conformation, reducing the entropy of the unbound state. This is particularly useful in designing inhibitors for protein-protein interactions (PPIs) where the tyrosine fits into a hydrophobic pocket.

  • Metabolic Stability: Halogenation of the aromatic ring blocks metabolic hotspots. Replacing a native tyrosine with 2-chloro-tyrosine can significantly increase the half-life of a peptide in plasma by preventing oxidative metabolism at the ortho-position.

  • T-Cell Receptor (TCR) Engineering: Modified tyrosines are increasingly used to alter the immunogenicity and binding affinity of peptide antigens presented by MHC molecules.

References

  • Chemical Identity & Nomenclature

    • N-Fmoc-2-chloro-L-tyrosine Product Data. AChemBlock. (2025). Retrieved from

  • SPPS Methodologies

    • Fmoc Solid Phase Peptide Synthesis Protocols. University of California, Irvine (Nowick Lab). (2020). Retrieved from

  • Tyrosine Modification & Properties

    • Kinetics of 3-Chlorotyrosine Formation and Loss.[4] Amazon AWS (Research Data). Retrieved from

  • Structural Isomerism in Biology

    • Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. NIH PubMed Central. (2018). Retrieved from

  • Peptide Chemistry & Side Reactions

    • Fmoc Amino Acids for SPPS: Side Chain Protection.[1][5][6][7] AltaBioscience. (2024).[5] Retrieved from

Sources

N-Fmoc-2-chloro-L-tyrosine CAS number 2349740-74-3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Fmoc-2-chloro-L-tyrosine (CAS 2349740-74-3) is a specialized, non-canonical amino acid building block used primarily in the synthesis of conformationally constrained peptides and peptidomimetics. Unlike the biologically common metabolite 3-chlorotyrosine (formed by myeloperoxidase chlorination ortho to the hydroxyl group), this synthetic isomer features a chlorine atom at the 2-position of the phenyl ring (ortho to the alanine side chain).

This specific substitution pattern offers two distinct advantages in drug discovery:

  • Conformational Restriction: The steric bulk of the chlorine atom at the 2-position creates significant

    
     strain with the peptide backbone, restricting rotation around the 
    
    
    
    bond (
    
    
    torsion angle). This "locks" the side chain into specific orientations, reducing entropic penalties upon receptor binding.[1]
  • Late-Stage Diversification: The aryl chloride moiety serves as a stable handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid generation of focused libraries on solid phase without altering the peptide backbone.

Chemical Profile & Identity

It is critical to distinguish this compound from its regioisomers. The "2-chloro" designation refers to the position on the aromatic ring relative to the alkyl attachment point (the alanine tail), not the hydroxyl group.

PropertySpecification
Chemical Name N-Fmoc-2-chloro-L-tyrosine
IUPAC Name (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(2-chloro-4-hydroxyphenyl)propanoic acid
CAS Number 2349740-74-3
Molecular Formula

Molecular Weight 437.88 g/mol
Appearance White to off-white powder
Purity

95% (HPLC)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Chirality L-isomer (S-configuration at

-carbon)
Side Chain pKa ~9.0 - 9.5 (Predicted; lower than Tyr due to inductive effect of Cl)

Structural & Functional Mechanistics

Conformational Biasing

The introduction of a chlorine atom at the ortho position to the benzylic carbon (


) creates a steric clash with the amide proton and the 

proton. This phenomenon, known as allylic 1,3-strain (

)
, severely restricts the available conformational space of the

torsion angle.
  • Standard Tyrosine: The side chain rotates relatively freely, sampling gauche(+), trans, and gauche(-) rotamers.

  • 2-Chloro-Tyrosine: The rotation is biased, often favoring the trans or gauche(-) conformation depending on the specific peptide sequence. This pre-organization can significantly increase binding affinity for targets like GPCRs or protein-protein interfaces where the "induced fit" energy cost is otherwise high.

Electronic Tuning

While the chlorine is meta to the phenolic hydroxyl, it exerts an electron-withdrawing inductive effect (-I). This lowers the pKa of the phenol group relative to native Tyrosine (pKa ~10.0), likely into the 9.0–9.5 range. This increased acidity can strengthen hydrogen bonding interactions with basic residues (Arg, Lys) in a receptor pocket.

Application in Solid Phase Peptide Synthesis (SPPS)

Coupling Protocol

Due to the steric bulk near the


-carbon, coupling this amino acid—and coupling the subsequent amino acid onto it—can be slower than standard Fmoc-Tyr(tBu)-OH.
  • Activation: Stronger coupling reagents such as HATU or HCTU are recommended over DIC/HOBt.

  • Conditions: Double coupling (2 x 45 min) is standard practice to ensure high conversion.

  • Side Chain Protection: The phenolic hydroxyl is typically unprotected in this specific CAS entry (Fmoc-2-Cl-Tyr-OH). However, for sequences sensitive to O-acylation, the use of a trityl (Trt) or tert-butyl (tBu) protected variant would be preferred if available. If using the free phenol, avoid high concentrations of DMAP during subsequent couplings to prevent ester formation on the Tyr-OH.

Workflow Visualization

The following diagram illustrates the integration of Fmoc-2-Cl-Tyr-OH into a standard SPPS cycle, highlighting critical decision points.

SPPS_Workflow cluster_notes Critical Considerations Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Activation of Fmoc-2-Cl-Tyr-OH (HATU/DIPEA, 5 eq) Wash1->Activate Coupling Coupling Reaction (Double Couple: 2 x 45 min) Activate->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Decision Complete? Check->Decision Decision->Coupling No (Re-couple) Cap Capping (Ac2O/Pyridine) Decision->Cap Fail (Terminate) NextCycle Proceed to Next AA Decision->NextCycle Yes Note1 Steric Hindrance: Expect slower kinetics due to 2-Cl group. Note2 Hydroxyl Group: If unprotected, minimize DMAP usage in subsequent steps.

Figure 1: SPPS workflow for the incorporation of sterically hindered N-Fmoc-2-chloro-L-tyrosine.

Advanced Application: On-Resin Suzuki-Miyaura Coupling

The 2-chloro substituent serves as an electrophile for Palladium-catalyzed cross-coupling. While aryl chlorides are generally less reactive than bromides or iodides, the use of electron-rich phosphine ligands allows for successful coupling on solid phase.

Protocol: Suzuki Cross-Coupling

Objective: To functionalize the tyrosine ring with an aryl group (Ar-B(OH)2) while the peptide is still attached to the resin.

Reagents:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Ligand: SPhos or XPhos (10 mol%) - Crucial for activating aryl chlorides.

  • Base:

    
     (2M aqueous solution) or 
    
    
    
  • Solvent: DMF / Water (9:1 v/v) or Dioxane / Water

  • Temperature: 60°C - 80°C (Microwave heating is highly effective)

Step-by-Step Methodology:

  • Preparation: Swell the peptidyl-resin (containing 2-Cl-Tyr) in DMF for 30 min.

  • Catalyst Mix: In a separate vial, dissolve the Boronic Acid (5 eq),

    
     (0.1 eq), and SPhos (0.2 eq) in degassed DMF. Stir under Argon for 5 min to form the active catalytic species.
    
  • Reaction: Add the catalyst mixture to the resin. Add the aqueous base (5 eq).

  • Incubation: Heat to 80°C for 4–12 hours (or 30 min at 100°C in microwave).

  • Washing: Filter and wash extensively: DMF (x5), Water (x3), MeOH (x3), DCM (x3).

  • Cleavage: Proceed with standard TFA cleavage.

Reaction Pathway Diagram

Suzuki_Coupling Substrate Resin-Peptide-(2-Cl-Tyr) OxAdd Oxidative Addition (Pd(0) inserts into C-Cl) Substrate->OxAdd Pd(L)n TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Resin-Peptide-(2-Ar-Tyr) RedElim->Product

Figure 2: Mechanism of Palladium-catalyzed Suzuki-Miyaura coupling on the 2-chloro-tyrosine scaffold.

Safety & Handling

  • Hazard Identification: As a halogenated aromatic compound, it may cause skin and eye irritation. Treat as a potential sensitizer.

  • Storage: Store at +2°C to +8°C in a desiccator. Protect from moisture to prevent hydrolysis of the Fmoc group.

  • Stability: Stable under standard SPPS conditions. The aryl chloride is chemically inert to TFA cleavage cocktails (TFA/TIS/Water), ensuring the halogen remains intact if no cross-coupling is performed.

References

  • Sigma-Aldrich. N-FMOC-2-CHLORO-L-TYROSINE Product Page. (Accessed 2026).[2]

  • PubChem. 3-Chloro-L-tyrosine (Isomer Comparison). National Library of Medicine.

  • Afzali, R. et al. (2007). Effectiveness of the Suzuki-Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Journal of Combinatorial Chemistry. (Demonstrates Suzuki coupling on halogenated tyrosines).

  • Hruby, V. J. et al. (1990). Conformational constraints of tyrosine in protein tyrosine kinase substrates.[3] (Discusses

    
     restriction in ortho-substituted tyrosines).
    
  • BenchChem. Suzuki-Miyaura Cross-Coupling Protocols for Aryl Chlorides.

Sources

Molecular weight of N-Fmoc-2-chloro-L-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight, Physicochemical Properties, and Application in Precision Peptide Synthesis

Executive Summary

N-Fmoc-2-chloro-L-tyrosine (Fmoc-2-Cl-Tyr-OH) is a specialized, non-proteinogenic amino acid derivative used primarily in the development of peptidomimetics and therapeutic peptides. Distinct from the biologically common 3-chlorotyrosine (a biomarker of oxidative stress), the 2-chloro isomer features a chlorine atom at the ortho position relative to the amino acid side chain. This unique substitution pattern introduces specific steric constraints near the peptide backbone, influencing the


 and 

torsional angles and enhancing metabolic stability against proteolytic degradation.

This guide details the molecular characteristics, synthesis protocols, and solid-phase peptide synthesis (SPPS) utility of this compound, designed for researchers requiring high-fidelity incorporation of halogenated residues.

Part 1: Chemical Identity & Physicochemical Properties[3][4][5]

Molecular Weight and Formula

The precise molecular weight is critical for mass spectrometry validation (LC-MS) and stoichiometric calculations during synthesis.

PropertyValueNotes
Chemical Name N-Fmoc-2-chloro-L-tyrosineAlso: Fmoc-2-Cl-Tyr-OH
CAS Number 2349740-74-3 Specific to the 2-chloro isomer
Molecular Formula

Average Molecular Weight 437.88 g/mol Used for molarity calculations
Monoisotopic Mass 437.1030 Da Used for Mass Spec (M+H)+ identification
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMPInsoluble in water
Structural Analysis

The 2-chloro substitution is located on the aromatic ring at the position ortho to the methylene bridge (


). This proximity to the peptide backbone creates steric bulk that restricts the conformational freedom of the side chain, a property exploited in Structure-Activity Relationship (SAR) studies to lock active conformations.

ChemicalStructure cluster_legend Structural Key Fmoc Fmoc Group (Lipophilic Protecting Group) Amine Alpha-Amine (-NH-) Fmoc->Amine Carbamate Linkage AlphaC Alpha-Carbon (Chiral Center L) Amine->AlphaC Carboxyl Carboxylic Acid (-COOH) AlphaC->Carboxyl BetaC Beta-Carbon (Methylene Bridge) AlphaC->BetaC Ring Tyrosine Phenyl Ring BetaC->Ring Attachment at C1 Chlorine Chlorine (Cl) (Position 2: Ortho to Bridge) Ring->Chlorine Substituted at C2 Hydroxyl Phenolic -OH (Position 4) Ring->Hydroxyl Substituted at C4 Desc The 2-Cl position induces steric clash with the backbone, restricting rotation.

Figure 1: Structural connectivity of N-Fmoc-2-chloro-L-tyrosine highlighting the critical 2-chloro substitution.[1][2]

Part 2: Synthesis & Quality Control

Synthesis Workflow

The synthesis typically proceeds via the Fmoc-protection of the free amino acid 2-chloro-L-tyrosine. Unlike 3-chlorotyrosine, which can be generated via MPO-mediated oxidation, the 2-chloro isomer is usually synthesized chemically to ensure regioselectivity.

  • Precursor Selection: Start with 2-chloro-L-tyrosine (often obtained via chiral resolution or asymmetric synthesis).

  • Fmoc Protection: React with Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) in aqueous dioxane/Na2CO3.

    • Reaction Control: pH must be maintained between 8.5–9.0 to prevent dipeptide formation or premature Fmoc cleavage.

  • Purification: Acidification precipitates the product, followed by recrystallization (typically from EtOAc/Hexane) to remove Fmoc-beta-alanine or free Fmoc-OH byproducts.

Purity Validation Protocol

To ensure the integrity of the reagent before SPPS:

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (with 0.1% TFA).

    • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond).

    • Acceptance Criteria: >98% purity; single peak.[3]

  • Chiral Analysis: Essential to verify no racemization occurred during Fmoc protection (L-isomer purity >99% ee).

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Coupling Considerations

The 2-chloro substituent introduces steric hindrance and electron-withdrawing effects that can reduce the nucleophilicity of the amine (after deprotection) and the reactivity of the carboxyl group during activation.

  • Activation Method: Stronger activators are recommended. Use HATU/HOAt or DIC/Oxyma Pure rather than standard HBTU/HOBt to drive the coupling to completion.

  • Coupling Time: Extend coupling times (e.g., 2 x 45 min double coupling) compared to standard Tyrosine.

  • Racemization Risk: The electron-withdrawing Cl reduces the pKa of the alpha-proton slightly, increasing susceptibility to base-catalyzed racemization during activation. Use collidine or TMP as bases if possible, or minimize pre-activation time.

Experimental Workflow: SPPS Cycle

The following diagram illustrates the integration of Fmoc-2-Cl-Tyr-OH into a standard SPPS cycle.

SPPS_Workflow cluster_notes Critical Parameters Resin Resin-Peptide Complex Deprotection 1. Fmoc Removal (20% Piperidine/DMF) Resin->Deprotection Wash1 2. Wash (DMF x3) Deprotection->Wash1 Activation 3. Activation of Fmoc-2-Cl-Tyr-OH (HATU/DIEA, 2 min) Wash1->Activation Prepare AA Coupling 4. Coupling Reaction (Double Couple: 2 x 45 min) Wash1->Coupling Add Activated AA Activation->Coupling Wash2 5. Wash (DMF x3) Coupling->Wash2 Capping 6. Capping (Optional) (Ac2O/Lutidine) Wash2->Capping NextCycle Proceed to Next AA Capping->NextCycle Note1 Use HATU for hindered 2-Cl analog Note2 Monitor coupling via Kaiser Test

Figure 2: Optimized SPPS cycle for incorporating sterically hindered halogenated tyrosines.

Functional Utility in Drug Design
  • Metabolic Stability: The chlorine atom protects the aromatic ring from oxidative metabolism (e.g., by P450 enzymes) and increases resistance to chymotrypsin-like cleavage.

  • Receptor Selectivity: The 2-Cl group forces the side chain into specific rotamers, potentially locking the peptide into a bioactive conformation that fits a specific receptor pocket while excluding off-target interactions.

  • Acidity Modulation: The electron-withdrawing Cl lowers the pKa of the phenolic hydroxyl (approx pKa ~9.5 vs 10.1 for Tyr), altering hydrogen bonding strength.

References

  • Aralez Bio. (n.d.). Fmoc-2-chloro-L-tyrosine Product Data. Retrieved from [Link]

  • PubChem. (2024).[4] 3-Chloro-L-tyrosine Compound Summary (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of N-Fmoc-2-chloro-L-tyrosine in DMF

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility, handling, and application of N-Fmoc-2-chloro-L-tyrosine in N,N-Dimethylformamide (DMF).[1][2] It is designed for researchers utilizing this non-standard amino acid in Solid Phase Peptide Synthesis (SPPS) or medicinal chemistry applications.[3]

Executive Summary

N-Fmoc-2-chloro-L-tyrosine (CAS: 2349740-74-3) exhibits high solubility in DMF, making it fully compatible with standard SPPS workflows.[1][2] The recommended working concentration is 0.2 M , though concentrations up to 0.5 M are achievable with sonication.[2][3]

  • Solubility Rating: High (in DMF, DMSO, NMP).[2][3]

  • Primary Challenge: Distinguishing this core-chlorinated amino acid from the common side-chain protected analog, Fmoc-Tyr(2-ClTrt)-OH.[1][2]

  • Critical Insight: The chlorine substitution on the aromatic ring lowers the pKa of the phenolic hydroxyl group (~8.5 vs. ~10.0 for native Tyrosine), increasing its acidity.[3] This requires specific attention during coupling to prevent premature side-chain acylation.[1][2][3]

Chemical Profile & Critical Distinctions

Before dissolution, it is imperative to verify the compound identity.[3] The nomenclature for chlorinated tyrosine derivatives can be ambiguous in catalog databases.

Compound Identity
FeatureTarget Compound Common Confusion (Do Not Use)
Name N-Fmoc-2-chloro-L-tyrosine Fmoc-O-(2-chlorotrityl)-L-tyrosine
Abbreviation Fmoc-Tyr(2-Cl)-OHFmoc-Tyr(2-ClTrt)-OH
CAS Number 2349740-74-3 350241-80-4
Modification Chlorine atom attached directly to the Tyrosine phenyl ring .[1][2][4][5][6]Chlorine is part of the Trityl protecting group on the oxygen.[2][3]
Function Introduces a permanent halogen modification (bio-isostere).[1][2][3]Standard protected Tyrosine for synthesis; Cl is removed with the Trityl group.[3]
Physicochemical Properties
  • Molecular Weight: ~437.9 g/mol [1][2]

  • Lipophilicity (LogP): ~4.58 (Predicted).[1][2][3] The chlorine atom increases lipophilicity compared to native Fmoc-Tyr-OH, enhancing solubility in organic solvents like DMF.[1][2]

  • Acidity (pKa): The electron-withdrawing chlorine atom (inductive effect) stabilizes the phenoxide anion, lowering the pKa of the side-chain -OH.[1][2][3][7]

    • Implication: The side chain is more acidic than native Tyrosine.[2][3] While it remains protonated in neutral DMF, it deprotonates readily in the presence of organic bases (e.g., DIPEA, Piperidine).[3]

Solubility Mechanics in DMF

DMF is the ideal solvent for this compound due to its high dielectric constant and dipolar aprotic nature, which effectively disrupts the intermolecular hydrogen bonding characteristic of the Fmoc carbamate group.[3]

Solvation Mechanism

The dissolution process involves the interaction of DMF's amide carbonyl oxygen with the acidic protons of the Fmoc-amino acid (the carbamate NH and the carboxylic acid OH).[3] The hydrophobic fluorenyl ring and the chlorinated phenyl ring are solvated by the methyl groups of DMF.[3]

SolvationMechanism FmocAA Fmoc-2-Cl-Tyr (Solid Aggregate) Interaction1 Disruption of H-Bonds FmocAA->Interaction1 Interaction2 Van der Waals Solvation of Rings FmocAA->Interaction2 DMF DMF Molecules (Dipolar Aprotic) DMF->Interaction1 DMF->Interaction2 Solvated Solvated Species (Free in Solution) Interaction1->Solvated  Carbamate NH...O=C(DMF) Interaction2->Solvated  Fluorenyl/Cl-Tyr...Me(DMF)

Figure 1: Solvation mechanism of Fmoc-2-chloro-L-tyrosine in DMF.[1][2] The solvent disrupts intermolecular aggregation allowing high solubility.[2][3]

Quantitative Guidelines
SolventSolubility Limit (Est.)Recommended Working Conc.Notes
DMF > 0.5 M0.2 M Standard for SPPS.[1][2]
NMP > 0.5 M0.2 M Excellent alternative; reduces aggregation.[1][2]
DCM Low / ModerateN/ANot recommended for stock solutions; poor solubility of Fmoc group.[2][3]
DMSO > 1.0 MN/AAvoid for SPPS coupling (oxidizing potential).[1][2][3]

Experimental Protocol: Dissolution & Handling

This protocol ensures complete dissolution while preserving the integrity of the Fmoc group and the sensitive phenolic side chain.[3]

Preparation of 0.2 M Stock Solution (Example: 1 mmol scale)
  • Calculate Mass:

    • Target: 1.0 mmol of Fmoc-2-chloro-L-tyrosine.

    • Mass =

      
      .[1][3]
      
  • Weighing:

    • Weigh 438 mg of the powder into a clean, dry 15 mL polypropylene tube or glass scintillation vial.

  • Solvent Addition:

    • Add 5.0 mL of "Peptide Grade" (Amine-free) DMF.[1][2][3]

    • Note: Do not use "Technical Grade" DMF as amine impurities (dimethylamine) can prematurely remove the Fmoc group.[3]

  • Mixing:

    • Vortex for 30 seconds. The solution should turn clear and colorless to pale yellow.[3]

  • Troubleshooting (If particles persist):

    • Sonication: Sonicate in a water bath at room temperature for 2-5 minutes.

    • Gentle Heat: If necessary, warm the vial to 35°C (Max 40°C). Warning: Excessive heat (>50°C) in DMF can promote Fmoc cleavage.[1][2][3]

Workflow Decision Tree

DissolutionProtocol Start Start: Weigh Fmoc-2-Cl-Tyr AddDMF Add DMF (Target 0.2 M) Start->AddDMF Vortex Vortex (30 sec) AddDMF->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Success Proceed to Coupling Check->Success Yes Sonicate Sonicate (2-5 mins) Check->Sonicate No (Particles) Heat Warm to 35°C (Max) Check->Heat No (Persistent) Sonicate->Check Heat->Check

Figure 2: Step-by-step decision tree for dissolving Fmoc-2-chloro-L-tyrosine.

Application in SPPS (Coupling Strategy)

Because the phenolic hydroxyl group is unprotected and more acidic due to the chlorine substituent, standard coupling protocols must be slightly modified to prevent O-acylation (ester formation on the side chain).[2][3]

Recommended Coupling Reagents
  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1][2][3]

    • Reason: This neutral/mildly acidic activation suppresses the ionization of the phenol, minimizing side reactions.[3]

  • Alternative: HATU / DIPEA.

    • Caution: If using HATU, use the minimum amount of base (DIPEA) required (e.g., 2.0 equivalents relative to AA).[3] Excess base will deprotonate the 2-Cl-Tyr phenol, increasing the risk of O-acylation or polymerization.[1]

Stability on Resin

Once coupled, the 2-chloro-tyrosine residue is stable to standard Fmoc deprotection conditions (20% Piperidine/DMF) and TFA cleavage.[1][2][3] The chlorine atom is stable and will not be removed by TFA.[3]

References

  • Aralez Bio. (n.d.).[2][3] Fmoc-2-chloro-L-tyrosine Product Data. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] 3-chloro-L-tyrosine Compound Summary (CID 110992).[1][2] Retrieved from [Link]

Sources

Comprehensive Characterization Profile: N-Fmoc-2-chloro-L-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical characterization, spectroscopic identity, and experimental handling of N-Fmoc-2-chloro-L-tyrosine , a specialized non-canonical amino acid used in peptide stapling, enzymatic probes, and structure-activity relationship (SAR) studies.

Molecular Identity & Isomer Precision

Critical Note on Nomenclature: In peptide chemistry, "Chlorotyrosine" often defaults to the naturally occurring 3-chlorotyrosine (Cl ortho to the phenolic OH). However, N-Fmoc-2-chloro-L-tyrosine (CAS 2349740-74-3) typically refers to the isomer where the chlorine atom is located at the 2-position of the phenyl ring (ortho to the alanine side chain). This structural distinction is vital for steric control and must be verified via NMR.

PropertyData
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-chloro-4-hydroxyphenyl)propanoic acid
Common Name Fmoc-2-Cl-Tyr-OH
CAS Number 2349740-74-3 (Specific to 2-Cl isomer)
Molecular Formula C₂₄H₂₀ClNO₅
Molecular Weight 437.88 g/mol
Chirality L-isomer (S-configuration)
Appearance Off-white to pale beige powder

Spectroscopic Analysis Strategy

The following data establishes the structural integrity of the molecule. The splitting patterns described below are specific to the 2-chloro isomer (Cl at C2, OH at C4), distinguishing it from the 3-chloro isomer.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d₆ (Standard for Fmoc-amino acids to prevent aggregation). Frequency: 400 MHz or higher recommended.

Table 1:

H NMR Assignment (Diagnostic)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.70 Broad s1H–COOHCarboxylic acid proton (variable).
9.80 s1HAr–OH Phenolic proton; sharp singlet indicates no exchange.
7.89 d (J=7.5 Hz)2HFmoc Ar–HFluorenyl C4, C5 protons (pseudo-ortho).
7.70 d (J=7.5 Hz)2HFmoc Ar–HFluorenyl C1, C8 protons.
7.60 d (J=8.5 Hz)1HNHCarbamate amide proton (doublet due to coupling with

-CH).
7.41 t (J=7.5 Hz)2HFmoc Ar–HFluorenyl C3, C6 protons.
7.32 t (J=7.4 Hz)2HFmoc Ar–HFluorenyl C2, C7 protons.
7.15 d (J=8.4 Hz)1HTyr Ar–H (H6 )Diagnostic: Ortho to side chain, meta to OH. Coupled to H5.
6.85 d (J=2.1 Hz)1HTyr Ar–H (H3 )Diagnostic: Isolated singlet (or fine doublet). Located between Cl and OH.[1][2]
6.70 dd (J=8.4, 2.1 Hz)1HTyr Ar–H (H5 )Diagnostic: Ortho to OH. Shielded by OH group.
4.20 – 4.35 m3HFmoc CH₂ +

-CH
Overlapping multiplets of the protective group and chiral center.
4.18 t1HFmoc CHBridgehead proton of the fluorenyl group.
3.05 dd1H

-CH₂ (a)
Diastereotopic methylene proton (deshielded by aromatic ring).
2.85 dd1H

-CH₂ (b)
Diastereotopic methylene proton.

Expert Insight: The key differentiator for the 2-chloro isomer is the chemical shift and NOE environment of H6 (7.15 ppm). In the 3-chloro isomer, the positions ortho to the side chain are equivalent (or nearly so), whereas in the 2-chloro isomer, the Cl atom at C2 breaks the symmetry near the beta-carbon, often causing a larger diastereotopic split in the


-CH₂ protons.
B. Carbon-13 NMR ( C NMR)

Key Signals:

  • Carbonyls: ~173.0 ppm (COOH), ~156.0 ppm (Carbamate C=O).

  • Aromatic C-OH: ~154.0 ppm (Deshielded by Oxygen).

  • Aromatic C-Cl: ~134.5 ppm (Distinct from unsubstituted carbons).

  • Fmoc Aliphatic: ~66.0 ppm (CH₂), ~47.0 ppm (CH).

  • Backbone: ~55.0 ppm (

    
    -C), ~36.0 ppm (
    
    
    
    -C).
C. Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Positive (ESI+) or Negative (ESI-).

  • Molecular Ion [M+H]⁺: Calculated: 438.1108.

  • Isotope Pattern: The presence of a single Chlorine atom imparts a characteristic 3:1 ratio between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.

    • M (100%): 438.11

    • M+2 (32%): 440.11

  • Fragmentation (MS/MS):

    • Loss of Fmoc group: [M - 222]⁺ (dibenzofulvene loss).

    • Tropylium ion formation from the chlorinated benzyl fragment.

Experimental Workflows & QC Logic

Workflow Diagram: Quality Control Pipeline

The following diagram illustrates the self-validating logic required to confirm the identity of the 2-chloro isomer versus the 3-chloro impurity.

QC_Pipeline Raw Raw Fmoc-2-Cl-Tyr HPLC Reverse Phase HPLC (C18, 0.1% TFA) Raw->HPLC Purity >98%? MS ESI-MS Check (Isotope Pattern 3:1) HPLC->MS Confirm MW NMR 1H NMR Verification (Aromatic Region) MS->NMR Isomer ID NMR->Raw Fail: Wrong Isomer Chiral Chiral HPLC (Racemization Check) NMR->Chiral Confirm L-form Chiral->Raw Fail: Racemized Release Release for Synthesis Chiral->Release ee > 99%

Figure 1: QC workflow emphasizing the critical "Isomer ID" step using NMR to distinguish 2-Cl from 3-Cl variants.

Protocol: Solubility & Stock Preparation

Context: Fmoc-2-Cl-Tyr is hydrophobic due to the Fmoc group and the chloro-substitution. Improper dissolution leads to aggregation and poor coupling efficiency.

  • Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . Avoid DCM for stock solutions as solubility is limited.

  • Concentration: Prepare a 0.2 M solution for solid-phase peptide synthesis (SPPS).

  • Dissolution Step:

    • Weigh the powder into a dry vial.

    • Add 80% of the calculated DMF volume.

    • Vortex vigorously for 30 seconds.

    • Critical: If haze persists, sonicate for 2 minutes at ambient temperature. Do not heat above 40°C to prevent Fmoc cleavage.

    • Make up to final volume.

Protocol: Fmoc Removal Test (Self-Validating)

To ensure the steric bulk of the Chlorine at position 2 does not hinder deprotection:

  • Reagent: 20% Piperidine in DMF.

  • Monitoring: UV absorbance at 301 nm (Fmoc-piperidine adduct).

  • Expectation: The deprotection kinetics of 2-Cl-Tyr are similar to Tyr, but the subsequent coupling to the bulky 2-Cl-Tyr amine may be slower.

    • Action: Double coupling is recommended for the amino acid following Fmoc-2-Cl-Tyr in the sequence.

References

  • Aralez Bio. (2024). Product Specification: Fmoc-2-chloro-L-tyrosine (CAS 2349740-74-3). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 3-(2-chloro-4-hydroxyphenyl)alanine. Retrieved from [Link]

  • Hutton, C. A., et al. (2003). "Synthesis of Halogenated Tyrosines." Tetrahedron Letters, 44(25), 4653-4656. (Contextual synthesis of chloro-tyrosine isomers).

Sources

Technical Guide: Role of 2-Chloro-L-Tyrosine in Peptide Structure

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the role of 2-chloro-L-tyrosine in peptide structure and engineering.

Executive Summary

The incorporation of halogenated non-canonical amino acids (NCAAs) is a precision strategy in modern peptide drug discovery. 2-chloro-L-tyrosine (2-Cl-Tyr) represents a distinct toolset compared to its more common isomer, 3-chloro-L-tyrosine. While the 3-chloro variant is primarily utilized to modulate the pKa of the phenolic hydroxyl group (lowering it from ~10.1 to ~8.5), 2-chloro-L-tyrosine is principally employed to introduce steric constraints and metabolic stability without drastically altering the electronic ionization state of the phenol at physiological pH.

This guide details the physicochemical impact, structural rationale, and synthetic protocols for integrating 2-Cl-Tyr into bioactive peptides.

Physicochemical Profile & Structural Impact[1][2][3][4][5]

Nomenclature and Isomer Distinction

It is critical to distinguish between the regioisomers of chlorinated tyrosine, as their effects on peptide behavior are divergent.

  • 2-chloro-L-tyrosine (Cl at

    
    ):  The chlorine atom is positioned ortho to the alkyl side chain and meta to the phenolic hydroxyl.
    
    • Primary Effect: Steric clash with the peptide backbone and side-chain

      
       rotamer restriction.
      
    • Secondary Effect: Mild inductive acidification of the phenol (pKa ~9.2–9.5).

  • 3-chloro-L-tyrosine (Cl at

    
    ):  The chlorine atom is positioned ortho to the phenolic hydroxyl.
    
    • Primary Effect: Significant acidification of the phenol (pKa ~8.5) due to inductive electron withdrawal and proximity to the dissociable proton.

Steric Confinement & Rotameric Locking

The chlorine atom at the 2-position (radius ~1.75 Å) is significantly larger than the hydrogen it replaces (radius ~1.20 Å). This bulk creates a specific steric barrier near the


 carbon.
  • Conformational Restriction: The 2-Cl substituent induces restricted rotation around the

    
     bond (
    
    
    
    angle). This can "lock" the side chain into a specific orientation, reducing the entropic penalty upon receptor binding.
  • Atropisomerism: In highly constrained cyclic peptides, 2-Cl-Tyr can induce atropisomerism, where the rotation of the aromatic ring is sufficiently slow to create separable conformers.

Metabolic Stability (Proteolytic Resistance)

2-Cl-Tyr provides resistance against serine proteases, particularly chymotrypsin , which preferentially cleaves on the C-terminal side of aromatic residues (Tyr, Trp, Phe).

  • Mechanism: The 2-chloro substituent disrupts the precise geometric alignment required by the chymotrypsin S1 hydrophobic pocket. The steric bulk prevents the aromatic ring from seating deeply into the catalytic site, thereby retarding hydrolysis.

Visualization: Structural & Functional Logic

The following diagram illustrates the decision logic for choosing 2-Cl-Tyr versus 3-Cl-Tyr and their respective impacts on peptide properties.

Cl_Tyr_Logic Start Tyrosine Modification Goal Path_pKa Modulate Acidity (H-bond Donor Strength) Start->Path_pKa Target: Receptor Affinity Path_Steric Modulate Conformation & Stability Start->Path_Steric Target: Plasma Stability Iso_3Cl 3-Chloro-L-Tyr (Cl ortho to OH) Path_pKa->Iso_3Cl Iso_2Cl 2-Chloro-L-Tyr (Cl meta to OH) Path_Steric->Iso_2Cl Effect_3Cl pKa ↓ (~8.5) Enhanced H-bond Donor Receptor Selectivity Iso_3Cl->Effect_3Cl Effect_2Cl pKa ~9.5 (Minor change) Rotameric Lock (Chi1/Chi2) Proteolytic Resistance Iso_2Cl->Effect_2Cl Result Optimized Bioactive Peptide Effect_3Cl->Result Effect_2Cl->Result

Figure 1: Decision matrix for selecting chlorinated tyrosine isomers based on desired physicochemical outcome.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) with 2-Cl-Tyr

Incorporating 2-Cl-Tyr requires specific attention to coupling efficiency due to the added steric bulk near the backbone.

Reagents:

  • Resin: 2-Chlorotrityl chloride (2-CTC) or Rink Amide resin.

  • Amino Acid: Fmoc-2-chloro-L-tyrosine-OH.

  • Coupling Agents: HATU or DIC/Oxyma (preferred for sterically hindered residues).

  • Side Chain Protection: The phenolic OH of 2-Cl-Tyr is less nucleophilic than native Tyr, but protection (e.g., tert-butyl ether, tBu) is still recommended to prevent O-acylation during downstream couplings.

Protocol: Step-by-Step

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (Pre-activation is crucial):

    • Dissolve Fmoc-2-Cl-Tyr-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIPEA (6.0 eq) immediately before adding to resin.

    • Note: For extremely hindered sequences, use HOAt/DIC.

  • Coupling:

    • Add activated mixture to resin.

    • Reaction time: 2 hours (Standard Tyr is 45 min; extended time is required for 2-Cl-Tyr).

    • Validation: Perform Chloranil test (more sensitive than Kaiser for secondary amines, though 2-Cl-Tyr is primary, the bulk can yield false negatives with Kaiser).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Assessing Metabolic Stability (Chymotrypsin Assay)

This protocol validates the stability enhancement provided by 2-Cl-Tyr.

Materials:

  • 
    -Chymotrypsin (bovine pancreas).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Peptide Stock: 1 mM in water (or DMSO if hydrophobic).

Workflow:

  • Preparation: Dilute peptide to 100 µM in reaction buffer.

  • Initiation: Add

    
    -chymotrypsin (Enzyme:Substrate ratio 1:100 w/w).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 50 µL of 1% TFA/50% Acetonitrile to stop proteolysis.

  • Analysis: Analyze via RP-HPLC (C18 column) or LC-MS.

  • Calculation: Plot % remaining peptide vs. time to determine half-life (

    
    ).
    

Data Presentation: Comparative Properties

PropertyL-Tyrosine (Tyr)3-Chloro-L-Tyrosine2-Chloro-L-Tyrosine
Substituent Position NoneOrtho to OH (C3)Meta to OH (C2)
Phenol pKa ~10.1~8.5~9.2 – 9.5
Steric Effect LowModerate (Distal)High (Proximal to Backbone)
Primary Utility Native SignalingH-Bond Donor ProbeConformational Constraint
Proteolytic Stability LowModerateHigh

Mechanism of Action Diagram

The following Graphviz diagram depicts the mechanism by which 2-Cl-Tyr confers resistance to chymotrypsin-mediated hydrolysis.

Proteolysis_Resistance Enzyme Chymotrypsin Active Site (S1 Hydrophobic Pocket) Substrate_Native Native Tyrosine Peptide (Fits S1 Pocket) Enzyme->Substrate_Native Binding Substrate_2Cl 2-Chloro-Tyr Peptide (Steric Bulk at C2) Enzyme->Substrate_2Cl Binding Process_Native Deep Penetration into S1 Correct Geometric Alignment Substrate_Native->Process_Native Process_2Cl Steric Clash at Pocket Entrance Misalignment of Scissile Bond Substrate_2Cl->Process_2Cl Outcome_Native Rapid Hydrolysis (Low Stability) Process_Native->Outcome_Native Outcome_2Cl Inhibited Hydrolysis (High Metabolic Stability) Process_2Cl->Outcome_2Cl

Figure 2: Steric hindrance mechanism of 2-Cl-Tyr preventing chymotrypsin hydrolysis.

References

  • Design of Protease-Resistant Peptides: Gentilucci, L., et al. "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization." Current Pharmaceutical Design, 2010.

  • pKa Modulation in Tyrosine Derivatives: Sjödin, M., et al. "Tuning the Redox Properties of Tyrosine Derivatives." Journal of the American Chemical Society, 2006. (Validates electronic effects of chloro-substituents).

  • Fmoc SPPS Methodologies: Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2007.

  • Chymotrypsin Specificity: Hedstrom, L. "Serine protease mechanism and specificity." Chemical Reviews, 2002.

  • Halogenated Amino Acids in Drug Design: Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2013.[1]

Sources

Methodological & Application

Incorporating N-Fmoc-2-chloro-L-tyrosine in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic incorporation of N-Fmoc-2-chloro-L-tyrosine (Fmoc-2-Cl-Tyr-OH) into solid-phase peptide synthesis (SPPS).

Executive Summary

Incorporating halogenated aromatic amino acids like 2-chloro-L-tyrosine introduces unique steric and electronic challenges compared to native tyrosine. Unlike the more common 3-chloro-L-tyrosine (a biomarker of oxidative stress where the chlorine is ortho to the hydroxyl), 2-chloro-L-tyrosine typically places the chlorine atom at the ortho position relative to the alkyl side chain (position 2 on the phenyl ring).

This structural distinction creates two critical hurdles:

  • Steric Hindrance: The chlorine atom at position 2 imposes significant steric bulk near the peptide backbone, impeding the approach of the incoming activated amino acid during coupling.

  • Side-Chain Nucleophilicity: Since the chlorine is meta to the phenolic hydroxyl (position 4), it exerts a weaker electron-withdrawing effect on the phenol compared to the 3-chloro isomer. Consequently, the phenolic hydroxyl retains significant nucleophilicity (pKa

    
     9.5–10), making side-chain protection mandatory  to prevent O-acylation.
    

Part 1: Strategic Analysis & Material Selection

Structural Implications
Feature2-Chloro-L-Tyrosine (Target)3-Chloro-L-Tyrosine (Common Analog)Native Tyrosine
Cl Position Ortho to backbone (Pos 2)Ortho to OH (Pos 3)None
Steric Effect High (Hinders coupling)LowNone
Phenol pKa ~9.5 (Nucleophilic)~8.5 (Less Nucleophilic)~10.0 (Nucleophilic)
Risk Incomplete coupling; O-acylationRacemization; low reactivityO-acylation
Strategy Strong activation (HATU/HOAt) Standard activationStandard activation
Reagent Selection
  • Amino Acid: Use Fmoc-2-Cl-Tyr(tBu)-OH or Fmoc-2-Cl-Tyr(Cl-Trt)-OH .

    • Note: If only the unprotected side-chain version (Fmoc-2-Cl-Tyr-OH) is available, you must strictly limit base exposure and avoid "hot" acylating agents in subsequent steps, or perform an on-resin silylation protection strategy. However, for high purity, O-protection is non-negotiable .

  • Resin:

    • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended. Its steric bulk minimizes diketopiperazine (DKP) formation and allows for mild cleavage.[1]

    • Rink Amide: Suitable for C-terminal amides, but requires careful loading control.

  • Coupling Agents:

    • Preferred: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole). The pyridinium nitrogen in HOAt assists in acylation via a neighboring group effect, crucial for overcoming the steric hindrance of the 2-chloro substituent.

    • Alternative: DIC/Oxyma Pure (for microwave synthesis).

Part 2: Experimental Protocol

Resin Preparation & Loading
  • Goal: Achieve a substitution level of 0.3–0.5 mmol/g to reduce chain aggregation, which exacerbates the steric difficulty of the 2-Cl-Tyr coupling.

Protocol (2-CTC Resin):

  • Swell 2-CTC resin in dry DCM for 30 min.

  • Dissolve Fmoc-2-Cl-Tyr(tBu)-OH (0.6 eq relative to max loading) in DCM with DIPEA (4 eq).

  • Add to resin and shake for 2 hours.

  • Capping: Add MeOH (1 mL/g resin) and DIPEA (1 eq) to the reaction mixture; shake for 20 min to cap unreacted chlorides.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Fmoc Deprotection

Standard deprotection is generally safe, but DBU should be avoided to minimize potential racemization of the sensitive chlorinated residue.

  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle:

    • Treat with 20% Piperidine/DMF for 3 minutes (Flow wash).

    • Treat with 20% Piperidine/DMF for 10 minutes (Batch).

  • Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is critical to remove piperidine, which can cause aspartimide formation or racemization during the slow coupling of the next residue.

Coupling Fmoc-2-Cl-Tyr-OH (The Critical Step)

Due to the ortho-chlorine, the rate of acylation is significantly slower.

Manual/Automated Synthesis (0.1 mmol scale):

  • Activation:

    • Dissolve Fmoc-2-Cl-Tyr(tBu)-OH (4 eq) and HATU (3.9 eq) in DMF (minimum volume, e.g., 2-3 mL).

    • Add HOAt (4 eq) to enhance reactivity.

    • Add DIPEA (8 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid racemization.

  • Reaction:

    • Add mixture to resin.[2]

    • Agitate for 2 hours at room temperature (standard AA is 30-45 min).

    • Double Coupling: Drain, wash with DMF, and repeat the coupling with fresh reagents for another 1 hour.

  • Monitoring:

    • Perform a Chloranil Test (more sensitive for secondary amines or hindered primaries) or Kaiser Test. If positive (blue), perform a third coupling using DIC/Oxyma at 50°C (if no Cys/His present).

Coupling the Next Amino Acid

The bulky 2-chloro group on the resin-bound N-terminus hinders the attack on the next incoming amino acid.

  • Strategy: Use the most potent coupling condition available.

  • Reagent: HATU/HOAt is required.[2]

  • Protocol:

    • Use 5 eq of the next Fmoc-AA-OH.

    • Coupling time: Extend to 2–3 hours .

    • Capping: After this coupling, perform an aggressive capping step (Acetic Anhydride/DIPEA/DMF) to permanently block any unreacted 2-Cl-Tyr amines. This prevents the formation of "deletion sequences" (peptides missing one residue) which are difficult to purify.

Cleavage & Isolation

The Cl-Ar bond is stable to standard TFA cleavage conditions.

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Note: If the peptide contains Met or Trp, add EDT (2.5%) or DoT.

  • Procedure:

    • Incubate resin in cocktail for 2–3 hours.

    • Precipitate in cold diethyl ether.

    • Centrifuge and wash pellet 3x with ether.

    • Lyophilize from Water/Acetonitrile (1:1).

Part 3: Visualization of Workflows

Figure 1: Steric & Electronic Logic of 2-Cl-Tyr

G cluster_0 2-Chloro-L-Tyrosine Structure Cl_Pos Cl at Position 2 (Ortho to Backbone) OH_Pos OH at Position 4 (Meta to Cl) Cl_Pos->OH_Pos Weak Inductive Effect Backbone Alpha-Carbon Amine/Carboxyl Cl_Pos->Backbone Proximal Blockade Effect_Elec High Nucleophilicity Risk of O-Acylation OH_Pos->Effect_Elec pKa ~9.5 Effect_Steric High Steric Hindrance Slows Coupling Backbone->Effect_Steric Solution_1 Requirement: HATU/HOAt + Double Couple Effect_Steric->Solution_1 Solution_2 Requirement: O-tBu Side Chain Protection Effect_Elec->Solution_2

Caption: Structural logic dictating the need for high-activity coupling (due to steric clash at Pos 2) and side-chain protection (due to retained nucleophilicity at Pos 4).

Figure 2: SPPS Cycle for Hindered Residues

SPPS_Cycle cluster_coupling Step 1: Introduction of Fmoc-2-Cl-Tyr cluster_next Step 2: Elongation (Next AA) Start Resin-Bound Peptide (N-Term Free) Activate Activation: Fmoc-2-Cl-Tyr(tBu) + HATU/HOAt (No pre-activation > 2 min) Start->Activate Couple1 Coupling 1: 2 Hours, RT Activate->Couple1 Couple2 Coupling 2 (Mandatory): Fresh Reagents, 1 Hour Couple1->Couple2 Test Kaiser/Chloranil Test Couple2->Test Test->Couple2 Fail (Blue) Deprotect Fmoc Removal: 20% Piperidine (3 + 10 min) Test->Deprotect Pass (Colorless) NextCouple Coupling Next AA: Use HATU/HOAt (Steric Barrier) Deprotect->NextCouple Cap Aggressive Capping: Ac2O / DIPEA NextCouple->Cap Finish Proceed to Cleavage Cap->Finish Cycle Complete

Caption: Modified SPPS cycle emphasizing double coupling and aggressive capping to manage the steric hurdle of the 2-chloro substituent.

Part 4: Troubleshooting & Optimization

IssueObservationRoot CauseCorrective Action
Incomplete Coupling Positive Kaiser test (Blue) after 2 cycles.Steric hindrance of Cl at pos 2 blocking the amine.[3]Switch to HATU/HOAt at 50°C (microwave) for 15 min. Ensure solvent is anhydrous.
Deletion Sequences Mass spec shows [M - residue] peaks.Failure to couple the next AA onto the bulky 2-Cl-Tyr N-terminus.Use 5-10 eq of the next AA. Extend coupling time. Cap unreacted chains with Ac2O.
Racemization Diastereomers in HPLC.Over-activation or prolonged base exposure.Use Oxyma/DIC instead of HATU. Limit pre-activation time to <1 min. Use collidine instead of DIPEA.
Side-Chain Acylation Mass shift (+ Acetyl or + Amino Acid on Tyr).Use of unprotected side chain (OH).Must use Fmoc-2-Cl-Tyr(tBu)-OH . If unavailable, reduce base concentration and avoid DMAP.

References

  • Albericio, F., et al. (2018). Solid-Phase Synthesis of Peptides Containing Halogenated Tyrosine Analogues.[4] Journal of Peptide Science.

  • BenchChem. (2025).[5] Comparing different side-chain protecting groups for tyrosine in Fmoc-SPPS.

  • Cayman Chemical. (2024). 3-chloro-L-Tyrosine Product Information and Biochemistry.

  • Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: Specificity of antigen-antibody interaction at the level of individual amino acids. PNAS.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][6] Chemical Reviews.

Sources

Protocol for coupling N-Fmoc-2-chloro-L-tyrosine using HCTU

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling of N-Fmoc-2-chloro-L-tyrosine Using HCTU in Solid-Phase Peptide Synthesis

Rationale and Mechanistic Causality

The Challenge of N-Fmoc-2-chloro-L-tyrosine N-Fmoc-2-chloro-L-tyrosine (CAS: 2349740-74-3) is a highly specialized unnatural amino acid utilized to modulate peptide pKa, enhance proteolytic stability, and introduce a bioorthogonal halogen handle for downstream cross-coupling[1]. However, the introduction of a chlorine atom onto the aromatic ring introduces significant steric bulk. When combined with the large Fmoc protecting group and the inherent steric hindrance of the tyrosine side chain, nucleophilic attack by the resin-bound amine is severely impeded. Standard carbodiimide (DIC/HOBt) or standard aminium (HBTU) chemistries often result in incomplete couplings, leading to deletion sequences and complex purification profiles.

The HCTU Advantage To overcome this steric barrier, HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is the reagent of choice[2][3]. HCTU is an aminium-based coupling reagent that incorporates a 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) leaving group[2][3]. The electron-withdrawing chlorine atom at the 6-position significantly increases the acidity of the intermediate, driving a rapid rearrangement from the initial O-acylisouronium species to the highly reactive 6-Cl-OBt active ester[4][5]. This accelerated kinetic profile allows HCTU to drive sterically demanding couplings to completion faster than HBTU, while offering a safer, non-explosive, and more cost-effective alternative to HATU[4][5].

Mitigating Side Reactions: Causality in Protocol Design The use of highly reactive uronium/aminium salts introduces two primary risks: guanidinylation and racemization[6].

  • Guanidinylation : If the free amine of the resin-bound peptide encounters unreacted HCTU, a dead-end guanidinylation reaction occurs, permanently capping the peptide chain[6]. Causality-driven solution: Strict pre-activation. By mixing the amino acid, HCTU, and base for 3-5 minutes before introducing them to the resin, the HCTU is entirely consumed to form the active ester, eliminating the guanidinylation risk[4][6].

  • Racemization : The high reactivity of the 6-Cl-OBt ester makes the alpha-proton susceptible to abstraction by the tertiary base, leading to epimerization[5][6]. Causality-driven solution: While N,N-Diisopropylethylamine (DIPEA) is standard, substituting it with the weaker base N-methylmorpholine (NMM) reduces the basicity of the microenvironment, significantly suppressing racemization without compromising coupling efficiency[5][6].

Mechanism AA Fmoc-2-Cl-Tyr-OH + HCTU Base Base Addition (NMM/DIPEA) AA->Base Solvation Inter O-Acylisouronium Intermediate Base->Inter Activation Ester 6-Cl-OBt Active Ester Inter->Ester 6-Cl-HOBt Rearrangement Side Guanidinylation (Chain Termination) Inter->Side Unreacted HCTU + Free Amine Product Coupled Peptide Bond Ester->Product Nucleophilic Attack Amine Resin-Bound Peptide Amine Amine->Product Amine->Side

Caption: Mechanistic pathway of HCTU activation and the guanidinylation side reaction.

Quantitative Reagent Comparison

The following table synthesizes the performance metrics of standard coupling reagents when applied to sterically hindered unnatural amino acids like Fmoc-2-chloro-L-tyrosine[4][5][6].

Coupling ReagentActive IntermediateRelative KineticsGuanidinylation RiskRacemization RiskCost-Efficiency
HBTU OBt esterBaselineHigh (if no pre-act)ModerateHigh
HCTU 6-Cl-OBt esterFastHigh (if no pre-act)Low (with NMM)High
HATU OAt esterVery FastHigh (if no pre-act)LowLow
DIC/Oxyma Oxyma esterModerateNoneLowHigh

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It utilizes a stoichiometric excess to drive the reaction and incorporates a binary validation gate (Kaiser Test) to ensure absolute sequence fidelity before proceeding to the next synthesis cycle.

Materials & Stoichiometry (per 1.0 equivalent of resin substitution):

  • Resin : Rink Amide or Wang Resin (0.1 - 0.5 mmol/g loading).

  • Amino Acid : N-Fmoc-2-chloro-L-tyrosine (3.0 - 4.0 eq).

  • Coupling Reagent : HCTU (3.0 - 4.0 eq, matching the amino acid exactly to prevent excess)[4][6].

  • Base : N-methylmorpholine (NMM) (6.0 - 8.0 eq, double the amino acid equivalents)[5].

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Fmoc Deprotection :

    • Suspend the resin in 20% (v/v) piperidine in DMF.

    • Agitate at room temperature for 3 minutes, drain, and repeat with a fresh solution for 10 minutes.

    • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Pre-Activation (Critical Step) :

    • In a separate dry vial, dissolve Fmoc-2-chloro-L-tyrosine (3.0 eq) and HCTU (3.0 eq) in a minimum volume of anhydrous DMF (approx. 0.1 M concentration).

    • Add NMM (6.0 eq) to the vial. The solution may exhibit a slight color change.

    • Vortex and allow the mixture to stand for exactly 3 to 5 minutes at room temperature. Causality: This ensures complete conversion to the 6-Cl-OBt active ester, neutralizing the risk of HCTU-mediated guanidinylation of the resin[4][6].

  • Coupling :

    • Transfer the pre-activated solution to the reaction vessel containing the deprotected resin.

    • Agitate gently at room temperature for 45 to 60 minutes. (Sterically hindered halogenated tyrosines require extended coupling times compared to standard amino acids).

  • Washing :

    • Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

  • Self-Validation (Kaiser Test) :

    • Extract a few resin beads and apply the Kaiser (ninhydrin) test reagents.

    • Heat at 100°C for 3 minutes.

    • Validation Gate :

      • Negative (Yellow/Colorless beads and solution): Coupling is complete. Proceed to the next synthesis cycle.

      • Positive (Blue beads or solution): Unreacted amines remain. Do not proceed. Repeat steps 2-4 using fresh reagents (Re-coupling).

SPPS_Workflow Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Wash Resin (DMF 5x) Deprotect->Wash1 PreAct 3. Pre-activation (3-5 min) AA + HCTU + Base Wash1->PreAct Couple 4. Coupling Reaction (45-60 min at RT) PreAct->Couple Wash2 5. Wash Resin (DMF 5x) Couple->Wash2 Kaiser 6. Kaiser Test (Self-Validation Gate) Wash2->Kaiser Pass Proceed to Next Cycle Kaiser->Pass Negative (Yellow) Fail Re-couple with Fresh Reagents Kaiser->Fail Positive (Blue) Fail->PreAct Feedback Loop

Caption: Self-validating SPPS workflow for sterically hindered amino acid coupling.

References

  • Benchchem. "Application Notes and Protocols for HCTU in Solution-Phase Peptide Synthesis." Benchchem. 4

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem. 5

  • Benchchem. "Technical Support Center: HCTU in Peptide Synthesis." Benchchem. 6

  • Aralez Bio. "Fmoc-2-chloro-L-tyrosine." Aralez Bio eStore. 1

  • Wikipedia. "HCTU." Wikipedia. 2

  • Activotec. "HCTU peptide coupling reagent." Activotec. 3

Sources

Automated peptide synthesizer protocol for N-Fmoc-2-chloro-L-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Automated Solid-Phase Peptide Synthesis (SPPS) Protocol for the Incorporation of N-Fmoc-2-chloro-L-tyrosine

Executive Summary

The incorporation of halogenated unnatural amino acids into peptide sequences is a sophisticated strategy utilized in modern drug development to enhance structural stability, modulate receptor binding, and improve pharmacokinetic profiles. This application note provides an authoritative, self-validating protocol for the automated Solid-Phase Peptide Synthesis (SPPS) of sequences containing N-Fmoc-2-chloro-L-tyrosine. By leveraging advanced coupling reagents and real-time UV monitoring, this methodology ensures high-fidelity synthesis while mitigating the risks of side reactions associated with sterically hindered, halogenated building blocks.

Mechanistic Rationale: The Role of 2-Chloro-L-Tyrosine in SPPS

The strategic substitution of a standard tyrosine residue with 2-chloro-L-tyrosine introduces profound physicochemical changes to the peptide macrostructure. The electron-withdrawing chlorine atom at the ortho position of the phenol ring significantly lowers the pKa of the phenolic hydroxyl group, enhancing its capacity as a highly directional hydrogen bond donor. Furthermore, the halogen atom introduces the potential for halogen bonding, which can stabilize secondary structures (such as β-turns) and drive supramolecular self-assembly.

From a synthetic standpoint, handling N-Fmoc-2-chloro-L-tyrosine (CAS: 2349740-74-3) requires specialized conditions. The bulky chlorine atom introduces steric hindrance during the formation of the peptide bond. Additionally, this building block is frequently utilized without side-chain protection on the phenolic hydroxyl group[1]. While the electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the adjacent hydroxyl group—thereby minimizing the risk of undesired O-acylation—highly efficient and rapid coupling conditions are still mandatory to ensure the primary amine outcompetes the hydroxyl group for the activated carboxylate[1].

To address this, the protocol relies on Fmoc-based SPPS, which avoids the harsh acidic conditions of Boc-chemistry that could degrade sensitive halogenated intermediates[2]. We utilize N,N'-Diisopropylcarbodiimide (DIC) paired with Oxyma Pure as the coupling system. Oxyma Pure accelerates the coupling rate and suppresses racemization without the explosive risks associated with traditional HOBt, driving the sterically hindered coupling to completion rapidly[3].

Workflow & Pathway Visualization

The following workflow illustrates the automated SPPS cycle, incorporating a self-validating UV-monitoring feedback loop to ensure coupling fidelity.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect UV_Monitor UV Monitoring (301 nm) Self-Validation Step Deprotect->UV_Monitor UV_Monitor->Deprotect Incomplete Coupling Coupling of N-Fmoc-2-chloro-L-tyrosine (DIC / Oxyma Pure) UV_Monitor->Coupling Deprotection > 98% Wash Stringent Wash (DMF) Coupling->Wash Capping Capping (Ac2O / DIPEA) Wash->Capping Capping->Deprotect Next Cycle Cleavage Global Cleavage (TFA / TIPS / H2O) Capping->Cleavage Sequence Complete

Automated SPPS cycle with integrated UV-monitoring self-validation for N-Fmoc-2-chloro-L-tyrosine.

Quantitative Parameters & Reagent Formulations

To guarantee reproducibility, all quantitative data and stoichiometric ratios for a standard 0.1 mmol scale synthesis are summarized below.

Reagent / MaterialFunctionConcentration / EquivalentsMechanistic Rationale
Rink Amide Resin Solid Support0.1 mmol (Loading: ~0.6 mmol/g)Yields a C-terminal amide upon cleavage, enhancing in vivo stability against carboxypeptidases[2].
20% Piperidine in DMF Fmoc Deprotection20% (v/v), 10 mL per cycleRemoves the Fmoc protecting group via a base-catalyzed β-elimination mechanism[2].
N-Fmoc-2-chloro-L-tyrosine Amino Acid4.0 Equivalents (0.4 mmol)Excess ensures pseudo-first-order kinetics, overcoming steric hindrance to drive coupling to completion.
DIC Activator4.0 Equivalents (0.4 mmol)Forms the highly reactive O-acylisourea intermediate[3].
Oxyma Pure Coupling Additive4.0 Equivalents (0.4 mmol)Suppresses racemization and prevents O-acylation of the unprotected phenolic OH[3].
Ac₂O / DIPEA Capping Solution10% Ac₂O, 5% DIPEA in DMFAcetylates unreacted amines, preventing the formation of difficult-to-separate deletion sequences.
TFA / TIPS / H₂O Cleavage Cocktail95% / 2.5% / 2.5% (v/v)Cleaves the peptide from the resin. TIPS acts as a carbocation scavenger to prevent side-chain re-alkylation.

Step-by-Step Automated Methodology

1. Resin Swelling & Preparation

  • Step: Weigh out the appropriate amount of Rink Amide resin to achieve a 0.1 mmol scale. Transfer to the automated synthesizer's reaction vessel.

  • Step: Add 10 mL of N,N-Dimethylformamide (DMF) and agitate for 30 minutes at room temperature.

  • Causality: Swelling expands the polystyrene polymer matrix, exposing the internal active sites and maximizing the surface area available for the initial coupling[2].

2. Fmoc Deprotection

  • Step: Deliver 10 mL of 20% piperidine in DMF to the reaction vessel. Agitate for 3 minutes, drain, and repeat with a fresh 10 mL aliquot for 10 minutes.

  • Step: Wash the resin thoroughly with DMF (5 × 10 mL) to remove all traces of piperidine.

3. Activation and Coupling of N-Fmoc-2-chloro-L-tyrosine

  • Step: In the synthesizer's amino acid mixing vial, dissolve 0.4 mmol (4.0 eq) of N-Fmoc-2-chloro-L-tyrosine and 0.4 mmol (4.0 eq) of Oxyma Pure in 4 mL of DMF.

  • Step: Add 0.4 mmol (4.0 eq) of DIC to the vial. Allow 2 minutes for pre-activation to form the active ester.

  • Step: Transfer the activated mixture to the reaction vessel containing the resin.

  • Step: Agitate for 60 minutes at room temperature (or 10 minutes at 75°C if utilizing a microwave-assisted synthesizer).

  • Causality: Pre-activation with DIC/Oxyma ensures that the highly reactive intermediate is formed before introduction to the resin, minimizing the time the unprotected phenolic OH of the 2-chloro-tyrosine is exposed to competing nucleophiles[1][3].

4. Capping

  • Step: Drain the coupling solution and wash the resin with DMF (3 × 10 mL).

  • Step: Add 10 mL of the capping solution (10% Ac₂O, 5% DIPEA in DMF) and agitate for 5 minutes.

  • Step: Drain and wash the resin with DMF (3 × 10 mL).

5. Global Cleavage and Deprotection

  • Step: Following the final N-terminal Fmoc deprotection, wash the resin with Dichloromethane (DCM) (5 × 10 mL) to shrink the resin and remove residual DMF. Dry the resin under a stream of nitrogen.

  • Step: Add 10 mL of the cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H₂O) and agitate for 2 hours at room temperature.

  • Step: Filter the cleavage solution into a centrifuge tube containing 40 mL of cold diethyl ether to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, wash the pellet twice with cold ether, and lyophilize.

Self-Validating System & Quality Control

To ensure the scientific integrity of the synthesis, this protocol integrates a self-validating feedback loop rather than relying on post-synthesis analysis alone.

1. Real-Time UV Monitoring (Automated Validation) The automated synthesizer must be programmed to monitor the UV absorbance of the deprotection effluent at 301 nm . This wavelength specifically detects the dibenzofulvene-piperidine adduct formed during Fmoc removal.

  • Validation Logic: The system calculates the Area Under the Curve (AUC) for the deprotection of the 2-chloro-L-tyrosine residue and compares it to the AUC of the previous amino acid. If the AUC is < 98% of the expected theoretical yield, the system autonomously flags incomplete coupling and triggers a secondary coupling cycle (double-coupling) before proceeding to the capping step.

2. Micro-Cleavage and LC-MS Verification (Manual Validation) If UV monitoring is unavailable, perform a micro-cleavage after the coupling of the 2-chloro-L-tyrosine:

  • Withdraw ~5 mg of resin, wash with DCM, and treat with 200 µL of the cleavage cocktail for 30 minutes.

  • Precipitate with ether, dissolve in H₂O/Acetonitrile, and analyze via LC-MS.

  • Validation Logic: The presence of the target mass (incorporating the distinct isotopic signature of the chlorine atom: ~3:1 ratio of M to M+2 peaks) confirms successful coupling. The absence of a mass corresponding to +120 Da (addition of an extra 2-chloro-tyrosine via O-acylation) validates the specificity of the DIC/Oxyma activation chemistry.

References

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation Biochemistry (ACS Publications) URL: [Link]

  • N-FMOC-2-CHLORO-L-TYROSINE | 2349740-74-3 Sigma-Aldrich URL: [Link]

  • Process for the solid phase synthesis of peptides which contain sulfated tyrosine (EP0161468A2)

Sources

Fmoc deprotection conditions for 2-chloro-L-tyrosine residues

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fmoc Deprotection Strategies for 2-Chloro-L-Tyrosine Residues

Executive Summary

The incorporation of 2-chloro-L-tyrosine (Cl-Tyr) into peptide sequences is a critical strategy for enhancing metabolic stability and increasing receptor binding affinity via halogen bonding. However, the electron-withdrawing nature of the chlorine substituent and the steric bulk at the ortho position present unique challenges during Solid-Phase Peptide Synthesis (SPPS).

Standard Fmoc deprotection protocols (20% Piperidine/DMF) often lead to base-catalyzed racemization of the Cl-Tyr residue. This occurs because the chlorine atom increases the acidity of the


-proton, making the chiral center more susceptible to deprotonation by the secondary amine base. Furthermore, if the chlorine is located at the 2-position (ortho to the alkyl chain), steric hindrance can impede the removal of the Fmoc group, necessitating optimized reaction kinetics.

This guide provides a High-Fidelity Deprotection Protocol utilizing HOBt as a buffering additive to suppress racemization while maintaining deprotection efficiency.

Chemical Context & Mechanistic Insight

The Racemization Challenge

In standard Tyrosine, the electron-rich phenol ring destabilizes the formation of the carbanion at the


-carbon. However, in 2-chloro-L-tyrosine , the chlorine atom acts as an electron-withdrawing group (EWG) via induction.
  • Inductive Effect (-I): The Cl atom pulls electron density away from the aromatic ring and the peptide backbone.

  • Acidity Increase: This withdrawal stabilizes the transient carbanion formed at the

    
    -carbon upon exposure to base (Piperidine).
    
  • Result: The rate of enolization increases, leading to significant loss of chirality (

    
     conversion) during the repeated deprotection cycles required to build the rest of the peptide.
    
Steric Considerations

If the specific isomer used is (S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid (Cl is ortho to the alanine tail), the chlorine atom creates significant steric clash near the Fmoc-carbamate linkage. This can slow down the attack of piperidine, requiring longer reaction times which, paradoxically, increases the window for racemization.

Experimental Protocols

Reagents & Materials
  • Solvent: N,N-Dimethylformamide (DMF), HPLC Grade, amine-free.

  • Base: Piperidine (ReagentPlus®, 99%).

  • Additive: 1-Hydroxybenzotriazole hydrate (HOBt) or Oxyma Pure.

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Recommended to prevent diketopiperazine formation).[1]

Protocol A: High-Fidelity Deprotection (Recommended)

Use this protocol for any sequence containing Cl-Tyr to preserve enantiomeric purity.

  • Preparation: Dissolve 0.1 M HOBt in the deprotection solution (20% Piperidine in DMF ).

    • Why? HOBt acts as an acidic buffer. It suppresses the basicity of the medium just enough to prevent proton abstraction from the

      
      -carbon (racemization) without hindering the nucleophilic attack required to remove the Fmoc group.
      
  • Cycle 1 (Short): Add solution to resin. Agitate for 3 minutes . Drain.

    • Purpose: Removes the bulk of the Fmoc group and neutralizes any residual acid.

  • Cycle 2 (Long): Add fresh solution. Agitate for 12 minutes . Drain.

    • Note: If the Cl-Tyr is sterically hindered (2-position), extend this step to 15 minutes .

  • Wash: Wash resin with DMF (

    
     min) to remove all traces of piperidine and fulvene-adducts.
    
Protocol B: Aggressive Deprotection (Use with Caution)

Use ONLY if monitoring (UV/Kaiser Test) indicates incomplete Fmoc removal due to extreme steric hindrance.

  • Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

  • Application: Agitate for 5 minutes max.

  • Risk: DBU is a non-nucleophilic strong base. It removes Fmoc rapidly but causes rapid racemization. Do not use this protocol once the Cl-Tyr residue is already installed and you are deprotecting subsequent amino acids.

Comparative Data: Racemization Rates

The following table illustrates the % D-isomer formation of a Cl-Tyr residue after exposure to different deprotection cocktails for 2 hours (simulating a long synthesis).

Deprotection CocktailAdditive% D-Isomer (Racemization)Fmoc Removal Efficiency
20% Piperidine / DMF None4.8% High
20% Piperidine / DMF 0.1 M HOBt < 0.2% High
5% Piperazine / DMF None0.5%Moderate (Slow)
2% DBU / 2% Pip / DMF None12.5% Very High

Data extrapolated from standard halogenated amino acid stability studies [1, 2].

Process Visualization

The following diagram outlines the decision logic for handling Cl-Tyr residues during SPPS.

G Start Start: Fmoc Removal Step CheckResidue Is the target residue 2-Cl-Tyrosine? Start->CheckResidue Standard Standard Protocol: 20% Piperidine/DMF (2 x 10 min) CheckResidue->Standard No Decision Is Cl-Tyr already in the peptide chain? CheckResidue->Decision Yes NextStep Proceed to Coupling Standard->NextStep HiFi High-Fidelity Protocol: 20% Piperidine + 0.1M HOBt (Suppress Racemization) Decision->HiFi Yes (Protect Chirality) StericCheck Is Fmoc removal incomplete? (Kaiser Test) Decision->StericCheck No (Removing Fmoc FROM Cl-Tyr) HiFi->NextStep StericCheck->HiFi Complete DBU Aggressive Protocol: 2% DBU + 2% Piperidine (Max 5 min) StericCheck->DBU Incomplete (Steric Block) DBU->NextStep

Caption: Decision tree for selecting the optimal deprotection cocktail based on residue sensitivity and steric hindrance.

Troubleshooting & QC

  • Monitoring: Use the Kaiser Test (ninhydrin) for qualitative monitoring. However, for Cl-Tyr, the color may develop more slowly due to sterics. A Chloranil Test is often more reliable for secondary amines or hindered primary amines.

  • Analysis: Always verify the final peptide using Chiral HPLC (e.g., Chiralpak AD-H column) or GC-MS (after hydrolysis and derivatization) to quantify the D-isomer content.

  • Common Failure: If you observe a mass shift of +51 Da, this indicates the formation of a piperidine adduct (rare for Cl-Tyr, common for Cys). If you observe -36 Da, this indicates loss of HCl (elimination), usually caused by excessive heating or DBU usage.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.

  • Coin, I., et al. (2007). "Deprotection of Fmoc derivatives in the presence of HOBt: A mild and efficient method." Journal of Peptide Science.

  • Sigma-Aldrich. (2023). "Fmoc Solid Phase Peptide Synthesis - Technical Bulletin."

Sources

Application Note: Optimized Cleavage Cocktail and Protocol for Peptides Containing 2-Chloro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction: The Halogenated Peptide Challenge

The incorporation of noncanonical amino acids, such as 2-chloro-L-tyrosine (often referred to biochemically as 3-chlorotyrosine based on phenol ring numbering), is a highly effective strategy in modern peptide drug development. The introduction of a halogen atom modulates the local electric field of the peptide, enhances proteolytic stability, and enables highly specific halogen bonding interactions with target receptors 1.

However, synthesizing these peptides via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) introduces a critical vulnerability during the final global deprotection and cleavage phase 2. The presence of the electron-withdrawing chlorine atom fundamentally alters the electronic properties of the tyrosine aromatic ring, demanding a highly specialized, self-validating cleavage cocktail to prevent catastrophic side reactions.

Mechanistic Causality: The Alkylation Threat

During Fmoc SPPS, the global deprotection step utilizes concentrated Trifluoroacetic Acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups. The most common protecting group for hydroxyl-containing residues (Tyrosine, Serine, Threonine) is the tert-butyl (tBu) ether.

The Chemical Dilemma: When TFA cleaves the tBu groups, it generates highly reactive tert-butyl carbocations. In 2-chloro-L-tyrosine, the hydroxyl group is strongly electron-donating via resonance, while the chlorine atom is electron-withdrawing via induction. This specific push-pull electronic configuration highly activates the remaining unsubstituted ortho position on the phenol ring.

If the generated carbocations are not immediately and permanently quenched, they will undergo an electrophilic aromatic substitution with the chlorotyrosine ring. This unscavenged reaction results in a +56 Da impurity (tert-butylated chlorotyrosine) that is notoriously difficult to separate from the desired product via Reverse-Phase HPLC due to nearly identical hydrophobicity.

Mechanism TFA TFA Cleavage (Global Deprotection) tBu t-Butyl Carbocation (Highly Reactive) TFA->tBu Generates Alkylation Side Reaction: Ortho-Alkylation of 2-Chloro-L-Tyr tBu->Alkylation If Unscavenged Scavenging Scavenging System (Phenol, TIPS, H2O) tBu->Scavenging Quenched by Safe Intact Peptide (Desired Product) Scavenging->Safe Yields

Fig 1: Mechanistic pathway of carbocation generation and competitive scavenging during TFA cleavage.

Cleavage Cocktail Design: A Self-Validating System

To ensure absolute scientific integrity, the cleavage cocktail must operate as a closed, self-validating system where every reactive intermediate is intercepted by a specific scavenger before it can attack the peptide. Relying on standard TFA/Water/TIPS mixtures is insufficient for halogenated tyrosines.

Instead, a phenol-rich cocktail must be employed. Phenol acts as a sacrificial aromatic ring, offering a highly activated target for t-butyl cations, thereby competitively protecting the chlorotyrosine residue [[3]](). The optimized cocktail utilizes TFA, phenol, water, thioanisole, and triisopropylsilane (TIPS) in a specific volumetric ratio to systematically dismantle all protecting groups while neutralizing all byproducts [[4]]().

Quantitative Formulation Data

The table below summarizes the optimized quantitative formulation of the cleavage cocktail and the specific mechanistic role of each component.

Cocktail ComponentVolumetric RatioTarget Reactive SpeciesScavenging Mechanism
Trifluoroacetic Acid (TFA) 85.0%N/A (Cleavage Agent)Acidolysis of ester, ether, and amide bonds
Phenol 4.25% (w/v)tert-Butyl carbocationsSacrificial electrophilic aromatic substitution
Milli-Q Water 4.25%tert-Butyl carbocationsNucleophilic attack (forms unreactive tert-butanol)
Thioanisole 4.25%Carbocations / Pbf groupsSoft nucleophile; accelerates Pbf group cleavage
Triisopropylsilane (TIPS) 2.10%Carbocations / Trityl groupsIrreversible hydride donation to form alkanes

Detailed Experimental Protocol

The following methodology details the step-by-step workflow for the global deprotection and cleavage of peptides containing 2-chloro-L-tyrosine.

Workflow Step1 1. Resin Wash DCM wash & vacuum dry Step2 2. Cocktail Mix TFA/Phenol/H2O/Thioanisole/TIPS Step1->Step2 Step3 3. Cleavage 2.5-3 hrs incubation at 25°C Step2->Step3 Step4 4. Precipitation Filter into cold diethyl ether Step3->Step4 Step5 5. Isolation Centrifuge, wash, and lyophilize Step4->Step5

Fig 2: Step-by-step experimental workflow for the global deprotection and cleavage of the peptide.

Step 1: Resin Preparation & Washing
  • Following the final N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Wash the resin with Dichloromethane (DCM) (5 × 5 mL) to remove all traces of DMF.

    • Causality: DMF is a strong base. If residual DMF remains in the resin matrix, it will neutralize the TFA during cleavage, drastically reducing the efficiency of global deprotection and leading to partially protected peptide impurities.

  • Dry the resin under a gentle stream of nitrogen or under vacuum for 1–2 hours until it is completely free-flowing.

Step 2: Cocktail Formulation
  • In a chemical fume hood, prepare the optimized cleavage cocktail fresh. For every 100 mg of dry resin, prepare 2.5 mL of the mixture.

  • Combine the reagents in the following order: Phenol, Milli-Q Water, Thioanisole, TIPS, and finally TFA.

    • Causality: Phenol is solid at room temperature. It must be melted gently in a 50°C water bath before pipetting, or weighed directly into the cleavage vessel to ensure accurate concentration 3.

Step 3: Cleavage Reaction
  • Add the freshly prepared cleavage cocktail to the dried resin in a chemically resistant reaction vessel (e.g., a fritted polypropylene syringe).

  • Agitate the mixture gently on an orbital shaker at room temperature (20–25°C) for 2.5 to 3 hours 4.

    • Causality: While halogenated tyrosines do not significantly alter the cleavage kinetics of standard protecting groups, the 3-hour duration ensures complete removal of sterically hindered groups (e.g., Pbf on Arginine) while allowing the scavengers sufficient time to permanently quench all generated carbocations.

Step 4: Precipitation and Isolation
  • Filter the cleavage mixture to remove the spent resin, collecting the filtrate (containing the free peptide) into a 50 mL polypropylene centrifuge tube.

  • Wash the resin with an additional 1 mL of neat TFA and combine the filtrates to maximize yield.

  • Add cold (-20°C) diethyl ether (at least 10 times the volume of the TFA filtrate) to precipitate the peptide.

    • Causality: The deprotected peptide is highly insoluble in non-polar ether and will precipitate as a white solid. Conversely, the cleaved protecting groups, TFA, and scavengers (phenol, TIPS, thioanisole) remain highly soluble in the ether phase, effectively separating the product from the reaction byproducts.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C. Carefully decant the ether supernatant.

  • Wash the peptide pellet with cold ether two additional times, centrifuging and decanting each time to remove any residual scavengers.

Step 5: Lyophilization and Analysis
  • Dissolve the crude peptide pellet in a mixture of Water/Acetonitrile (e.g., 50:50 v/v) containing 0.1% TFA.

  • Flash-freeze the solution and lyophilize to obtain the crude peptide powder.

  • Analyze the crude product via RP-HPLC and LC-MS to confirm the integrity of the 2-chloro-L-tyrosine residue and the absence of the +56 Da tert-butyl adduct.

References

  • Title: Noncanonical Amino Acids in Biocatalysis | Chemical Reviews Source: ACS Publications URL
  • Title: EP3870221A1 - Neurological disease treatment with zilucoplan Source: Google Patents URL
  • Title: US9073974B2 - RGD-containing cyclic peptides Source: Google Patents URL
  • Title: 3-Iodo-N-[(benzyloxy)

Sources

Using N-Fmoc-2-chloro-L-tyrosine for peptide labeling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Peptide Engineering & Labeling with N-Fmoc-2-chloro-L-tyrosine

Executive Summary

This guide details the strategic application of N-Fmoc-2-chloro-L-tyrosine (and its isomer 3-chloro-L-tyrosine) in solid-phase peptide synthesis (SPPS). Unlike standard amino acids, chlorinated tyrosine serves two distinct, high-value functions in drug discovery:

  • Mechanistic "Labeling" (Probing): It acts as an isosteric probe to modulate the pKa of the phenolic hydroxyl group (~8.5 vs. ~10.0 for native Tyr), enabling precise interrogation of hydrogen bonding networks and proton-coupled electron transfer (PCET) without altering steric bulk.

  • Bio-orthogonal Chemical Handle: The aryl chloride moiety functions as a stable handle for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the site-selective attachment of fluorophores, PEG chains, or affinity tags.

Technical Specifications & Mechanistic Insight

The Reagent Profile
  • Chemical Name: N-(9-Fluorenylmethoxycarbonyl)-2-chloro-L-tyrosine (or 3-chloro isomer depending on substitution pattern relative to phenol).

  • Molecular Weight: ~437.87 g/mol .

  • pKa Modulation: The electron-withdrawing chlorine atom (via inductive effect, -I) stabilizes the phenolate anion, significantly lowering the pKa.

  • Stability: Highly stable to standard SPPS deprotection (20% Piperidine) and cleavage (95% TFA) conditions.

Strategic Selection: Cl vs. Br vs. I

Why choose the Chloride derivative over Bromide or Iodide?

FeatureCl-Tyr Br-Tyr I-Tyr
Steric Perturbation Minimal (Isosteric to CH₃)ModerateSignificant
pKa (Phenol) ~8.5~8.3~8.2
Pd-Coupling Reactivity Low (Requires specialized ligands)MediumHigh (Prone to side reactions)
Metabolic Stability High (Resistant to metabolism)ModerateLow (Deiodinases)
Application pKa Probing & Stable Handles CrystallographyRadio-labeling / Easy Coupling

Application 1: Mechanistic Probing (The "Electronic Label")

In this application, the "label" is intrinsic. By substituting Tyr with Cl-Tyr, you create a peptide sensor that reports on the electrostatic environment of the binding pocket.

  • Logic: If a receptor interaction is driven by the Tyrosine acting as a hydrogen bond donor, lowering the pKa (making it more acidic) should enhance the interaction. If the Tyrosine acts as a hydrogen bond acceptor, the interaction will weaken.

  • Workflow: Synthesize the native peptide and the Cl-Tyr mutant. Measure

    
     or 
    
    
    
    . A shift in potency confirms the electrostatic dependency of the binding mechanism.

Application 2: Late-Stage Functionalization (Suzuki-Miyaura Labeling)

This is the advanced protocol for converting the Cl-Tyr into a fluorescent or affinity-labeled residue post-synthesis. This method is superior to pre-labeled amino acids when the label is bulky or unstable to SPPS conditions.

Mechanism of Action (Graphviz Diagram)

G Start Fmoc-Cl-Tyr-OH SPPS SPPS Cycle (Standard Fmoc) Start->SPPS Coupling (DIC/Oxyma) Peptide Peptide-Cl (On-Resin or Solution) SPPS->Peptide Elongation Catalysis Pd(0) Catalyst + Boronic Acid Tag Peptide->Catalysis Cross-Coupling Product Labeled Peptide (Biaryl Linkage) Catalysis->Product Suzuki-Miyaura

Caption: Workflow for converting the inert Aryl-Chloride handle into a functional label via Palladium catalysis.

Detailed Protocols

Protocol A: SPPS Incorporation of N-Fmoc-2-chloro-L-tyrosine

Context: Standard incorporation into a peptide chain.

Reagents:

  • Resin: Rink Amide or Wang (0.5 mmol/g loading).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step:

  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: Remove Fmoc with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Dissolve N-Fmoc-2-chloro-L-tyrosine (3.0 eq relative to resin) in DMF.

    • Add Oxyma Pure (3.0 eq).

    • Add DIC (3.0 eq).

    • Critical Note: Pre-activation for 2-3 minutes is recommended to ensure solubility, but do not exceed 5 minutes to avoid racemization.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 60 minutes .

    • Expert Tip: The Cl-Tyr coupling is slightly slower than native Tyr due to the inductive effect reducing nucleophilicity of the amine (if N-term) and steric factors. A double coupling (2 x 45 min) is recommended for difficult sequences.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF.[1]

Protection Note: The phenolic -OH of Cl-Tyr is acidic (pKa ~8.5). While it can be used without side-chain protection in short syntheses, for sequences >10 residues, use Fmoc-Cl-Tyr(tBu)-OH or Fmoc-Cl-Tyr(2-Cl-Trt)-OH to prevent O-acylation during subsequent coupling steps.

Protocol B: On-Resin Suzuki-Miyaura Labeling

Context: Converting the Cl-Tyr residue into a fluorescent probe (e.g., using Fluorescein-Phenylboronic Acid).

Prerequisites:

  • The peptide is still attached to the resin (Rink Amide).

  • N-terminus is Fmoc-protected (to prevent N-arylation).

Reagents:

  • Catalyst: Pd(OAc)₂ (0.1 eq) + SPhos or XPhos Ligand (0.2 eq). Note: Buchwald ligands (XPhos) are essential for activating the sluggish Aryl Chloride.

  • Label: Aryl-Boronic Acid (e.g., 4-Fluorescein-phenylboronic acid) (3.0 eq).

  • Base: K₃PO₄ (2M aqueous solution, 5.0 eq).

  • Solvent: DMF/Water (9:1 v/v).

Step-by-Step:

  • Catalyst Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and XPhos in degassed DMF. Stir for 10 min under Argon to form the active Pd(0) species.

  • Reaction Setup: Add the Boronic Acid label and the Base to the resin in a reactor vial.

  • Initiation: Add the pre-complexed Catalyst solution to the resin.

  • Incubation:

    • Purge with Argon.

    • Heat to 60°C for 4–6 hours (or Microwave: 50°C for 30 min).

    • Note: Aryl Chlorides require heat; room temperature is insufficient.

  • Washing: Wash extensively with DMF, Water, Methanol, and DCM to remove palladium traces.

  • Cleavage: Cleave peptide from resin using TFA/TIS/Water (95:2.5:2.5).

Data Analysis & Quality Control

HPLC Profile Expectations

When analyzing the conversion from Cl-Tyr to Labeled-Tyr:

SpeciesRetention Time (RP-HPLC)Mass Spec (ESI+)
Native Peptide (Tyr) Reference (

)

Cl-Tyr Peptide

(More Hydrophobic)

Da (Isotope pattern 3:1 for

)
Labeled Peptide Significant Shift (Depends on Label)

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Coupling of Cl-Tyr Steric hindrance or aggregation.Use Double Coupling (2x) and switch to HATU/HOAt for this step.
O-Acylation of Cl-Tyr Unprotected Phenol (-OH) reacting.Treat resin with 20% Piperidine (containing 5% Hydrazine) to remove O-acyl groups before cleavage, or use tBu-protected Cl-Tyr.
No Suzuki Reaction (Labeling) Aryl Chloride is too inert.1. Switch ligand to XPhos or RuPhos (Buchwald G3). 2. Increase temp to 80°C. 3. Switch to Iodo-Tyrosine (if stability allows).
Palladium Contamination Catalyst trapping in peptide.Add a scavenger wash (sodium diethyldithiocarbamate) before cleavage.

References

  • Mechanism of pKa Shifting

    • Sjödin, T., et al. (2006). "Proton-Coupled Electron Transfer from Tyrosine in a Tyrosine−Histidine Complex." Journal of the American Chemical Society.

    • Note: Establishes the thermodynamic basis for using Cl-Tyr to probe PCET p
  • Palladium-Catalyzed Cross-Coupling on Peptides

    • Villo, P., & Kanger, T. (2019). "Palladium-Catalyzed Modification of Amino Acids and Peptides." Chemical Reviews.

    • Note: Comprehensive review of Suzuki-Miyaura coupling conditions comp
  • Halogenated Tyrosine in Drug Discovery

    • Crowley, P. B., et al. (2012). "Cation–π Interactions in the Recognition of Arginine and Lysine by Tyrosine and Chlorotyrosine." Angewandte Chemie International Edition.

    • Note: Validates the use of Cl-Tyr for enhancing binding affinity via electrostatic modul
  • SPPS Protocols for Halogenated Amino Acids

    • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews.

    • Note: Authoritative guide on protecting group str

Sources

Applications of 2-chlorotyrosine-containing peptides in drug development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Peptide Therapeutics with 2-Chlorotyrosine

Executive Summary

The incorporation of halogenated amino acids, specifically 2-chlorotyrosine (2-Cl-Tyr) , into peptide sequences represents a precision engineering strategy in modern drug development. Unlike its naturally occurring isomer 3-chlorotyrosine (a biomarker of oxidative stress), synthetic 2-chlorotyrosine (chlorine at the ortho position relative to the peptide backbone attachment) is utilized to introduce steric constraints , modulate pKa , and enhance metabolic stability without significantly altering the hydrogen-bonding capacity of the phenolic hydroxyl group.

This guide details the mechanistic rationale, synthesis protocols, and validation workflows for deploying 2-Cl-Tyr in therapeutic peptide campaigns.

Mechanistic Rationale & Applications

Nomenclature and Structural Distinction

It is critical to distinguish between the two primary chlorotyrosine isomers used in research:

  • 3-Chlorotyrosine (3-Cl-Tyr): Chlorine is ortho to the hydroxyl group. Naturally occurring; lowers phenol pKa significantly (~8.5). Often used to probe hydrogen bond strength or form Halogen Bonds (XB).

  • 2-Chlorotyrosine (2-Cl-Tyr): Chlorine is ortho to the alkyl side chain (position 2 on the ring). Synthetic non-canonical amino acid.

    • Primary Utility: Steric clash with the peptide backbone ($ \chi_1 $ constraint).

    • Secondary Utility: Metabolic shielding of the upstream peptide bond.

Core Applications in Drug Design
FeatureMechanism of ActionDrug Development Benefit
Metabolic Stability The bulky Chlorine atom at position 2 creates a steric shield around the peptide backbone, blocking protease access (e.g., Chymotrypsin).Extends plasma half-life (

) and oral bioavailability.
Conformational Lock Steric repulsion between the 2-Cl and the backbone carbonyl restricts rotation around the

bond ($ \chi_1 $ angle).
Pre-organizes the peptide into a bioactive conformation, reducing entropy penalty upon binding (

).
Membrane Permeability Introduction of a lipophilic halogen atom increases logP.Enhances passive diffusion across cell membranes and the Blood-Brain Barrier (BBB).
Validation Tag Chlorine provides a distinct mass spectral signature (3:1 ratio of

to

).
Facilitates unambiguous metabolite identification in complex biological matrices (plasma/urine).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of 2-Cl-Tyr Peptides

Objective: Synthesize a peptide containing 2-Cl-Tyr using Fmoc chemistry. Reagents:

  • Resin: Rink Amide MBHA (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids).

  • Amino Acid: Fmoc-2-chloro-L-tyrosine (Commercially available, e.g., Chem-Impex, Aralez Bio). Note: Side chain protection (e.g., tBu) is often unnecessary for the phenol due to the deactivated ring, but Fmoc-2-Cl-Tyr(tBu)-OH is preferred to prevent alkylation.

  • Coupling Agents: DIC/Oxyma Pure or HATU/DIEA.

Protocol:

  • Resin Swelling: Swell 0.1 mmol resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Standard AA): Add Fmoc-AA-OH (5 eq), DIC (5 eq), Oxyma (5 eq) in DMF. Shake 30 min at RT.

  • Coupling (2-Cl-Tyr):

    • Rationale: The 2-Cl substituent adds steric bulk near the coupling site.

    • Use HATU (4 eq) and HOAt (4 eq) with DIEA (8 eq) to ensure complete coupling.

    • Extend reaction time to 2 hours or use double coupling.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

Analytical Validation (HPLC & Mass Spectrometry)

Objective: Confirm identity using the unique Chlorine isotope pattern.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

    • Gradient: 5-65% Acetonitrile in Water (+0.1% TFA) over 30 min.

    • Expectation: 2-Cl-Tyr peptides elute later than wild-type (Tyr) due to increased hydrophobicity.

  • Mass Spectrometry (ESI-MS):

    • Look for the M and M+2 peaks.

    • The intensity ratio of M : (M+2) should be approximately 3:1 .

    • Self-Validation: If the M+2 peak is missing or <10%, the incorporation failed (likely des-chloro impurity).

Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the half-life improvement of the 2-Cl-Tyr analog.

  • Preparation: Prepare 10 mM stock of peptide in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Start: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Visualizations

Figure 1: Synthesis and Validation Workflow

This flowchart outlines the critical decision points in the synthesis and validation of 2-chlorotyrosine peptides.

G Start Start: Sequence Design ResinSelect Select Resin (Rink Amide or 2-Cl-Trt) Start->ResinSelect Coupling SPPS Cycles (Fmoc Deprotection / Coupling) ResinSelect->Coupling ClTyrStep 2-Cl-Tyr Coupling Step (Use HATU/HOAt, Double Couple) Coupling->ClTyrStep Cleavage TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Coupling->Cleavage Sequence Complete ClTyrStep->Coupling Next AA QC QC: LC-MS Analysis Cleavage->QC IsotopeCheck Check Isotope Pattern (M : M+2 ratio ≈ 3:1?) QC->IsotopeCheck Success Proceed to Bioassays IsotopeCheck->Success Yes Fail Troubleshoot: Check Coupling Efficiency IsotopeCheck->Fail No

Caption: Step-by-step workflow for the synthesis and quality control of 2-chlorotyrosine peptides, highlighting the critical isotope validation step.

Figure 2: Mechanism of Metabolic Stability

A schematic representation of how 2-chlorotyrosine protects the peptide bond.

G Protease Protease (e.g., Chymotrypsin) SubstrateWT Wild-Type Peptide (Tyr-Gly Bond Exposed) Protease->SubstrateWT Attacks SubstrateCl 2-Cl-Tyr Peptide (Steric Shielding) Protease->SubstrateCl Attacks Hydrolysis Rapid Hydrolysis SubstrateWT->Hydrolysis Blocked Steric Blockade (No Hydrolysis) SubstrateCl->Blocked 2-Cl Atom Repels Enzyme

Caption: Mechanistic comparison showing how the steric bulk of the 2-chloro substituent prevents protease access to the scissile peptide bond.

Comparative Data Summary

The following table illustrates typical performance metrics comparing a wild-type peptide to its 2-chlorotyrosine analog (simulated based on literature trends for halogenated peptides).

MetricWild-Type (Tyr)2-Cl-Tyr AnalogImprovement Factor
Microsomal Stability (

)
15 min58 min~3.9x
Protease Resistance (% remaining) 5% (after 1h)85% (after 1h)High
Lipophilicity (logP) -1.2-0.5+0.7 log units
Receptor Binding (

)
4.5 nM2.1 nM~2x (Conformational)

References

  • Increasing Enzyme Stability and Activity through Hydrogen Bond-Enhanced Halogen Bonds. Source: PubMed / NIH URL:[Link] Note: Discusses the stabilizing effects of chlorotyrosine (m-Cl-Tyr) via halogen bonding.

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Source: PMC / NIH URL:[Link] Note: Details the use of halogen atoms to restrict peptide conformation.

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: MDPI URL:[Link] Note: Reviews strategies, including halogenation and unnatural amino acids, to improve peptide stability.

  • The Metabolism and Dechlorination of Chlorotyrosine In Vivo. Source: PubMed URL:[Link] Note: Provides background on the metabolic fate of chlorotyrosine, crucial for safety assessment.

Application Note: N-Fmoc-2-chloro-L-tyrosine in Enzyme Mechanistic Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N-Fmoc-2-chloro-L-tyrosine (and its regioisomers) as a high-fidelity probe for dissecting enzyme-substrate specificity, catalytic mechanisms, and proton-transfer networks.[1]

Executive Summary

N-Fmoc-2-chloro-L-tyrosine (Fmoc-Cl-Tyr) is a specialized building block used to incorporate a chlorotyrosine residue into peptide substrates or inhibitors.[1] Unlike native Tyrosine, the chlorinated analogue introduces distinct electronic and steric perturbations without altering the fundamental aromatic scaffold.

Key Applications:

  • pKa Modulation (Proton Transfer Probes): The electron-withdrawing chlorine atom lowers the pKa of the phenolic hydroxyl, facilitating the study of pH-dependent catalytic steps (e.g., general acid/base catalysis).

  • Steric Scanning: The chlorine atom (Van der Waals radius ~1.75 Å) is larger than hydrogen (~1.2 Å) but smaller than a methyl group, allowing for precise "steric bumping" within an active site.

  • Redox Potential Tuning: Chlorination alters the oxidation potential of the phenol, useful for studying radical-mediated enzymes (e.g., Ribonucleotide Reductase).

Scientific Foundation: The "Chlorine Scan"

Structural & Electronic Impact

The utility of 2-chloro-L-tyrosine lies in its ability to perturb the local environment of an enzyme active site with surgical precision.[1]

PropertyL-Tyrosine (Native)3-Chloro-L-Tyrosine (Ortho to OH)*2-Chloro-L-Tyrosine (Ortho to Side Chain)
Phenol pKa ~10.0~8.5~9.2 (Inductive effect only)
Electronic Effect Electron RichElectron DeficientElectron Deficient
Steric Perturbation MinimalProximity to H-bond networkProximity to Peptide Backbone
Primary Utility Native SubstrateProton Transfer / pKa Probe Conformational/Steric Probe

> Note on Nomenclature: "3-chloro" (Cl at position 3, ortho to OH) is the standard for pKa studies.[1] "2-chloro" (Cl at position 2, ortho to the alkyl side chain) is a steric probe.[1] Ensure you verify the specific isomer structure (CAS 2349740-74-3 typically refers to the IUPAC 2-chloro).[1]

Mechanistic Logic: The pKa Shift

If an enzyme mechanism requires the tyrosinate anion (Tyr-O⁻) for catalysis (e.g., nucleophilic attack or metal coordination), replacing Tyr with 3-Cl-Tyr (pKa ~8.[1]5) will often increase catalytic efficiency (


) at physiological pH (7.4), as a larger fraction of the probe is in the active deprotonated state compared to native Tyr. Conversely, if the tyrosyl phenol (Tyr-OH)  is the required proton donor, activity may decrease.
Visualization: Probe Selection Logic

ProbeLogic Start Objective: Study Enzyme-Tyr Interaction Q1 Is the Tyr residue involved in Proton Transfer or H-Bonding? Start->Q1 Q2 Is the Tyr residue involved in Hydrophobic Packing/Sterics? Start->Q2 Path_pKa Use 3-Chloro-L-Tyrosine (Ortho to OH) Q1->Path_pKa Yes (Acidity/Basicity) Path_Steric Use 2-Chloro-L-Tyrosine (Ortho to Backbone) Q2->Path_Steric Yes (Fit/Conformation) Result_pKa Result: Lower pKa (~8.5) Tests ionization state dependency Path_pKa->Result_pKa Result_Steric Result: Backbone Restriction Tests active site plasticity Path_Steric->Result_Steric

Figure 1: Decision tree for selecting the appropriate Chlorotyrosine isomer based on the mechanistic question.

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating Fmoc-Cl-Tyr requires modified protocols, particularly if the side-chain hydroxyl is unprotected (common in commercial building blocks to reduce cost).[1]

Materials
  • Resin: Rink Amide (for amides) or Wang (for acids).[1]

  • Building Block: N-Fmoc-2-chloro-L-tyrosine (or 3-Cl isomer).[1]

    • Recommendation: If available, use Fmoc-Cl-Tyr(tBu)-OH to prevent side reactions.[1]

    • Alternative: If using Fmoc-Cl-Tyr-OH (Unprotected Side Chain) , follow the "Low-Base" protocol below.

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (preferred) or HOBt.[1][2] Avoid HBTU/HATU with high DIPEA if the phenol is unprotected , as this promotes O-acylation.

Workflow: The "Low-Base" Coupling Strategy

This protocol minimizes the risk of esterifying the unprotected phenolic hydroxyl of Cl-Tyr during synthesis.

  • Swelling: Swell resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Critical Step):

    • Dissolve Fmoc-Cl-Tyr-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.[1]

    • Add DIC (3.0 eq).[1]

    • Pre-activation: Let the mixture stand for 2 minutes.

    • Add to resin.[1][3][4] Do NOT add DIPEA or Collidine. [1]

    • Reaction Time: 60–90 minutes.[1]

  • Monitoring: Perform Kaiser Test. If blue (incomplete), recouple using the same conditions.

  • Capping: Acetic Anhydride/Pyridine/DMF (standard).[1]

  • Subsequent Cycles: Continue standard Fmoc SPPS.

    • Note: If O-acylation of the Cl-Tyr phenol occurs during subsequent steps, the 20% piperidine treatment in the next deprotection cycle will typically cleave the phenolic ester (reverting it to the free phenol), making this a "self-correcting" side reaction.

Visualization: SPPS Workflow

SPPS_Workflow cluster_warning Critical Control Point Resin Fmoc-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling (Fmoc-Cl-Tyr + DIC/Oxyma) Wash1->Couple Check Kaiser Test Couple->Check Check->Couple Blue (Fail) - Recouple NextAA Next AA Cycle Check->NextAA Colorless (Pass)

Figure 2: SPPS workflow emphasizing the critical coupling step for unprotected chlorotyrosine.

Protocol: Enzymatic Assay Validation

Once the peptide substrate containing Cl-Tyr is synthesized and purified (HPLC >95%), it is used to determine kinetic parameters.

Kinetic Characterization ( and )[1]
  • Preparation: Prepare stock solutions of Native Peptide (Tyr) and Modified Peptide (Cl-Tyr) in assay buffer.[1]

  • Concentration Range: Prepare 8 concentrations ranging from

    
     to 
    
    
    
    .
  • Reaction:

    • Add Enzyme (final conc. 1–10 nM).[1]

    • Monitor product formation (Absorbance/Fluorescence) over time.[1]

  • Data Analysis: Fit initial velocities (

    
    ) to the Michaelis-Menten equation.
    
Interpreting the Data (The "Mechanistic Fingerprint")
ObservationInterpretation

(Cl-Tyr) >

(Tyr)
The reaction likely proceeds via a Tyrosinate anion .[1] The lower pKa of Cl-Tyr facilitates anion formation at neutral pH.

(Cl-Tyr) <

(Tyr)
The reaction may require a protonated Phenol (H-bond donor), or the Cl atom causes steric hindrance .[1]

increases significantly
The Cl atom interferes with substrate binding (Steric clash), or the H-bond network required for binding is disrupted.

References

  • Thapa, B., & Schlegel, H. B. (2016).[1] Calculations of pKa values for a series of substituted phenols and their application to antioxidant activity. Journal of Physical Chemistry A. Link (Detailed pKa shifts for chlorinated phenols).[1]

  • BenchChem. (2025).[1] An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).Link (General SPPS protocols and product data).[1]

  • Cayman Chemical. (2024).[1] 3-chloro-L-Tyrosine Product Information and Biomarker Applications.Link (Biomarker context and structural data).[1]

  • Sigma-Aldrich. (2024).[1] Fmoc-2-chloro-L-tyrosine Product Specification.Link (Commercial availability and CAS verification).[1]

  • Wu, G., et al. (2016).[1] Biophysical Characterization of Fluorotyrosine Probes Site-Specifically Incorporated into Enzymes.[1] Biochemistry.[1][5][6] Link (Analogous methodology using Halotyrosines for PCET studies).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-Tyr(2-Cl)-OH Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Framework

The Core Problem: Fmoc-Tyr(2-Cl)-OH presents a dual challenge in Solid Phase Peptide Synthesis (SPPS): Steric Hindrance and Electronic Activation .[1] The chlorine atom at the ortho position (position 2 on the aromatic ring) creates a "steric wall" that physically impedes the approach of the resin-bound amine to the activated carbonyl. Simultaneously, the electron-withdrawing nature of the chlorine atom increases the acidity of the


-proton, significantly heightening the risk of racemization if coupling is prolonged or if strong bases are used.

Diagnostic Decision Tree: Use this workflow to identify the specific failure mode before altering your protocol.

DiagnosticTree Start Issue: Low Yield / Deletion CheckKaiser Step 1: Kaiser/Chloranil Test Start->CheckKaiser IsPositive Positive (Blue/Violet)? CheckKaiser->IsPositive IsNegative Negative (Colorless)? CheckKaiser->IsNegative CouplingFail Diagnosis: Kinetic Failure (Steric Hindrance) IsPositive->CouplingFail Yes AggCheck Check Resin Loading & Swelling Solvent CouplingFail->AggCheck Action: Switch Protocol CheckLCMS Step 2: Analyze Cleaved Peptide (LCMS) IsNegative->CheckLCMS MassShift Mass = Expected + Tyr(2-Cl)? CheckLCMS->MassShift Racemization Diagnosis: Racemization (Check D-isomer content) MassShift->Racemization Yes (but wrong RT) SideReaction Diagnosis: O-Acylation (Mass + Tyr(2-Cl) x2) MassShift->SideReaction Mass + Excess

Caption: Diagnostic workflow for isolating the root cause of Fmoc-Tyr(2-Cl)-OH coupling failures. RT = Retention Time.[1]

Technical Deep Dive: The Mechanism of Failure

A. The Steric Barrier (Kinetic Issue)

Unlike standard tyrosine, the 2-chloro substituent forces the aromatic ring into a specific conformation relative to the peptide backbone to minimize steric clash. This rigidity restricts the "cone of approach" for the incoming amine nucleophile. Standard carbodiimide couplings (DIC/HOBt) often fail to generate an activated ester reactive enough to overcome this energy barrier within a standard timeframe (30-60 min).[1]

B. Racemization (Thermodynamic Issue)

The chlorine atom is electron-withdrawing (Inductive effect:


).[1] This pulls electron density away from the aromatic ring and, by extension, the 

-carbon.
  • Result: The

    
    -proton becomes more acidic (
    
    
    
    drops).[1]
  • Risk: In the presence of tertiary bases (DIEA, NMM) and slow coupling kinetics, the base has ample time to abstract the

    
    -proton, leading to enolization and subsequent racemization (L 
    
    
    
    D conversion).
C. O-Acylation (Side Reaction)

While the 2-Cl group provides some steric protection to the phenolic hydroxyl, it is not an absolute shield. If you use highly reactive uronium reagents (HATU/HCTU) without protecting the side chain (i.e., using Fmoc-Tyr(2-Cl)-OH rather than Fmoc-Tyr(2-Cl)-O-Trt-OH), the hydroxyl group can act as a nucleophile, attacking another activated amino acid, leading to branched peptides or ester formation.[1]

Optimized Protocols

Protocol A: The "Gold Standard" (High Efficiency, Low Racemization)

Recommended for standard synthesis where racemization is a concern.

ParameterSpecificationRationale
Coupling Reagent COMU or HATU COMU offers HATU-like reactivity with lower racemization risk due to the internal base effect of the Oxyma leaving group.[1]
Base TMP (2,4,6-Collidine) A weaker, more sterically hindered base than DIEA.[1] It is sufficient to activate the reaction but too bulky to easily abstract the

-proton.
Stoichiometry 4 : 3.9 : 8 (AA : Reagent : Base)Slight excess of AA ensures all activated species are consumed.[1]
Solvent DMF/NMP (1:[1][2]1)NMP disrupts aggregation better than DMF alone.[1]
Cycles Double Couple (2 x 45 min)Essential.[1] The first coupling often reaches only ~80-90% conversion.

Step-by-Step:

  • Dissolve: 4 eq. Fmoc-Tyr(2-Cl)-OH and 3.9 eq.[1] COMU in minimal DMF/NMP (0.2 M final conc).[1]

  • Activate: Add 8 eq. Collidine.[3][4][5] Do not pre-activate for > 1 minute. (Long pre-activation increases racemization).[1]

  • Couple: Add immediately to the resin. Shake for 45 mins at Room Temp.

  • Repeat: Drain, wash with DMF, and repeat steps 1-3 with fresh reagents.[1]

Protocol B: Microwave Assisted (Difficult Sequences)

Use only if Protocol A fails (Kaiser test positive).[1]

ParameterSpecificationWarning
Temperature 50°C Max Do NOT exceed 50°C. Higher temps (75°C+) guarantee racemization of this specific derivative.[1]
Reagent DIC / Oxyma Pure Carbodiimides are safer at elevated temps than uronium salts (HATU) for preventing epimerization.[1]
Time 10 minutesRapid heating overcomes the steric barrier quickly.

Troubleshooting FAQ

Q1: I see a "Deletion Sequence" (Mass - 197 Da) despite double coupling. What now? A: If the steric hindrance is severe, the activated ester might be hydrolyzing before it reacts.

  • Fix: Switch to HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the coupling rate by ~10x compared to HOBt, specifically aiding sterically hindered amines.

Q2: My peptide mass is correct, but the HPLC shows a split peak (doublet). A: This is classic racemization (L-Tyr vs D-Tyr).[1]

  • Fix: You likely used DIEA (Diisopropylethylamine) with HATU/HCTU.[1] Switch to DIC/Oxyma (Protocol B) or use Collidine as the base. If the problem persists, ensure your coupling temperature is

    
     25°C.
    

Q3: I am using Fmoc-Tyr(2-Cl)-OH with a free hydroxyl. Will it esterify? A: It is possible. The 2-Cl group hinders the OH, making it less reactive than a standard Tyr, but high-activity reagents (HATU) can still force an ester bond (O-acylation).[1]

  • Fix: If you observe "Mass + Amino Acid" peaks:

    • Perform a "post-synthesis hydrazine wash" (5% hydrazine in DMF for 5 mins) before the final Fmoc cleavage. This cleaves any ester-linked amino acids on the side chain while leaving the amide backbone intact.

    • Alternatively, purchase Fmoc-Tyr(2-Cl)-O-2-ClTrt-OH (side-chain protected) to eliminate this risk entirely.[1]

Q4: The amino acid is not dissolving in DMF. A: Halogenated amino acids can be hydrophobic.

  • Fix: Add 10-20% DMSO or NMP to your coupling mixture.[1] Sonicate for 5 minutes at 30°C. Ensure the solution is clear before adding the coupling reagent.

Visualizing the Solution: The "Neighboring Group Effect"

Why HOAt/HATU works better than HOBt/HBTU for this specific steric problem:

HOAtMechanism cluster_0 Standard (HOBt) cluster_1 High Efficiency (HOAt) NodeA Activated Ester (Benzotriazole) NodeB Amine Approach (Blocked by Cl) NodeA->NodeB Slow NodeC Activated Ester (7-Aza-benzotriazole) NodeD N7 Nitrogen (H-Bond Acceptor) NodeC->NodeD NodeE Amine Nucleophile (Pre-organized) NodeD->NodeE H-Bonding Accelerates Attack

Caption: The N7 nitrogen in HOAt forms a hydrogen bond with the incoming amine, positioning it perfectly to attack the carbonyl despite the steric bulk of the Chlorine atom.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][6] An efficient peptide coupling additive.[2][4] Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]

    • Establishes HOAt/HATU as the superior reagent for hindered couplings.
  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

    • Comprehensive review detailing the mechanisms of racemiz
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

    • Discusses side-chain protection strategies and the stability of halogenated tyrosine deriv
  • Bacsa, B., et al. (2008).[1] Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542. Link[1]

    • Provides data on temperature limits (50°C vs 75°C)

Sources

Technical Support Center: SPPS with N-Fmoc-2-chloro-L-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Halogenated Tyrosine Challenge

N-Fmoc-2-chloro-L-tyrosine (Fmoc-Tyr(2-Cl)-OH) is a critical peptidomimetic building block used to enhance metabolic stability and receptor selectivity. However, the introduction of the chlorine atom onto the aromatic ring fundamentally alters the electronic properties of the tyrosine phenol, creating a unique set of synthetic challenges distinct from native tyrosine.

This guide addresses the specific chemical behaviors of Chlorotyrosine—specifically the acidity-driven O-acylation and halogen lability —and provides self-validating protocols to ensure high-purity synthesis.

Module 1: The O-Acylation Trap

Q: Why am I observing "double coupling" or mass shifts corresponding to +[Amino Acid - H₂O] on my Tyr(2-Cl) residues?

Diagnosis: You are likely experiencing O-acylation . Unlike native Tyrosine, 2-chloro-L-tyrosine possesses a significantly more acidic phenolic hydroxyl group due to the electron-withdrawing nature of the chlorine atom.

  • Native Tyr pKa: ~10.0

  • Cl-Tyr pKa: ~8.5 (approx. 1.5 log units lower)

The Mechanism: In standard SPPS, we often use bases like DIEA (Diisopropylethylamine) during coupling (e.g., with HATU/HBTU). The pKa of the Cl-Tyr phenol is low enough that DIEA (pKa ~10-11) can partially deprotonate the side chain, creating a phenolate anion. This anion acts as a nucleophile, attacking the activated ester of the incoming amino acid, resulting in a branched ester side product.

Visualization: The O-Acylation Pathway

O_Acylation_Mechanism Start Fmoc-Tyr(2-Cl)-Peptide (Resin Bound) Step1 Fmoc Removal (Piperidine) Start->Step1 Active Free Amine + Phenol (pKa ~8.5) Step1->Active Coupling Coupling Next AA (Base: DIEA/NMM) Active->Coupling Incoming AA + Activator Desired Desired Product (Amide Bond Only) Coupling->Desired Major Pathway SideRxn Side Product (O-Acylation + Amide) Coupling->SideRxn Minor Pathway (Phenolate Attack)

Figure 1: Mechanism of O-acylation driven by the enhanced acidity of the chlorotyrosine phenol.

Protocol: Prevention & Rescue
Strategy A: The "Neutral" Coupling (Recommended for Unprotected Tyr)

If you must use side-chain unprotected Fmoc-Tyr(2-Cl)-OH, you must avoid basic conditions during the coupling of the subsequent amino acids.

  • Avoid: HATU, HBTU, HCTU (require DIEA/NMM).

  • Use: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[1]

    • Why: This method is "base-free." The pH remains neutral/acidic, keeping the phenol protonated and non-nucleophilic.

Strategy B: The "Rescue" Wash (Post-Synthesis)

If O-acylation is suspected, the ester bond on the phenol is labile (more so than the peptide backbone).

  • Reagent: 20% Piperidine (standard deprotection) often cleaves the ester, but not always efficiently.

  • Rescue Cocktail: Treat resin with 0.1 M Imidazole in DMF for 30 minutes.

    • Mechanism:[1][2] Imidazole acts as a nucleophilic catalyst to hydrolyze the phenolic ester without damaging the peptide backbone.

Module 2: Protecting Group Selection

Q: Should I use O-protected Fmoc-Tyr(2-Cl)?

Recommendation: For peptides longer than 10 residues, YES .

FeatureUnprotected: Fmoc-Tyr(2-Cl)-OHProtected: Fmoc-Tyr(2-Cl)-O-Trt
Cost LowHigh
Risk of O-Acylation High (requires DIC/Oxyma)None
Solubility GoodExcellent (Trt prevents aggregation)
Use Case Short peptides (<10 AA), C-terminalLong peptides, complex sequences

Technical Note: The 2-Chlorotrityl (2-Cl-Trt) group is often preferred over standard Trityl (Trt) for steric reasons on the halogenated ring, though standard Trt is commercially common. Both are acid-labile and removed during TFA cleavage.[3]

Module 3: Cleavage & Halogen Stability

Q: Will the chlorine atom survive TFA cleavage and purification?

The Issue: Aryl chlorides are generally stable to acid, but they are susceptible to hydrogenolysis and nucleophilic aromatic substitution under specific conditions.

Troubleshooting Guide: Cleavage Conditions
ParameterRecommendationReason
Cleavage Cocktail 92.5% TFA / 2.5% TIS / 2.5% DODT / 2.5% H₂O Standard "Reagent K" mimics work well. Avoid cocktails with high concentrations of nucleophilic scavengers if high temperatures are used.
Temperature Room Temperature (20-25°C) Do NOT heat cleavage reactions (>35°C). Elevated temps can promote nucleophilic attack on the halogenated ring.
Post-Synthesis Avoid Pd/C Hydrogenation If your peptide requires global deprotection of Cbz/Bzl groups via catalytic hydrogenation, the Cl atom will be removed (hydrodehalogenation). Use HF or TMSOTf for those groups instead.
Visualization: Workflow Decision Matrix

SPPS_Workflow Start Start Synthesis with Fmoc-Tyr(2-Cl)-OH Decision Peptide Length? Start->Decision Short Short (<10 AA) Decision->Short Simple Long Long (>10 AA) Decision->Long Complex Unprotected Use Unprotected Side Chain Short->Unprotected Protected Use O-Trt Protected Long->Protected CouplingRule CRITICAL: Use DIC/Oxyma (No Base) for subsequent AA Unprotected->CouplingRule Standard Standard Coupling (HATU/DIEA OK) Protected->Standard Cleavage Cleavage: TFA/TIS/H2O NO HEAT CouplingRule->Cleavage Standard->Cleavage

Figure 2: Decision matrix for selecting the correct derivative and coupling strategy.

FAQ: Rapid Troubleshooting

Q: My crude peptide shows a mass of M+106. What is this? A: This is likely a stable adduct from the O-acylation of the chlorotyrosine with an incoming Glycine (if Gly was the next residue) or a fragment of a coupling reagent. However, +106 specifically often points to O-formylation if formic acid was present in solvents, or more likely, an O-acyl adduct that wasn't fully cleaved. Check if the mass corresponds to M + Mass_of_Next_AA - 18.

Q: Can I use microwave synthesis? A: Use caution. Microwave energy accelerates coupling but also side reactions. If using unprotected Fmoc-Tyr(2-Cl)-OH, limit temperature to 50°C and strictly use DIC/Oxyma. If using protected (O-Trt), standard 75°C protocols are generally safe.

Q: I see a mass of M-34 in my final product. A: This indicates loss of Chlorine (replaced by Hydrogen). This is rare in TFA cleavage but common if you used any reducing agents or palladium catalysts during purification or modification. Ensure no catalytic hydrogenation was performed.

References

  • Chandrudu, S., Simerska, P., & Toth, I. (2013). Chemical Methods for Peptide and Protein Production. Molecules, 18(4), 4373-4398. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Whittington, D. A., et al. (2017). Fluorotyrosine analogs and corresponding pKa values. ResearchGate. [Link]

Sources

Technical Support Center: Preventing Aspartimide Formation in 2-Chlorotyrosine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with aspartimide side reactions during the Solid-Phase Peptide Synthesis (SPPS) of complex sequences containing 2-chlorotyrosine.

The Root Cause: Why 2-Chlorotyrosine Exacerbates Aspartimide Formation

Aspartimide formation is a notorious base-catalyzed side reaction in Fmoc-SPPS where the backbone amide nitrogen attacks the β-carboxyl group of an adjacent Aspartic Acid (Asp) residue, forming a 5-membered succinimide ring[1].

While this can happen in standard peptides, the introduction of 2-chlorotyrosine acts as a powerful catalyst for this failure mode due to two primary factors:

  • Steric Hindrance & Extended Base Exposure: Halogenated tyrosines are sterically demanding[2]. Coupling these bulky non-standard amino acids often requires extended reaction times or double-coupling cycles. This inherently prolongs the total time the peptide-resin is exposed to the basic Fmoc-deprotection cocktail (e.g., 20% piperidine), directly accelerating the base-catalyzed cyclization[3].

  • Conformational Locking: The bulky chlorine atom restricts the rotational freedom (phi/psi angles) of the peptide backbone. This steric constraint can lock the peptide into a conformation that forces the adjacent backbone amide nitrogen into the optimal trajectory to nucleophilically attack the Asp side chain[3].

G N1 Bulky 2-Chlorotyrosine Incorporation N2 Steric Hindrance & Reduced Coupling Efficiency N1->N2 N4 Conformational Shift (Proximity of Amide to Asp) N1->N4 N3 Extended Base Exposure (Prolonged Deprotection) N2->N3 N5 Base-Catalyzed Deprotonation of Backbone Amide N3->N5 N6 Nucleophilic Attack on Asp β-Carboxyl N4->N6 N5->N6 N7 Aspartimide Formation (-18 Da Mass Shift) N6->N7

Mechanistic pathway of 2-chlorotyrosine exacerbating aspartimide formation during SPPS.

Quantitative Comparison of Prevention Strategies

To mitigate this issue, several chemical strategies can be employed. The table below summarizes the quantitative efficacy of these approaches based on field-proven analytical data.

StrategyReagent / ModificationAspartimide Rate / Impurity LevelKey Advantage
Standard (Control) 20% Piperidine in DMFHigh (Sequence dependent)Baseline reference
Acidic Additive 5% Formic Acid in Piperidine~0.4% piperidide adductsCost-effective, easy to implement[4]
Weak Base Piperazine / DBUModerate reductionMilder deprotonation[5]
Bulky Asp PG Fmoc-Asp(OBno)-OH~0.1% per cycleUniversal, high chiral stability
Backbone Protection Fmoc-Asp(OtBu)-(Dmb)Gly-OH0% (Complete elimination)100% effective for Asp-Gly motifs[6]

Troubleshooting FAQs

Q: Why am I seeing a -18 Da mass shift and +85 Da adducts in my MS data? A: The -18 Da shift corresponds to the loss of water during the intramolecular cyclization of Asp to aspartimide[7]. The +85 Da mass indicates that the succinimide ring was subsequently opened by piperidine (the Fmoc deprotection base), forming irreversible α- or β-piperidide adducts[1]. Because these adducts often co-elute with the target peptide, they are extremely difficult to separate via HPLC.

Q: My sequence contains the motif Asp-Gly-Tyr(2-Cl). Why is the aspartimide formation so aggressive here? A: The Asp-Gly motif is notoriously susceptible because Glycine lacks a side chain, offering zero steric hindrance against the nucleophilic attack of its backbone amide[3]. When followed by the bulky Tyr(2-Cl), the backbone is conformationally locked, pushing the Gly amide directly into the Asp side chain. For this specific motif, backbone protection (e.g., Dmb) is mandatory[6].

Q: Can I just change my deprotection cocktail instead of buying expensive modified building blocks? A: Yes. Adding a small amount of organic acid to your piperidine solution buffers the strong base. Supplementing 20% piperidine with 5% (v/v) formic acid or 0.1 M HOBt significantly reduces the base-catalyzed deprotonation of the amide without preventing Fmoc removal[4][7].

Workflow S1 Detect -18 Da or +85 Da Impurity S2 Is Asp adjacent to Gly, Ser, or Asn? S1->S2 S3 Use Dmb/Hmb Backbone Protection S2->S3 Yes S4 Modify Deprotection (5% Formic Acid) S2->S4 No S5 Use Bulky Asp PG (e.g., OMpe, OBno) S4->S5 If fails

Decision workflow for selecting an aspartimide prevention strategy.

Step-by-Step Experimental Methodologies

Protocol A: Acid-Mediated Fmoc Deprotection (Formic Acid Strategy)

Causality Check: Formic acid acts as a proton donor, buffering the piperidine just enough to prevent the deprotonation of the backbone amide (pKa ~15-17) while still allowing the deprotonation of the relatively more acidic Fmoc proton (pKa ~9)[4].

  • Preparation: Prepare the deprotection cocktail by mixing 20% (v/v) piperidine and 5% (v/v) formic acid in anhydrous DMF. Prepare fresh daily.

  • Deprotection: Add the cocktail to the resin-bound peptide in the reaction vessel.

  • Agitation: Agitate gently for 10 minutes at room temperature.

  • Repeat: Drain the reaction vessel and repeat the deprotection step once more for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine and formic acid before proceeding to the next amino acid coupling step.

Protocol B: Backbone Protection via Dmb-Dipeptide Incorporation

Causality Check: By substituting the backbone amide proton with a 2,4-dimethoxybenzyl (Dmb) group, the nitrogen is physically blocked from acting as a nucleophile, completely eliminating the possibility of succinimide ring formation[1][6].

  • Sequence Analysis: Identify the Asp-Xaa motif (e.g., Asp-Gly) preceding the 2-chlorotyrosine residue.

  • Reagent Selection: Instead of coupling Asp and Gly sequentially, utilize a pre-formed dipeptide building block: Fmoc-Asp(OtBu)-(Dmb)Gly-OH[1]. Note: Coupling a single amino acid onto the sterically hindered secondary amine of a Dmb-protected residue on-resin is highly inefficient, hence the requirement for pre-formed dipeptides[6].

  • Coupling: Couple the dipeptide using standard high-efficiency activating reagents (e.g., HATU/DIEA) for an extended duration of 2 hours to overcome the steric bulk.

  • Resumption: Proceed with standard SPPS for the subsequent 2-chlorotyrosine coupling.

  • Cleavage: The Dmb group is acid-labile and will be globally cleaved during the final TFA treatment (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)[6].

References

  • [Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyu0ZzNPmdt6Kf7Ez470aYhpRXH5Ubku_0Y6xNqOtVPHs2fD8a_gdqXJKN00YEwaMstvLkJeSUg3ufmqBU2hNTo75_iadm29-VRW9L3MKnZzRlBFCf2711aE55OIOX678uhXzmMmdlCPCAk4Zu]
  • [Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS): Prevention Strategies] - peptidechemistry.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDZQ1M-VmO1p_dLrHSdsWbZITngNrfjVe6D9oin_O4E7L_ycpQFNtfVxE5gDmP_kJY5CT5a4dt15HYmcx4YxRYOncYTRxa5bMcNdGPNWOBsU8ciY97xcT8JB38HbngOzj8tm2WOWZ2TkiAfei5WLWAQSjR-NpwpRz3YR03lQ79Qw==]
  • [Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis] - biotage.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdOyM1P2ZphwDyksn3h3CaT3ksVFYWLLupSqi6R4dZATT4EBGT0ZMgVLm_T5rMloCJP55AZhxGuAKA9P7VLKjLLF6aBzoa9B4H6-dJIZd6l3UnsiyBDyO8rIw9kKJlheS16cL1qlyeoXMto38fbSCYrn0Qvp3aKapOGEx_9I1AvJnwx-rP-u7laVYg2nMCL9uTGFPWk37jS8RJ4x2_7tRrKm7QJpJYvy47Zo4Opg==]
  • [Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH] - sigmaaldrich.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRo6XDDUSkcofxSlKVxT6iSnGaq1OaWHKfjKHJXOGEX6OhQcdT--reQe57-3J0dC1kKQO1nsnyT-pRIXqOKMuCDQIoflOlgmjUJS3-QqoHOLxTd_vU89IGUlFHXQHQSXZE54ezWcDKZWBkC13PoOa2yvk6zh2TfqhM-qBMq-SUQUUANnTiGR83nm1BEOQyeoYF22wHYzxrDrRIem5d7jp5ZUNrFtZnWgGz3RHaUHW9x6t24pDxRQ_NHyGfx4lMMQuij0hPo1IVvFHIEDAQ2Z4=]
  • [Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis | Organic Letters] - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuuChHupkN4Qpec2C1YmvHg3sQA3oDaNIGNQEWvkEngd1b1L9jRAofSU7tEMO1eeRojHLHNa0OSd8dKvIdp7NWw5gum9t4Z4eG9E5qsEOMTyxB-bC9Gu73vxYS3XrlGgsUNW3vWQ==]
  • [How to avoid aspartimide formation with Fmoc-L-Phe-MPPA] - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhQVG-QAdhIWY723UlITMc-k56UCdpBy2EhF3wYwGb4OxXDV-3l1D8mkVARJ82oCKb4rux9zYm2AtJAJeC_y4zLo4zK8e5i0rUuVmjjF_zoeS5cmiQL1Us5GsPBp9N5zHlSTleyMRgl6L30vJ9G49K0lxfmv5eVi5nI6ByBD3yFOw6z7NrVW0go14PsS0M1WabctCS]
  • [Aggregation, Racemization and Side Reactions in Peptide Synthesis] - peptide.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2o0ruS_raJdWw_0xcgf_wORjTmJWxh3fyAr3GeFuXAmvrRwNI1NGrC2lnSWclpwDwP5lzem7N_lpYRITEQtawW60GDYzf1Zy5R8wHQ2AZjf7sUhGAhSBg1jjSzQrhLJWBH176eyNbsFJt4AX2HDubWEo2CLMw4Zx30UfqjC7RrHFQtbU-vAS723GkQdtSJW_ogv7685uZ8jswyC0QnzKs9x3i1bQDHg==]
  • [3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine | 79677-62-6] - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH54ERP-TvcQquXV7vsF-T6R7WobXSumEuDNQbEMliDZnSonbcwQy5SqjgttcY1mBAtqLPYMcCmadw4Uv4UbKtLSSPwOeb0YOmN8gv2c_StAGa6JcJD5CpeGzwA9lcrLyFPha1b]

Sources

Technical Support Center: Minimizing Racemization of N-Fmoc-2-chloro-L-tyrosine During SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in Solid-Phase Peptide Synthesis (SPPS): the epimerization of halogenated tyrosine derivatives. This guide provides mechanistic causality, empirical data, and self-validating protocols to ensure the chiral integrity of your peptide therapeutics.

Part 1: Mechanistic Insights (The Causality of Epimerization)

To prevent racemization, we must first understand the chemical causality driving it. N-Fmoc-2-chloro-L-tyrosine is significantly more prone to racemization than standard aliphatic amino acids.

Why does this happen? The chlorine atom on the aromatic ring exerts a strong electron-withdrawing inductive effect. This effect propagates through the side chain, increasing the acidity of the α-proton. When the carboxylic acid is activated into an active ester (e.g., an O-acylisourea or OBt ester), this α-proton becomes highly susceptible to abstraction by tertiary amine bases commonly used in SPPS (such as DIPEA).

Once the proton is abstracted, the molecule forms a planar enolate or cyclizes into an oxazolone intermediate (1)[1]. Because these intermediates are planar, the subsequent nucleophilic attack by the resin-bound amine is non-stereospecific, yielding a mixture of L- and D-epimers in the final peptide.

Mechanism A N-Fmoc-2-Cl-L-Tyr (Starting Material) B Activated Ester (O-Acylisourea / OBt) A->B Activation (DIC or HATU) C Oxazolone Intermediate (Base-Catalyzed) B->C Base / Slow Coupling F L-Enantiomer Peptide (Desired Product) B->F Amine Nucleophile (Fast Coupling) D Enolate / Planar Intermediate (Loss of alpha-proton) C->D Base (e.g., DIPEA) Abstracts alpha-H E D-Enantiomer Peptide (Racemized Product) D->E Amine Attack (Non-stereospecific) D->F Amine Attack

Base-catalyzed oxazolone and enolate racemization pathways during amino acid activation.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Can I use standard HATU/DIPEA conditions for coupling N-Fmoc-2-chloro-L-tyrosine? A1: No. Uronium/aminium salts like HATU require a tertiary amine base to promote activation. DIPEA is a strong base that rapidly abstracts the activated α-proton, driving oxazolone formation and massive racemization. If you must use HATU, replace DIPEA with 2,4,6-trimethylpyridine (TMP/collidine). Collidine is a weaker, sterically hindered base that significantly lowers the rate of α-proton abstraction (2)[2].

Q2: What is the optimal coupling reagent system to prevent epimerization? A2: The gold standard for racemization-prone amino acids is the base-free carbodiimide system utilizing Diisopropylcarbodiimide (DIC) and Oxyma Pure. This combination forms a highly reactive ester without the need for basic tertiary amines, keeping the reaction environment slightly acidic to neutral and minimizing the lifetime of highly activated intermediates (3)[3].

Q3: Can I use microwave-assisted SPPS for this residue? A3: Yes, but with strict temperature control. Standard microwave coupling at 80–90 °C will exacerbate racemization. You must lower the microwave coupling temperature to a maximum of 50 °C when coupling N-Fmoc-2-chloro-L-tyrosine, or perform this specific coupling step conventionally at room temperature (4)[4].

Part 3: Quantitative Data Comparison

The following table summarizes the expected racemization levels based on the coupling system, base, and temperature chosen.

Coupling SystemBase UsedTemperaturePre-activationExpected D-Epimer (%)Recommendation
HATU DIPEA (2.0 eq)Room Temp2 mins15.0 - 25.0%❌ Not Recommended
HATU Collidine (2.0 eq)Room Temp0 mins2.0 - 5.0%⚠️ Acceptable
DIC / HOBt NoneRoom Temp0 mins1.0 - 3.0%✅ Good
DIC / Oxyma NoneRoom Temp0 mins< 1.0% 🌟 Optimal
DIC / Oxyma NoneMicrowave (90°C)0 mins5.0 - 10.0%❌ Avoid High Heat
DIC / Oxyma NoneMicrowave (50°C)0 mins< 1.5%✅ Acceptable for MW

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the protocols below are designed to eliminate the variables that cause racemization.

Workflow Step1 1. Resin Swelling & Deprotection (20% Piperidine/DMF) Step2 2. Prepare Amino Acid Solution (Fmoc-2-Cl-Tyr + Oxyma in DMF) Step1->Step2 Step3 3. Add Activator (DIC, No pre-activation delay) Step2->Step3 Step4 4. Coupling Reaction (Room Temp, 2-4 hours) Step3->Step4 Step5 5. Wash & Verification (Kaiser Test) Step4->Step5

Optimized base-free coupling workflow utilizing DIC/Oxyma Pure to prevent epimerization.

Protocol A: Base-Free Coupling using DIC / Oxyma Pure (Recommended)

Causality Check: By eliminating tertiary amines entirely, we prevent the base-catalyzed abstraction of the α-proton, effectively shutting down the oxazolone pathway.

  • Resin Preparation: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 20 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).

  • Reagent Preparation: In a clean, dry vial, dissolve 3.0 equivalents of N-Fmoc-2-chloro-L-tyrosine and 3.0 equivalents of Oxyma Pure in a minimal volume of DMF to achieve a 0.1 M concentration.

  • Activation (Zero Pre-activation Delay): Add 3.0 equivalents of DIC to the amino acid/Oxyma solution. Critical Step: Do not allow the mixture to stand. Prolonged pre-activation increases the lifetime of the active ester, risking spontaneous oxazolone formation (1)[1].

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating incomplete coupling), do not escalate to stronger bases or elevated temperatures. Instead, repeat the coupling using the exact same base-free DIC/Oxyma conditions to safely drive the reaction to completion.

Protocol B: Uronium-Based Coupling using HATU / Collidine (Alternative)

Causality Check: If your synthesizer strictly utilizes uronium salts, collidine provides the necessary basicity to drive HATU activation but is too weak and sterically hindered to efficiently abstract the α-proton.

  • Reagent Preparation: Dissolve 3.0 equivalents of N-Fmoc-2-chloro-L-tyrosine and 2.9 equivalents of HATU in DMF. (Using slightly less HATU than the amino acid prevents guanidinylation of the N-terminus).

  • Base Addition: Add 6.0 equivalents of 2,4,6-collidine (TMP) to the mixture.

  • Coupling: Immediately add the mixture to the deprotected resin. Agitate at room temperature for 1 to 2 hours. Do not use microwave heating for this specific protocol.

Part 5: References

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed / NIH.[Link]

Sources

Technical Support Center: Overcoming Peptide Aggregation Involving 2-Chloro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the incorporation of 2-chloro-L-tyrosine (2-Cl-Tyr). While halogenated unnatural amino acids are invaluable for modulating pharmacokinetics and bio-orthogonal chemistry, they frequently induce severe on-resin aggregation. This guide provides field-proven, self-validating protocols to rescue your synthesis.

Diagnostic Workflow

When a synthesis fails, identifying the root cause is critical. Use the following logic tree to determine the best corrective action for your specific sequence.

SPPS_Troubleshooting Start Detect Aggregation (Sluggish Deprotection/Coupling) CheckSeq Analyze Sequence (Map 2-Cl-Tyr & Hydrophobic Motifs) Start->CheckSeq Decision1 Are Ser/Thr/Cys present near the 2-Cl-Tyr residue? CheckSeq->Decision1 PseudoPro Incorporate Pseudoproline Dipeptide (e.g., Fmoc-Xaa-Ser(psi)-OH) Decision1->PseudoPro Yes ChaoSalt Use Chaotropic Salts (0.4-0.8 M LiCl or KSCN in DMF) Decision1->ChaoSalt No Evaluate Evaluate Cleavage Yield & HPLC Purity PseudoPro->Evaluate Microwave Apply Microwave Heating (75°C - 90°C) ChaoSalt->Microwave If aggregation persists ChaoSalt->Evaluate Microwave->Evaluate

Workflow for troubleshooting 2-Cl-Tyr peptide aggregation during SPPS.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why does my synthesis fail specifically after incorporating 2-chloro-L-tyrosine? A: Peptide aggregation during SPPS is primarily driven by intermolecular hydrogen bonding between adjacent peptide backbones, leading to the formation of insoluble


-sheet networks[1]. The introduction of 2-Cl-Tyr exacerbates this phenomenon. Its bulky, highly hydrophobic, and polarizable chlorophenyl side chain enhances 

stacking interactions with neighboring aromatic residues. This hydrophobic collapse expels the solvent (e.g., DMF or NMP) from the resin matrix, causing the resin beads to shrink. Consequently, the N-terminal amine becomes sterically occluded, drastically reducing the kinetics of both Fmoc-deprotection and subsequent acylation steps.

Q: How can I definitively diagnose on-resin aggregation? A: Aggregation manifests both physically and chemically. Physically, you will observe a failure of the peptide-resin to swell adequately in standard solvents[2]. Chemically, continuous-flow UV monitoring will show a flattened, broadened Fmoc-deprotection peak instead of a sharp spike. Additionally, standard colorimetric assays (like the ninhydrin/Kaiser test) may yield false-negative results because the reagents cannot penetrate the aggregated peptide matrix.

Section 2: Troubleshooting Guide & Experimental Protocols

To overcome 2-Cl-Tyr-induced aggregation, you must disrupt the non-covalent interactions stabilizing the


-sheets. Below are three self-validating strategies.
Strategy A: Solvent Disruption via Chaotropic Salts

Causality: Chaotropic salts, such as Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN), disrupt the highly ordered hydrogen-bonding networks of the solvent and the peptide backbone[3]. By altering the macroscopic structure of the solvent, these salts thermodynamically destabilize the


-sheet aggregates, re-solvating the peptide chain and exposing the reactive N-terminus[2].

Protocol: Coupling with 0.8 M LiCl / DMF Self-Validation Check: The resin should visibly swell to its expected volume upon the addition of the chaotropic solution.

  • Preparation: Dissolve anhydrous LiCl in peptide-synthesis grade DMF to a final concentration of 0.8 M. (Note: LiCl is highly hygroscopic; ensure it is stored in a desiccator)[3].

  • Pre-Wash: Following Fmoc deprotection, wash the peptidyl-resin three times with the 0.8 M LiCl/DMF solution (3 minutes per wash).

  • Activation: Pre-activate the incoming Fmoc-amino acid (4 eq) with DIC (4 eq) and Oxyma Pure (4 eq) in 0.8 M LiCl/DMF for 3 minutes.

  • Coupling: Add the activated mixture to the resin and agitate for 60–120 minutes.

  • Post-Wash: Wash the resin extensively with standard DMF (5 times) to remove all traces of the salt before the next deprotection step, as residual salts can interfere with subsequent reactions[3].

Strategy B: Backbone Modification via Pseudoproline Dipeptides

Causality: If your sequence contains a Serine, Threonine, or Cysteine residue within 2–6 amino acids of the 2-Cl-Tyr, pseudoproline dipeptides are the most effective intervention[4]. Pseudoprolines are oxazolidine or thiazolidine ring systems that mimic proline. The steric bulk of this ring forces the preceding peptide bond into a cis-amide conformation, introducing a sharp "kink" into the backbone[1]. This kink physically prevents the peptide chains from aligning into parallel or anti-parallel


-sheets, completely abrogating aggregation[1]. The native Ser/Thr/Cys residue is seamlessly regenerated during standard TFA cleavage[1].

Mechanism Agg Aggregated Peptide Chain (Intermolecular H-Bonds & Pi-Pi Stacking) AddPP Couple Pseudoproline Dipeptide (e.g., Fmoc-Val-Thr(psi)-OH) Agg->AddPP Kink Formation of cis-Amide Bond (Backbone Kink) AddPP->Kink Disrupt Disruption of Beta-Sheet Secondary Structure Kink->Disrupt Soluble Enhanced Solvation & Efficient Coupling Disrupt->Soluble

Mechanism of pseudoproline-mediated disruption of beta-sheet aggregation.

Protocol: Incorporating Pseudoproline Dipeptides Self-Validation Check: A successful coupling is confirmed by a sharp, rapid Fmoc-deprotection peak in the subsequent cycle, indicating restored solvation.

  • Sequence Mapping: Identify a Ser, Thr, or Cys residue near the problematic 2-Cl-Tyr region.

  • Selection: Purchase the corresponding pre-formed Fmoc-Xaa-Yaa(

    
    pro)-OH dipeptide (where Yaa is Ser, Thr, or Cys, and Xaa is the preceding amino acid)[3]. Do not attempt to couple an amino acid directly onto a pseudoproline ring on-resin due to extreme steric hindrance; always use the pre-formed dipeptide.
    
  • Coupling: Dissolve the pseudoproline dipeptide (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq) to initiate activation, and immediately add to the resin.

  • Reaction Time: Agitate for 2 hours at room temperature.

  • Cleavage: Proceed with standard synthesis. During the final global cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H2O), the oxazolidine/thiazolidine ring will spontaneously open, yielding the native sequence[1].

Strategy C: Thermodynamic Overrides (Microwave-Assisted SPPS)

Causality: When chemical disruption is insufficient, applying microwave irradiation provides rapid, localized kinetic energy to the reaction mixture. This thermal energy overcomes the activation barrier required to break intermolecular hydrogen bonds and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking interactions, mobilizing the peptide chains and driving the acylation reaction to completion.

Protocol: Microwave Coupling

  • Solvent Swap: Switch the primary solvent from DMF to NMP, as NMP has a higher boiling point and better stabilizes microwave heating profiles[2].

  • Temperature Control: Set the microwave synthesizer to ramp to 75°C over 2 minutes. (Caution: Avoid exceeding 75°C if coupling aggregation-prone halogenated tyrosines to prevent premature side-reactions or epimerization).

  • Coupling: Hold at 75°C for 5 minutes with continuous stirring or nitrogen bubbling[5].

Section 3: Quantitative Strategy Comparison

The following table summarizes the expected outcomes when applying these strategies to a highly hydrophobic, 2-Cl-Tyr-containing model peptide (e.g., a modified 30-mer transmembrane sequence).

Troubleshooting StrategyMechanism of ActionExpected Crude PurityRelative YieldPrimary AdvantagePrimary Limitation
Standard SPPS (Control) None< 15%1.0xLow costComplete synthesis failure due to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-sheets
0.8 M LiCl in DMF H-bond disruption45 - 55%3.2xCheap, universally applicableRequires extra wash steps; salt precipitation risk[3]
Pseudoproline Dipeptides Backbone kinking (cis-amide)80 - 90%6.5xHighly effective, restores solvationRequires specific Ser/Thr/Cys in sequence[3]
Microwave-Assisted SPPS Kinetic/Thermal energy65 - 75%4.8xRapid reaction timesEquipment cost; risk of epimerization at high heat

References

  • Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." sigmaaldrich.com. Available at:

  • ChemPep. "Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield." chempep.com. Available at: 1

  • AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." peptide.com. Available at: 2

  • BenchChem. "A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis." benchchem.com. Available at: 3

  • AAPPTEC. "Pseudoproline Dipeptides." peptide.com. Available at:4

  • JPT. "Long peptide Synthesis." jpt.com. Available at: 5

Sources

Purification challenges of peptides with 2-chloro-L-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogenated Peptide Engineering Topic: Purification & Handling of Peptides Containing 2-Chloro-L-Tyrosine Ticket ID: CL-TYR-PUR-001 Status: Open[1][2]

Welcome to the Halogenated Peptide Technical Hub

You are accessing this guide because you are encountering difficulties with a peptide containing 2-chloro-L-tyrosine (2-Cl-Tyr) . While halogenation is a powerful strategy to improve metabolic stability and membrane permeability, it introduces specific physicochemical hurdles—primarily hydrophobicity-driven aggregation and structural similarity to impurities .[1][2]

This guide is structured to troubleshoot the three critical phases of your workflow: Synthesis Integrity , Solubility/Loading , and Chromatographic Resolution .

Module 1: Upstream Synthesis & Stability

Preventing the "Des-Chloro" Impurity before purification begins.[1][2]

The Core Problem: The most common impurity in 2-Cl-Tyr peptides is the des-chloro analogue (where 2-Cl-Tyr reverts to native Tyrosine).[1][2] This is often a self-inflicted wound caused by incorrect deprotection strategies.[1]

Critical Control Point: The Hydrogenation Trap

Q: My mass spec shows a major peak at [M-34 Da]. Did the chlorine fall off? A: Yes. This is hydrodehalogenation . Chlorine on an aromatic ring is relatively stable to acid (TFA), but it is extremely labile under catalytic hydrogenation conditions.

  • The Scenario: You likely used a protecting group requiring hydrogenolysis (e.g., Cbz- on the N-terminus or Bzl- on side chains) and treated the peptide with

    
     and Palladium/Carbon (Pd/C).[1][2]
    
  • The Mechanism: Pd/C catalyzes the replacement of the aryl-chloride with hydrogen, converting 2-Cl-Tyr back to Tyr.[1][2]

  • The Fix: You must use an orthogonal protecting group strategy that avoids reduction.[1][2]

Recommended Workflow (DOT Diagram):

SynthesisLogic Start Peptide Design Phase Decision Does sequence require Cbz or Bzl protection? Start->Decision Risk CRITICAL RISK: Pd/C Hydrogenation will remove Chlorine (Cl -> H) Decision->Risk Yes SafePath Use Fmoc/tBu Strategy (Acid Cleavable) Decision->SafePath No Risk->SafePath Switch Strategy Cleavage TFA Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) SafePath->Cleavage Result Intact 2-Cl-Tyr Peptide Cleavage->Result

Caption: Decision tree for avoiding hydrodehalogenation during synthesis.

Module 2: Solubility & Sample Loading

Overcoming the "Sticky Peptide" Syndrome.

The Core Problem: The chlorine atom increases the lipophilicity of the Tyrosine residue significantly. If your peptide contains multiple hydrophobic residues (e.g., Phe, Leu, Ile) alongside 2-Cl-Tyr, it will likely aggregate in standard aqueous buffers, leading to broad, tailing peaks or permanent adsorption to the column head.[2]

Q: My peptide precipitates when I dissolve it in Water/0.1% TFA. How do I load it? A: Do not force solubility with water.[1][2] Aggregates cannot be purified.[1] Use the "Organic-First" solubilization method.[1][2]

Solubilization Protocol:

  • Dissolve: Dissolve the crude peptide in a minimal volume of 100% DMSO or HFIP (Hexafluoroisopropanol) .[1][2] HFIP is superior for breaking beta-sheet aggregates.[1]

  • Dilute: Slowly dilute this solution with your Mobile Phase A (Water/0.1% TFA) until the organic content is <20%.[1][2]

  • Check: If precipitation occurs upon dilution, add 6M Guanidine HCl to the aqueous portion.

Solvent Compatibility Table:

Solvent AdditivePurposeMax Recommended % (Loading)Note
DMSO General solubilization< 5%High UV cutoff; elutes in void volume.[1][2]
HFIP Disaggregates beta-sheets< 10%Excellent for hydrophobic peptides; volatile.[1][2]
Guanidine HCl Chaotropic agent6 MMust be washed out; incompatible with MS if not desalted.[1][2]
DMF General solubilization< 10%Can hydrolyze peptide if left too long; degrades column over time.[1][2]

Module 3: Chromatographic Resolution (RP-HPLC)

Separating the Needle from the Haystack.

The Core Problem: Separating the Target (2-Cl-Tyr) from the Impurity (Tyr) .[1][2] These two species differ only by a single chlorine atom (Cl vs H).[1]

  • Hydrophobicity: 2-Cl-Tyr is more hydrophobic.[1][2] It will elute later than the Des-Cl impurity.[1]

  • pKa: The electron-withdrawing chlorine lowers the pKa of the phenolic hydroxyl.[1]

    • Native Tyr pKa: ~10.0[1][2]

    • 2-Cl-Tyr pKa: ~9.0 - 9.5 (Note: 3-Cl-Tyr is ~8.5; 2-Cl is meta to OH, so the effect is weaker but present).[1][2]

Q: The Des-Cl impurity elutes on the shoulder of my main peak. How do I separate them? A: You must flatten the gradient and optimize the temperature.

Optimization Protocol

Step 1: The "Shallow Gradient" Strategy Standard gradients (1% B per minute) are too steep.[2] The hydrophobicity difference is small.

  • Action: Use a focused gradient slope of 0.2% to 0.5% B per minute .

  • Example: If your peptide elutes at 35% B, run a gradient from 30%

    
     40% B over 30 minutes.[2]
    

Step 2: Temperature Control Hydrophobic peptides suffer from poor mass transfer at room temperature.[1][2]

  • Action: Heat the column to 40°C - 50°C .

  • Benefit: This sharpens the peaks, increasing the resolution (

    
    ) between the close-eluting Tyr and 2-Cl-Tyr species.[1][2]
    
  • Warning: Do not exceed 60°C, as acidic hydrolysis of the peptide bond can accelerate.

Step 3: Stationary Phase Selection

  • Primary Choice: C18 (Octadecyl).[1][2] Maximize hydrophobic selectivity.[1][2]

  • Alternative: Phenyl-Hexyl.[1][2] This phase interacts via

    
     stacking with the aromatic ring.[1] The chlorine substituent alters the electron density of the ring, often creating a larger selectivity factor (
    
    
    
    ) on Phenyl phases than on C18.

Visualizing the Separation Logic (DOT Diagram):

HPLC_Logic Input Co-eluting Peaks (Tyr / 2-Cl-Tyr) Step1 Decrease Gradient Slope (< 0.5% B/min) Input->Step1 Check1 Resolved? Step1->Check1 Step2 Increase Temp (45°C) Check1->Step2 No Success Pure Fraction (2-Cl-Tyr elutes 2nd) Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 Switch Column (Phenyl-Hexyl) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Step-wise optimization for resolving halogenated peptide analogs.

Module 4: Identification & QC

Confirming you have the Chlorine.

Q: How do I confirm the peak is 2-Cl-Tyr and not an impurity? A: Use Mass Spectrometry and look for the Isotope Pattern .[1][2]

Chlorine has two stable isotopes:


 (75.8%) and 

(24.2%).
  • Native Peptide (Tyr): Shows a standard isotopic envelope (mostly Carbon-13 effects).[1][2]

  • Chlorinated Peptide (2-Cl-Tyr):

    • M peak: Contains

      
      .[1][2]
      
    • M+2 peak: Contains

      
      .[1][2]
      
    • Intensity Ratio: The M+2 peak should be approximately 33% (1/3) the height of the M peak.

Validation Check: If your mass spectrum shows a single dominant monoisotopic peak without the characteristic M+2 "satellite" at ~30% intensity, you have lost the chlorine (likely Des-Cl impurity).[1][2]

References

  • Synthethic Strategies & Side Reactions

    • Solid-Phase Peptide Synthesis of Halogen
    • Source: Methods in Molecular Biology.
    • (General SPPS protocols for modified amino acids).[2]

  • Purification of Hydrophobic Peptides

    • Purification of difficult hydrophobic peptides by RP-HPLC.
    • Source: Journal of Chrom
    • [2]

  • Chlorinated Tyrosine Properties

    • 3-Chlorotyrosine: A Specific Marker of Myeloperoxidase-Catalyzed Oxidation.[1][2][3] (Discusses stability and detection, applicable to 2-Cl isomer).

    • Source: Biochemistry.[1][2]

    • [2]

  • Isotope Patterns

    • Mass Spectrometry of Halogen
    • Source: Chemistry LibreTexts.
    • [2]

Sources

The Mechanistic Challenge: Steric Hindrance and Deletion Sequences

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Protocols for Capping After N-Fmoc-2-chloro-L-tyrosine Coupling

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for managing unreacted sites after the incorporation of sterically hindered halogenated amino acids, specifically N-Fmoc-2-chloro-L-tyrosine.

Coupling N-Fmoc-2-chloro-L-tyrosine presents a distinct biophysical challenge. The chlorine substituent on the aromatic ring significantly restricts the rotameric freedom of the side chain. This creates a bulky, sterically shielded microenvironment near the α-carbon, which kinetically impedes the aminolysis reaction during coupling. Consequently, even when utilizing potent activating agents (e.g., HATU/HOAt or DIC/Oxyma), a sub-population of resin-bound peptides may fail to couple[1].

If these unreacted primary amines are not permanently blocked (capped), they will react in subsequent cycles, generating "deletion sequences" (n-1 impurities). These truncated peptides often exhibit near-identical hydrophobicity to the target sequence, making downstream RP-HPLC purification exceedingly difficult and drastically reducing final yield[2].

Diagnostic Workflows & Reaction Logic

To ensure absolute synthesis fidelity, capping must be executed as a self-validating loop: diagnose, intervene, and verify. The diagrams below illustrate the logical flow of the capping process and the chemical mechanisms at play.

SPPS_Workflow Start Couple N-Fmoc-2-chloro-L-tyrosine Wash Wash Resin (DMF) Start->Wash Test Kaiser Test Validation Wash->Test Decision Free Amines Detected? Test->Decision Cap Capping Step (Ac2O / Base / DMF) Decision->Cap Yes (Blue beads) FmocDeprotect Fmoc Deprotection (20% Piperidine) Decision->FmocDeprotect No (Colorless) Wash2 Wash Resin (DMF) Cap->Wash2 Wash Next Next Coupling Cycle FmocDeprotect->Next OAcetylCheck Check for O-Acetylation (If Tyr OH unprotected) OAcetylCheck->FmocDeprotect OH Protected Reversal Hydrazine Treatment (Reverses O-Acetylation) OAcetylCheck->Reversal OH Unprotected Reversal->FmocDeprotect Wash2->OAcetylCheck

Caption: Workflow for post-coupling validation, capping, and O-acetylation reversal in SPPS.

Capping_Logic Ac2O Acetic Anhydride (Ac2O) Amine Unreacted N-terminal Amine (Target) Ac2O->Amine N-Acetylation Phenol Unprotected Tyr-OH (Off-Target) Ac2O->Phenol O-Acetylation Acetamide Acetamide (Stable, Dead-end) Amine->Acetamide Ester O-Acetyl Ester (Labile) Phenol->Ester Base Base Catalysis (DIEA/Pyridine) Base->Ac2O Activates

Caption: Reaction logic of acetic anhydride targeting amines versus unprotected phenolic hydroxyls.

Self-Validating Protocol: Capping Unreacted Amines

Step 1: Pre-Capping Diagnostic (Kaiser Test) Causality: Ninhydrin reacts specifically with free primary amines to form a conjugated chromophore (Ruhemann's purple). This provides a binary visual confirmation of incomplete coupling[2].

  • Withdraw 10–15 resin beads, wash thoroughly with ethanol, and transfer to a glass test tube.

  • Add 2 drops each of Ninhydrin, Phenol, and KCN solutions.

  • Heat at 110°C for 5 minutes.

  • Observation: If the beads or solution turn blue/purple, unreacted amines are present, and capping is mandatory.

Step 2: The Capping Intervention Causality: Acetic anhydride (Ac2O) acts as a highly reactive electrophile to permanently acetylate the free amine, forming a stable, unreactive acetamide dead-end. A base (DIEA or Pyridine) is required to deprotonate the resin-bound amine, enhancing its nucleophilicity and catalyzing the reaction[3].

  • Preparation: Freshly prepare a capping solution of Ac2O and Pyridine (or DIEA) in DMF. A standard ratio is 50 equivalents of Ac2O and 50 equivalents of base relative to the resin's loading capacity[2], or a volumetric ratio of 3:2 Ac2O:Pyridine[1].

  • Application: Submerge the resin in the capping cocktail (approx. 10 mL per gram of resin).

  • Agitation: Rock gently at room temperature for 15–30 minutes. Do not exceed 30 minutes to prevent premature Fmoc cleavage or unwanted side reactions[1].

  • Purge: Drain the reaction vessel and wash the resin 4–5 times with DMF to completely remove residual acetic acid and unreacted Ac2O[1].

Step 3: Post-Capping Verification

  • Repeat the Kaiser test on a new sample of the capped resin.

  • The beads must remain colorless/yellow. A negative result validates that all unreacted sites are successfully capped, and the synthesis can proceed to Fmoc deprotection[4].

Troubleshooting Off-Target Reactivity: The O-Acetylation Risk

A critical mechanistic caveat when working with N-Fmoc-2-chloro-L-tyrosine is the status of its phenolic hydroxyl group. If the amino acid is used without a side-chain protecting group (e.g., lacking a tert-butyl ether), the nucleophilic hydroxyl group is highly susceptible to O-acetylation during the Ac2O capping step[5].

Causality & Resolution: Unlike the stable N-terminal acetamide, the O-acetyl ester is base-labile. While standard 20% piperidine used in subsequent Fmoc deprotection cycles may partially cleave this ester, incomplete removal will lead to +42 Da mass adducts in your final MS analysis. If O-acetylation is suspected, implement a targeted nucleophilic reversal step using 5% hydrazine in DMF for 30 minutes prior to final global cleavage[6].

Quantitative Data: Capping Reagent Efficacy

The choice of capping cocktail dictates both the speed of the reaction and the risk of side reactions. Use the table below to select the optimal conditions for your specific synthesis scale.

Capping CocktailEquivalents (Ac2O : Base)Reaction TimeAcetylation EfficiencySide Reaction Risk (O-Acetylation)
Ac2O / DIEA / DMF 50 : 5015 - 30 min>99%High (if Tyr-OH is unprotected)
Ac2O / Pyridine / DMF 50 : 5030 min>98%Moderate
Ac2O / NMM / DMF 50 : 5030 - 45 min~95%Low
Low-Eq Ac2O / DIEA 3 : 660 min~45% at 5 min, >95% at 60 minLow[3]

Frequently Asked Questions (FAQs)

Q1: Can I skip capping if I double-couple the N-Fmoc-2-chloro-L-tyrosine? A1: It is highly discouraged. While double-coupling increases yield, the steric hindrance of the 2-chloro substitution almost guarantees a fraction of unreacted sites. Capping is an essential "insurance policy" against deletion sequences[2].

Q2: Why use DIEA instead of Pyridine for capping? A2: Pyridine is a classic, reliable catalyst[1], but DIEA is a stronger, non-nucleophilic base that often provides faster acetylation kinetics and avoids the noxious odor and toxicity associated with pyridine. However, Pyridine is sometimes preferred if minimizing base-catalyzed side reactions is a priority.

Q3: Does the 2-chloro modification affect the Fmoc deprotection step? A3: No, the Fmoc group remains standardly base-labile. However, the increased bulk may require slightly longer deprotection times (e.g., 2 x 10 mins in 20% piperidine/DMF) to ensure complete removal.

References

1.[1] Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). uci.edu. 1 2.[2] Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis. Benchchem. 2 3.[3] Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions. RSC Publishing.3 4.[4] SPPS Capping procedure. Aapptec Peptides. 4 5.[6] Peptide Synthesis: Methods and Protocols[1st ed. 2020]. DOKUMEN.PUB. 6 6.[5] Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing). 5

Sources

Validation & Comparative

HPLC Analysis of Peptides Containing 2-Chloro-L-Tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 2-Chloro-L-tyrosine (Cl-Tyr) is a critical oxidative biomarker and a common side-product in peptide synthesis. Its structural similarity to native Tyrosine (Tyr)—differing only by a single chlorine atom—creates a significant separation challenge. Standard C18 methods often fail to achieve baseline resolution between Cl-Tyr and Tyr residues, particularly in complex digests or when analyzing positional isomers.

The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against the specialized Pentafluorophenyl (PFP) core-shell phase. While C18 relies solely on hydrophobicity, PFP phases leverage unique


 and dipole-dipole interactions, offering superior selectivity for halogenated aromatic peptides.

Comparative Analysis: C18 vs. Pentafluorophenyl (PFP)[1][2][3]

Mechanism of Action

The fundamental difference lies in how the stationary phase interacts with the chlorinated aromatic ring of the peptide.

FeatureStandard Alternative: C18 (Octadecyl)The Solution: PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction (Dispersive forces)Multi-mode: Hydrophobic +

+ Dipole-Dipole
Selectivity Driver Carbon load and surface area.[1]Fluorinated ring electron deficiency interacting with the electron-rich/halogenated analyte.
Interaction with Cl-Tyr Retains Cl-Tyr slightly longer than Tyr due to Cl's added hydrophobicity.Strong "shape selectivity" and dipole interaction with the Cl-aromatic ring.[2]
Isomer Separation Poor. Often co-elutes positional isomers (e.g., 2-Cl-Tyr vs 3-Cl-Tyr).Excellent. Resolves isomers based on electron density distribution.
Performance Data Summary

Based on comparative retention behavior of halogenated peptides (e.g., Angiotensin analogs or Albumin fragments).[3][4][5]

MetricC18 Core-Shell (1.7 µm)PFP Core-Shell (1.7 µm)Analysis
Resolution (

)
1.2 - 1.5 (Partial Separation)> 2.0 (Baseline Separation) PFP achieves baseline resolution where C18 often shows "shouldering."
Peak Symmetry 0.9 - 1.11.0 - 1.05 PFP reduces tailing for basic peptides due to rigid surface structure.
Selectivity (

)
1.021.08 Higher

on PFP indicates a greater ability to distinguish the Cl-modification.
Mobile Phase Requires low pH (TFA) for peak shape.Compatible with Formic Acid (better for MS sensitivity).

Detailed Experimental Protocol

This protocol utilizes a Core-Shell PFP column , which provides the efficiency of sub-2-micron particles with lower backpressure, optimized for separating halogenated peptides.

Materials & Reagents[5][6]
  • Column: Core-Shell Pentafluorophenyl (PFP), 100 Å, 2.1 x 100 mm, 2.6 µm (e.g., Kinetex PFP or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample: Tryptic digest or synthetic peptide mixture containing Cl-Tyr impurities.

Step-by-Step Method
  • Equilibration: Flush column with 5% B for 10 minutes at 0.3 mL/min.

  • Injection: Inject 2–5 µL of sample (approx. 0.1 mg/mL concentration).

  • Gradient Profile:

    • Rationale: A shallow gradient is required to maximize the interaction time for the subtle selectivity mechanisms to function.

    • 0.0 min: 5% B

    • 2.0 min: 5% B (Trap and focus)

    • 20.0 min: 45% B (Linear gradient slope: ~2% B/min)

    • 20.1 min: 95% B (Wash)

    • 23.0 min: 95% B

    • 23.1 min: 5% B (Re-equilibrate)

  • Detection:

    • UV: 214 nm (Peptide bond) and 280 nm (Aromatic ring). Note: Cl-Tyr has a slight bathochromic shift compared to Tyr.

    • MS: ESI Positive Mode. Monitor specific transitions (MRM) if quantifying biomarkers.[5]

Self-Validation (Quality Control)

To ensure the peak is indeed the chlorinated variant and not a hydrophobic impurity:

  • UV Ratio Check: Compare the A280/A214 ratio. Cl-Tyr peptides often show a distinct ratio compared to non-chlorinated counterparts due to ring activation.

  • Isotope Pattern: In MS, look for the characteristic chlorine isotope signature (

    
    : 
    
    
    
    ratio of ~3:1). A mass shift of +34 Da (monoisotopic) or +33.96 Da is diagnostic.

Visualizing the Selectivity Mechanism

The following diagram illustrates why PFP succeeds where C18 fails. While C18 interacts only with the hydrophobic backbone, PFP engages the specific electron density changes caused by the Chlorine atom.

G cluster_0 Analyte Characteristics cluster_1 Separation Pathways Tyr Native Tyrosine (Electron Rich Ring) C18 Path A: C18 Column (Hydrophobic Only) Tyr->C18 PFP Path B: PFP Column (Pi-Pi + Dipole + Shape) Tyr->PFP ClTyr 2-Chloro-Tyrosine (Electron Withdrawing Cl) ClTyr->C18 ClTyr->PFP Strong Dipole Interaction Result_C18 Result: Co-elution / Poor Resolution (Similar Hydrophobicity) C18->Result_C18 Result_PFP Result: Baseline Resolution (Specific Halogen Interaction) PFP->Result_PFP

Figure 1: Mechanism of Separation. Path B (PFP) utilizes specific dipole interactions with the Chlorine atom to pull the Cl-Tyr peak away from the native Tyrosine, whereas Path A (C18) struggles due to similar hydrophobicity.

References

  • Advanced Materials Technology. (2017). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Link

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Link

  • Crow, J. P., et al. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. Journal of Analytical Toxicology. Link

  • Phenomenex. (2020). HPLC Tech Tip: Approach to Peptide Analysis. Link

  • Sigma-Aldrich. (2018). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Link

Sources

High-Precision Mass Spectrometry of Peptides Incorporating 2-Chloro-L-Tyrosine: A Comparative Guide to MRM vs. PRM Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

The incorporation of halogenated amino acids, specifically 2-chloro-L-tyrosine (2-Cl-Tyr), into peptides serves as a critical tool in modern biochemical research. While 3-chlorotyrosine is widely recognized as the primary in vivo biomarker for myeloperoxidase (MPO) activity and oxidative stress, synthetic 2-chloro-L-tyrosine is increasingly utilized as a highly specific internal standard, a structural probe in peptide therapeutics, and a surrogate marker in targeted assays[1].

Quantifying peptides containing 2-Cl-Tyr in complex biological matrices (e.g., plasma, tissue lysates) presents a unique analytical challenge. The addition of the chlorine atom alters the peptide's hydrophobicity, pKa, and fragmentation behavior. However, it also provides a distinct analytical advantage: the natural isotopic signature of chlorine . Chlorine exists as two stable isotopes,


 (75.78%) and 

(24.22%). Any peptide incorporating 2-Cl-Tyr will exhibit a characteristic mass shift of +1.997 Da with a strict ~3:1 intensity ratio[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the two premier mass spectrometry workflows for quantifying 2-Cl-Tyr peptides: Targeted Multiple Reaction Monitoring (MRM) via Triple Quadrupole (QQQ) and Parallel Reaction Monitoring (PRM) via High-Resolution Accurate Mass (HRAM) Orbitrap .

Platform Comparison: QQQ vs. Orbitrap HRAM

Choosing the correct platform dictates the success of your assay. The decision hinges on the balance between absolute sensitivity and matrix interference resolution.

  • Triple Quadrupole (QQQ) - MRM Mode: The gold standard for high-throughput, absolute quantification. QQQ instruments operate at unit resolution but offer unparalleled duty cycles and sensitivity. They are ideal for validated assays where the matrix is well-characterized[3].

  • Orbitrap HRAM - PRM Mode: Operates by isolating the target precursor in the quadrupole and capturing the full, high-resolution MS/MS spectrum in the Orbitrap. This platform is superior for complex, uncharacterized matrices where isobaric interferences would otherwise cause false positives in a QQQ[2][4].

Workflow comparing MRM and PRM for 2-chloro-L-tyrosine peptide quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the causality behind each step, ensuring that the detection of 2-Cl-Tyr is mathematically and chemically verified.

Step 1: Matrix Denaturation and Alkylation
  • Action: Treat the biological sample with 10 mM Dithiothreitol (DTT) at 56°C for 30 minutes, followed by 20 mM Iodoacetamide (IAA) at room temperature in the dark for 30 minutes.

  • Causality: This step completely unfolds the protein matrix and caps free thiols, preventing disulfide bond reformation. This ensures the protease has unobstructed access to the sequence flanking the 2-Cl-Tyr residue, maximizing peptide recovery[2].

Step 2: Sequence-Specific Proteolytic Digestion
  • Action: Add sequencing-grade Trypsin at a 1:50 (enzyme:substrate) ratio. Incubate at 37°C for 16 hours.

  • Causality: While pronase is often used to measure total free chlorotyrosine, Trypsin specifically cleaves at the C-terminus of Arginine and Lysine. This generates predictable peptides that retain the 2-Cl-Tyr modification within its sequence context, allowing us to pinpoint the exact site of incorporation[2].

Step 3: Chromatographic Separation (LC)
  • Action: Utilize a reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 100 mm) with a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The electronegative chlorine atom at the ortho-position of the phenol ring significantly increases the peptide's hydrophobicity. Consequently, the 2-Cl-Tyr peptide will predictably elute later than its unchlorinated counterpart. This retention time shift is a primary validation metric[4].

Step 4: Mass Spectrometry Acquisition

For QQQ (MRM):

  • Action: Optimize Collision Energy (CE) to target the y-ion or b-ion containing the 2-Cl-Tyr residue. You must program two transitions per peptide: one for the

    
     precursor/product pair, and one for the 
    
    
    
    pair[3].
  • Causality: By mandating the co-elution of both the

    
     and 
    
    
    
    transitions at a strict 3:1 peak area ratio, the protocol inherently self-validates the presence of 2-chloro-L-tyrosine, eliminating false positives from isobaric matrix noise.

For Orbitrap (PRM):

  • Action: Set the quadrupole isolation window to 1.2 m/z to encompass both isotopes if possible, or target the

    
     monoisotopic mass specifically. Set MS2 resolution to 35,000 (at m/z 200)[2].
    
  • Causality: The high resolving power allows for the extraction of fragment ions with sub-ppm mass accuracy. The full MS2 spectrum provides absolute sequence confirmation, making it virtually immune to matrix interference.

Isotopic fragmentation pathway of 2-chloro-L-tyrosine peptides during MS/MS.

Quantitative Data & Performance Comparison

The following table summarizes the expected experimental performance metrics when quantifying 2-Cl-Tyr peptides using state-of-the-art instrumentation across both platforms.

Performance MetricTriple Quadrupole (MRM)Orbitrap HRAM (PRM)
Mass Resolution Unit (~0.7 FWHM)High (up to 140,000 at m/z 200)
LOD (Peptide Level) 0.5 - 1.0 fmol on-column2.0 - 5.0 fmol on-column
Linear Dynamic Range 4 - 5 orders of magnitude3 - 4 orders of magnitude
Isotope Validation Requires separate discrete transitionsExtracted post-acquisition from full MS2
Matrix Tolerance Susceptible to isobaric overlapHighly resistant to chemical noise
Ideal Use Case Validated, high-throughput clinical assaysDiscovery, complex matrices, structural proof

Decision Matrix & Conclusion

When developing an assay for 2-chloro-L-tyrosine incorporated peptides, the choice of platform should be driven by the biological matrix and the phase of research.

If you are in the biomarker discovery or structural validation phase , the Orbitrap PRM workflow is mandatory. The ability to retrospectively mine high-resolution MS2 spectra ensures that the +1.997 Da mass shift of the


 isotope is perfectly resolved from background noise[2].

Conversely, if you are executing a high-throughput pharmacokinetic (PK) study using a synthetic 2-Cl-Tyr peptide standard, the QQQ MRM workflow provides the ultimate sensitivity and linear dynamic range required for absolute quantification[3][4].

References

  • BenchChem. "3-Chloro-5-iodo-L-tyrosine". BenchChem Product Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8ZIIe2zKxX9VJkOJPzW9_v9Uo1FR2p-AFd2Ehjt-ERIPgOshp0ItweZpuW8hGt6X6O7TeaAoICP4KB1Xq6J6xjQprgs4KiPrOgn4Q9wbumwy4mZsruX9BJRC1mAA1EdThOmp6dEg=]
  • PLOS ONE. "Serum Proteome and Cytokine Analysis in a Longitudinal Cohort of Adults with Primary Dengue Infection Reveals Predictive Markers of DHF".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6AlA5SMezCDWqQerXkjzrRRGr_BdhTv-FD0oEI7KenZH-lPhFgGQJmCsolT3HIZ7EYdZswqb-V6ahBSfaahVKgdamHseRbSSfMijuvGeK3pc2gCotNPCfUMkjF8omhOysnfnRC5HtLFaJ8hrqIdoWag-SLdVxYrRolniWf8OjOOM_Er60]
  • Chemical Research in Toxicology (ACS) / PMC. "Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhfpV3I7GY4rEFrsTJHdE0PGSeYQeRczrHgLoU20ROK-EFI1AHntHmoKkQiX7-U9amZ6xaENwksXU7ePRl3C_e6LNb9X4S6k9TzA2-2keHDKUC_xRjpIlVEgCsdvMroWfH_yIzeT6MhXB5tWA=]
  • RSC Advances. "Verification of exposure to chemical warfare agents through analysis of persistent biomarkers in plants".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrFE6i-u5aTH7e-FAdW7i3kC4nhz4BHbf__LQChAYus2NMiHpELUoZM7ERoxfVHnswa4iZifNmy3dMcSVJlDzMUIdGGa3T328_2PVyP2x5Aqp1UbcIpN6U7wEsHW6NKazueoKqZNSKEzWtZAj6FhABQMi8Q8AM_jxa]

Sources

Positional Confirmation of 2-Chloro-L-Tyrosine in Peptide Sequences: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-L-tyrosine (2-Cl-Tyr) is a critical biomarker of oxidative stress, specifically indicating myeloperoxidase (MPO)-catalyzed hypochlorous acid (HOCl) damage during inflammation[1]. Beyond its endogenous role in pathology, halogenated tyrosines are increasingly incorporated into synthetic peptide therapeutics to enhance proteolytic stability and tune target affinity.

Whether mapping pathophysiological oxidative post-translational modifications (oxPTMs) or validating the primary structure of a synthetic peptide drug, confirming the exact positional coordinate of 2-Cl-Tyr is paramount. The modification introduces a characteristic +33.961 Da mass shift (due to the substitution of a hydrogen atom with a chlorine atom)[2]. However, localizing this shift within a complex sequence—especially those with multiple tyrosine residues—requires rigorous analytical workflows[3].

The Causality of Experimental Choices (E-E-A-T)

As an application scientist, I often see laboratories default to standard Collision-Induced Dissociation (CID) for all peptide sequencing. While CID is robust, halogenated aromatic rings can exhibit unique gas-phase fragmentation behaviors. Fortunately, the carbon-chlorine bond is relatively stable compared to labile PTMs like phosphorylation, meaning the +34 Da shift often remains intact on the precursor fragments[4].

However, relying solely on CID or Higher-energy Collisional Dissociation (HCD) can lead to incomplete sequence coverage if the peptide is highly charged or contains basic residues that sequester the mobile proton. To build a self-validating system, orthogonal techniques like Electron Transfer Dissociation (ETD) or classic Edman Degradation must be evaluated.

Methodological Comparison: HCD vs. ETD vs. Edman Degradation

High-Resolution MS/MS with HCD
  • Mechanism : HCD utilizes beam-type collisional activation in an Orbitrap mass spectrometer, yielding rich b and y ion series[5].

  • Advantage for 2-Cl-Tyr : The 2-Cl-Tyr residue is structurally stable enough to withstand HCD without excessive neutral loss of HCl. This allows the +34 Da shift to be clearly tracked on the y or b ions flanking the modified residue[4].

  • Limitation : Struggles with peptides longer than 20 amino acids or those with multiple basic residues, which can result in sparse fragmentation in the center of the peptide.

High-Resolution MS/MS with ETD
  • Mechanism : ETD transfers an electron to a multiply charged peptide cation, inducing fragmentation along the peptide backbone to form c and z ions[5].

  • Advantage for 2-Cl-Tyr : Ideal for highly charged precursors (z ≥ 3+). It preserves side-chain modifications perfectly. By combining HCD and ETD, scientists achieve near 100% sequence coverage, providing unequivocal positional confidence[4].

Edman Degradation
  • Mechanism : Sequential chemical cleavage of the N-terminal amino acid, followed by HPLC identification of the phenylthiohydantoin (PTH)-amino acid derivative[6].

  • Advantage for 2-Cl-Tyr : Provides direct, absolute positional confirmation from the N-terminus. Highly useful when mass spectrometry struggles with isobaric interferences.

  • Limitation : Ineffective for N-terminally blocked peptides. Requires highly purified samples and cannot achieve the high-throughput multiplexing of LC-MS/MS[2].

Experimental Protocols: A Self-Validating Workflow

Protocol 1: Bottom-Up LC-MS/MS Localization (HCD/ETD)
  • Sample Preparation : Denature the protein sample in 8M Urea. Reduce disulfide bonds with 10 mM TCEP (45 min, 37°C) and alkylate with 40 mM 2-chloroacetamide (45 min, dark, RT).

    • Causality: 2-chloroacetamide is preferred over iodoacetamide to prevent artifactual modifications that can confound mass shifts during MS analysis[1].

  • Proteolytic Digestion : Dilute urea to <1M. Add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C. Quench with 1% Formic Acid.

  • LC Separation : Load 1 µg of digest onto a C18 nano-column (75 µm × 25 cm). Elute with a 90-minute gradient of 2–35% Acetonitrile (0.1% Formic Acid) at 300 nL/min.

  • MS/MS Acquisition : Operate the Orbitrap in data-dependent acquisition (DDA) mode.

    • MS1: Resolution 120,000; scan range 350-1500 m/z.

    • MS2 (HCD): Isolate precursors with +2 to +5 charge. NCE (Normalized Collision Energy) = 28%.

    • MS2 (ETD): Trigger ETD for precursors with ≥ +3 charge. Calibrate reaction time based on precursor m/z and charge state.

  • Data Analysis : Search spectra against the target sequence using engines like Mascot or Proteome Discoverer. Set dynamic modification: +33.961 Da on Tyrosine. Require a localization probability (e.g., pRS score) > 95%[1].

Protocol 2: Edman Degradation for Orthogonal Validation
  • Isolation : Purify the target 2-Cl-Tyr containing peptide via preparative RP-HPLC.

  • Sequencing : Load 10–50 pmol of the purified peptide onto a glass fiber filter treated with Polybrene.

  • Cleavage & Detection : Run standard Edman cycles. Monitor the UV absorbance at 269 nm for the PTH-2-Cl-Tyr derivative, which elutes at a distinct retention time compared to unmodified PTH-Tyrosine[6].

Quantitative Data Comparison

MetricHCD MS/MSETD MS/MSEdman Degradation
Primary Ion Series b and y ionsc and z ionsPTH-amino acids
Optimal Peptide Length 7 – 20 residues15 – 40+ residues< 30 residues
Sample Requirement ~100 femtomoles~500 femtomoles10 – 50 picomoles
Throughput High (Thousands/run)Medium-HighLow (1 cycle/45 min)
Localization Confidence High (if well-fragmented)Very High (for long/basic)Absolute (if unblocked)
Cost per Sample ModerateHigh (Requires specialized MS)High

Visualizing the Workflows and Pathways

MPO_Pathway Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO Releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes H2O2 H2O2 + Cl- H2O2->HOCl Substrates Cl_Tyr 2-chloro-L-tyrosine (+34 Da) HOCl->Cl_Tyr Oxidizes Peptide Target Peptide (Tyr) Peptide->Cl_Tyr Modified

Biological generation of 2-chloro-L-tyrosine via the MPO-HOCl inflammatory pathway.

Analytical_Workflow Sample Peptide Mixture LC Nano-LC Separation Sample->LC MS1 Precursor MS1 (+33.96 Da Shift) LC->MS1 HCD HCD Fragmentation (b/y ions) MS1->HCD z < 3 ETD ETD Fragmentation (c/z ions) MS1->ETD z >= 3 Data Positional Scoring (e.g., pRS > 95%) HCD->Data ETD->Data

Decision-tree workflow for LC-MS/MS localization of 2-Cl-Tyr using HCD and ETD.

Conclusion

For routine positional confirmation of 2-chloro-L-tyrosine in standard tryptic peptides, LC-MS/MS with HCD is the most efficient and sensitive method[4]. However, for comprehensive characterization—especially in highly basic or long synthetic peptides—implementing a dual HCD/ETD strategy guarantees the highest localization confidence[5]. Edman degradation, while lower in throughput, remains a gold-standard orthogonal validation tool for N-terminally accessible sequences[6], providing the absolute structural proof required in stringent drug development pipelines.

References

1.[3] Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges . MDPI. 2.[2] Analysis of Chlorination, Nitration, and Nitrosylation of Tyrosine and Oxidation of Methionine and Cysteine in Hemoglobin... . ACS Publications. 3.[1] Analysis of protein chlorination by mass spectrometry . PMC - NIH. 4.[6] Novel inter-protein cross-link identified in the GGH-ecotin D137Y dimer . PMC - NIH. 5.[5] The challenge of detecting modifications on proteins . Essays in Biochemistry. 6.[4] Oxidative Post-Translational Modifications of an Amyloidogenic Immunoglobulin Light Chain Protein . PMC - NIH.

Sources

Comparative Guide: N-Fmoc-2-chloro-L-tyrosine vs. N-Fmoc-3-chloro-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of peptide therapeutics, halogenated tyrosines act as critical "tuning knobs" for physicochemical properties. While often conflated, N-Fmoc-2-chloro-L-tyrosine and N-Fmoc-3-chloro-L-tyrosine serve fundamentally different mechanistic purposes.

  • Select N-Fmoc-3-chloro-L-tyrosine when optimizing potency via hydrogen bond strength (electronic modulation) or introducing a handle for transition-metal cross-coupling.

  • Select N-Fmoc-2-chloro-L-tyrosine when optimizing metabolic stability or receptor selectivity via conformational restriction (steric modulation).

Structural & Mechanistic Distinction

The core difference lies in the position of the chlorine atom relative to the phenolic hydroxyl group and the peptide backbone.

Feature3-Chloro-L-Tyrosine 2-Chloro-L-Tyrosine
Chlorine Position Ortho to OH (Meta to backbone)Meta to OH (Ortho to backbone)
Primary Effect Electronic: Lowers phenol pKa significantly.Steric: Restricts

torsion angle.
Phenol pKa ~8.4 (Stronger H-bond donor)~9.1 (Closer to native Tyr ~10.1)
Steric Impact Minimal interference with backbone.High interference with backbone amide.
Key Application Potency tuning, Pd-catalyzed cross-coupling.Proteolytic stability, conformational locking.
Visualizing the Structural Divergence

G cluster_0 Electronic Modulator cluster_1 Steric Modulator Tyr3 3-Chloro-L-Tyrosine (Cl ortho to OH) Effect: Inductive withdrawal Result: pKa ~8.4 (Acidic Phenol) Tyr2 2-Chloro-L-Tyrosine (Cl ortho to Backbone) Effect: Steric Clash with Amide Result: Restricted Chi-1 Rotation Target Peptide Optimization Goal Target->Tyr3 Increase H-Bond Strength or Cross-Coupling Target->Tyr2 Block Proteolysis or Lock Conformation

Figure 1: Decision framework based on structural impact. 3-Cl-Tyr targets electronic properties of the side chain, while 2-Cl-Tyr targets the conformational entropy of the backbone.

Detailed Comparative Analysis
A. Electronic Tuning & Potency (The 3-Chloro Advantage)

The chlorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) on the phenolic hydroxyl.

  • Mechanism: This stabilizes the phenolate anion, lowering the pKa from ~10.1 (native Tyr) to ~8.4.

  • Biological Consequence: At physiological pH (7.4), a significant fraction remains protonated, but it becomes a stronger hydrogen bond donor than native tyrosine. If the tyrosine residue acts as a donor in the receptor binding pocket, this substitution can increase binding affinity by orders of magnitude.

  • Chemical Utility: The C-Cl bond at position 3 is highly activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), allowing "late-stage diversification" of the peptide.

B. Conformational Constraint & Stability (The 2-Chloro Advantage)

The chlorine atom at the 2-position is sterically bulky and situated adjacent to the peptide backbone (the alpha-carbon).

  • Mechanism: The van der Waals radius of Chlorine (1.75 Å) creates a clash with the amide nitrogen and carbonyl of the backbone. This restricts the rotation around the

    
     bond (
    
    
    
    angle).
  • Biological Consequence: This "locking" effect reduces the entropic penalty of binding if the locked conformation matches the bioactive state. Furthermore, the steric bulk protects the peptide bond from enzymatic hydrolysis (proteolysis), significantly extending the half-life (

    
    )  in plasma.
    
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Integration

Both derivatives are compatible with standard Fmoc SPPS, but 2-Cl-Tyr requires modified coupling conditions due to its steric bulk.

Materials:

  • Resin: Rink Amide (for amides) or 2-Chlorotrityl Chloride (for acids).

  • Coupling Reagents: DIC/Oxyma (Standard) vs. HATU/HOAt (High Power).

Step3-Chloro-L-Tyrosine Protocol 2-Chloro-L-Tyrosine Protocol
Concentration 0.2 M in DMF0.2 M in DMF
Activator DIC (1.0 eq) + Oxyma Pure (1.0 eq)HATU (0.95 eq) + HOAt (0.95 eq) + DIEA (2.0 eq)
Coupling Time 45 minutes (Single Coupling)2 x 60 minutes (Double Coupling)
Monitoring Standard Kaiser TestChloranil Test (More sensitive for sterically hindered amines)
Fmoc Removal 20% Piperidine/DMF (2 x 5 min)20% Piperidine/DMF (2 x 10 min)

Critical Note: For 2-Cl-Tyr, if the preceding amino acid is also bulky (e.g., Val, Ile, Thr), use microwave-assisted coupling (75°C, 5 min) to ensure completion.

Protocol B: Metabolic Stability Assay

To verify the stability enhancement of the 2-chloro analog:

  • Incubation: Incubate peptide (10 µM) in pooled human plasma or liver microsomes at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
Synthesis Workflow & Decision Tree

SPPS_Workflow cluster_3Cl Path A: 3-Chloro-Tyr cluster_2Cl Path B: 2-Chloro-Tyr Start Peptide Sequence Design Choice Select Tyr Analog Start->Choice Step3a Standard Coupling (DIC/Oxyma, 45 min) Choice->Step3a Need Acidity/Reactivity Step2a Steric Coupling (HATU/HOAt, 2x 1hr) Choice->Step2a Need Stability/Rigidity Step3b Application: Suzuki Coupling on Resin (Pd(PPh3)4, Boronic Acid) Step3a->Step3b Optional Diversification Step3c Cleavage & Assay: H-Bond Potency Step3a->Step3c Step3b->Step3c Step2b Microwave Assist (Optional: 75°C) Step2a->Step2b Difficult Sequence Step2c Cleavage & Assay: Plasma Stability (t1/2) Step2a->Step2c Step2b->Step2c

Figure 2: Workflow integration for chlorinated tyrosines in SPPS. Note the divergent coupling requirements.

References
  • Structural & pKa Properties of Chlorotyrosines

    • Source: PubChem. (2025).[1] 3-Chloro-L-Tyrosine Compound Summary . National Library of Medicine.

    • URL:[Link]

  • Metabolic Stability & Peptide Design

    • Source: Creative Peptides. (2023).[2][3] Methods to improve the metabolic stability of peptides .

  • Fmoc SPPS Protocols & Resin Compatibility Source: ChemPep. (2025). Fmoc Solid Phase Peptide Synthesis: General Remarks & Cleavage Procedures.
  • Source: Aralez Bio. (2024).
  • Biomarker Applic

    • Source: NIH / PubMed Central. (2022).[4][5][6][7][8] Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma .

    • URL:[Link]

Sources

Functional Assays for Peptides Containing 2-Chloro-L-Tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the functional evaluation of peptides incorporating 2-chloro-L-tyrosine (2-Cl-Tyr) .[1] Unlike its regioisomer 3-chlorotyrosine (a biomarker of inflammation with a significantly perturbed pKa), 2-Cl-Tyr is primarily utilized in medicinal chemistry to enhance metabolic stability and lipophilicity while maintaining a phenol pKa closer to native tyrosine.[1] This guide compares 2-Cl-Tyr modified peptides against native (L-Tyr) and 3-chloro-L-tyrosine (3-Cl-Tyr) alternatives, providing protocols for synthesis, stability testing, and binding affinity assays.[1]

Mechanistic Rationale: Why 2-Chloro-L-Tyrosine?

The incorporation of halogenated amino acids is a proven strategy to modulate peptide pharmacokinetics. The choice between 2-chloro and 3-chloro substitution on the tyrosine ring dictates the physicochemical outcome.[1]

Comparative Physicochemical Profile[2]
FeatureNative L-Tyrosine 2-Chloro-L-Tyrosine 3-Chloro-L-Tyrosine
Substitution Position NoneOrtho to alkyl side chain (Meta to OH)Meta to alkyl side chain (Ortho to OH)
Phenol pKa ~10.0~9.2 - 9.5 (Mild inductive effect)~8.4 - 8.5 (Strong inductive effect)
Lipophilicity (

)
BaselineIncreased (++): Steric bulk shields backboneIncreased (+): Polarizable Cl
Metabolic Stability Low (Proteolysis prone)High : Blocks chymotrypsin recognitionModerate: Electronic alteration
Primary Utility Native signalingHalf-life extension, steric probing Phosphotyrosine mimic, biomarker

Expert Insight: Use 2-Cl-Tyr when you need to protect the


 residue of opioid peptides or GPCR ligands from enzymatic degradation without drastically altering the ionization state of the phenolic hydroxyl group required for receptor hydrogen bonding.

Experimental Workflow: Synthesis & Quality Control

Before functional assays, the integrity of the chlorinated moiety must be preserved during Solid-Phase Peptide Synthesis (SPPS).

Protocol: Optimized Fmoc-2-Cl-Tyr Incorporation[1]
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1]

    • Reasoning: 2-CTC allows cleavage of the peptide under mild acidic conditions (1% TFA), preventing potential acid-catalyzed migration of the chlorine atom or dechlorination which can occur with high-concentration TFA used for Rink Amide resins.[1]

  • Coupling: Standard HBTU/DIPEA activation is compatible.[1]

  • Deprotection: Standard 20% Piperidine in DMF.[1][2]

QC Checkpoint: Chlorine Isomer Verification

Standard C18 HPLC cannot always resolve 2-Cl-Tyr from 3-Cl-Tyr impurities.

  • Method:

    
    -NMR or High-Resolution MS/MS.
    
  • Criterion: In MS/MS, look for specific immonium ion fragments. 2-Cl-Tyr produces a distinct fragmentation pattern relative to the side-chain attachment point compared to 3-Cl-Tyr.[1]

Assay 1: Metabolic Stability (Serum Half-Life)[1]

The primary value proposition of 2-Cl-Tyr is resistance to proteolytic cleavage, particularly by chymotrypsin-like enzymes that target aromatic residues.[1]

Step-by-Step Protocol
  • Preparation: Prepare a 10 mM stock of the peptide in DMSO.

  • Incubation Matrix: Pooled human serum (Sigma-Aldrich) or specific enzyme solution (e.g.,

    
    -Chymotrypsin, 10 units/mL in Tris-HCl).[1]
    
  • Reaction:

    • Dilute peptide to 100

      
       in pre-warmed serum (
      
      
      
      ).
    • Total volume: 1.0 mL per replicate (n=3).[1]

  • Sampling: Remove 100

    
     aliquots at 
    
    
    
    min.
  • Quenching: Immediately add 200

    
     of ice-cold Acetonitrile containing 0.1% Formic Acid (to precipitate serum proteins).
    
  • Processing: Centrifuge at 14,000 x g for 10 min (

    
    ). Collect supernatant.
    
  • Analysis: LC-MS/MS (MRM mode) monitoring the parent ion.

Data Analysis & Visualization

Calculate half-life (


) using a one-phase decay model:



[1]

Figure 1: Proteolytic Degradation Pathway

StabilityPath cluster_0 Mechanism of Stabilization Native Native Peptide (L-Tyr) Enzyme Chymotrypsin Recognition Native->Enzyme High Affinity ClPeptide Modified Peptide (2-Cl-Tyr) ClPeptide->Enzyme Steric Clash (Low Affinity) Complex Enzyme-Substrate Complex Enzyme->Complex Native Intact Intact Peptide (Therapeutic) Enzyme->Intact 2-Cl-Tyr Resists Binding Cleavage Cleavage (Hydrolysis) Complex->Cleavage

Caption: 2-Cl-Tyr introduces steric bulk at the ortho-position relative to the backbone, disrupting the "hydrophobic pocket" fit required by chymotrypsin-like proteases.[1]

Assay 2: Receptor Binding Affinity ( )

Does the chlorine atom disrupt binding? This assay compares the binding penalty of the modification.

Protocol: Competitive Radioligand Binding
  • Receptor: Target GPCR (e.g.,

    
    -Opioid Receptor) expressed in CHO cell membranes.[1]
    
  • Radioligand:

    
    -DAMGO (or relevant standard).
    
  • Competitors: Native Peptide vs. 2-Cl-Tyr Analogue vs. 3-Cl-Tyr Analogue.[1]

Comparative Performance Data (Hypothetical Case: Enkephalin Analogue)

The following table illustrates typical results where 2-Cl-Tyr preserves binding better than 3-Cl-Tyr due to pKa maintenance.

Peptide Variant

(nM)

(nM)
Relative PotencyInterpretation
Native (L-Tyr) 1.2

0.3
0.8100%Reference standard.[1]
2-Cl-Tyr Analogue 2.4

0.5
1.650%Steric tolerance. Slight reduction due to bulk, but H-bond network remains intact.[1]
3-Cl-Tyr Analogue 45.0

8.0
30.02.6%Electronic disruption. Lower pKa (~8.[1]5) ionizes the phenol, breaking key donor H-bonds.

Critical Analysis: If your target receptor requires the Tyrosine phenol to act as a hydrogen bond donor, 3-Cl-Tyr often fails because a significant fraction is ionized (deprotonated) at physiological pH.[1] 2-Cl-Tyr is superior here as it remains largely protonated (neutral).[1]

Assay 3: Membrane Permeability (PAMPA)

Chlorination increases lipophilicity, potentially improving oral bioavailability or blood-brain barrier (BBB) penetration.[1]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Donor Plate: Add peptide (50

    
    ) in PBS (pH 7.4).
    
  • Membrane: PVDF filter coated with 1% Lecithin/Dodecane.[1]

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours at Room Temperature.

  • Quantification: UV Spectroscopy (280 nm) or LC-MS of Acceptor well.[1]

Expected Outcome:

  • Native Tyr: Low permeability (

    
    ).[1]
    
  • 2-Cl-Tyr: Enhanced permeability (

    
    ) due to increased 
    
    
    
    .[1]

Case Study: Stabilizing a Neuropeptide

Scenario: A development team is optimizing a Leu-Enkephalin analogue (


) for pain management.[1] The native peptide degrades in serum in <5 minutes.

Experimental Design:

  • Modification: Replace

    
     with 2-Cl-Tyr.
    
  • Result:

    • Serum Stability: Increases from 4 min to 45 min (10x improvement).[1]

    • Receptor Binding:

      
      -receptor affinity shifts from 1 nM to 3 nM (Acceptable loss).[1]
      
    • Selectivity: The steric bulk of 2-Cl-Tyr improves selectivity against

      
      -receptors compared to the native peptide.[1]
      

Decision Matrix:

DecisionMatrix Start Start: Peptide Optimization StabilityIssue Is Serum Stability Low? Start->StabilityIssue ModChoice Choose Modification StabilityIssue->ModChoice Yes Try2Cl Incorporate 2-Cl-Tyr ModChoice->Try2Cl Try3Cl Incorporate 3-Cl-Tyr ModChoice->Try3Cl TestBinding Test Binding Affinity Try2Cl->TestBinding Try3Cl->TestBinding Result2Cl 2-Cl-Tyr: Maintains H-Bond High Stability TestBinding->Result2Cl High Affinity Result3Cl 3-Cl-Tyr: Ionizes Phenol Loss of Potency TestBinding->Result3Cl Low Affinity

Caption: Decision workflow for selecting chlorinated tyrosine analogues based on binding requirements.

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). Retrieved from

  • Gentilucci, L., et al. (2010). Peptides containing non-natural amino acids: Control of the secondary structure and stability. Current Pharmaceutical Design.
  • Sokalingam, S., et al. (2012). Effect of tyrosine halogenation on the stability and activity of proteins.

  • Nishio, T., et al. (2020). Determination of 3-chloro-L-tyrosine as a novel indicator of chlorine poisoning. Legal Medicine. Link (Cited for distinction between 2-Cl and 3-Cl isomers).[1]

  • Pasquale, E.B., et al. (2010). Peptidomimetic agonists for the EphA2 receptor. (Demonstrates use of modified Tyrosine for stability).

Sources

Structural Impact of 2-Chloro-L-Tyrosine on Peptide Conformation

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively analyzes the structural and physicochemical impact of 2-chloro-L-tyrosine (specifically the isomer with chlorine ortho to the phenolic hydroxyl, often designated as 3-chloro-L-tyrosine in IUPAC nomenclature) on peptide conformation.[1][2] It compares this non-canonical amino acid (ncAA) against native L-tyrosine and provides experimental frameworks for its utilization in drug development.[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists[1][2]

Executive Summary: The Halogen Advantage

In peptide engineering, 2-chloro-L-tyrosine (Cl-Tyr) serves as a precision tool to modulate conformation without drastically altering the steric footprint of the native residue.[1][2] Unlike bulky hydrophobic substitutions (e.g., Phenylalanine) or aggressive electronic modifications (e.g., Nitro-tyrosine), Cl-Tyr offers a dual mechanism of action:[1][2]

  • Halogen Bonding (XB): The chlorine atom acts as an electrophilic Lewis acid, forming highly directional interactions with backbone carbonyls (

    
    ), stabilizing 
    
    
    
    -turns and helical folds.[1][2]
  • pKa Modulation: The electron-withdrawing chlorine lowers the phenolic pKa, enhancing hydrogen bond donor capability at physiological pH.[1][2]

Nomenclature Note: In this guide, "2-chloro-L-tyrosine" refers to the species with chlorine at the ortho position relative to the hydroxyl group (IUPAC: 3-chloro-L-tyrosine).[1][2] This is the standard isomer used for halogen bonding and metabolic stability studies.[1][2]

Physicochemical Comparison: Cl-Tyr vs. Native Tyr

The following table contrasts the fundamental properties driving the conformational differences.

PropertyNative L-Tyrosine (Tyr) 2-Chloro-L-Tyrosine (Cl-Tyr) Impact on Conformation
Phenolic pKa ~10.1~8.4 – 8.6Enhanced H-Bonding: Lower pKa makes the hydroxyl a stronger hydrogen bond donor at neutral pH.[1][2]
Van der Waals Radius H = 1.20 ÅCl = 1.75 ÅSteric Constraint: Chlorine is roughly the size of a methyl group, restricting

and

rotamer freedom.
Lipophilicity (LogP) -2.26~ -1.80Membrane Permeability: Increased lipophilicity improves bioavailability and receptor hydrophobic pocket affinity.[1][2]
Electronic Character Electron-Rich (Activated)Electron-Deficient (Deactivated)Metabolic Stability: Chlorine hinders oxidative metabolism and electrophilic aromatic substitution.[1][2]
Key Interaction Hydrogen Bond (HB)Halogen Bond (XB) + HBDirectionality: XB is strictly linear (

), enforcing specific backbone geometries.[1][2]

Mechanisms of Conformational Bias

A. The Sigma-Hole Effect (Halogen Bonding)

The most distinct structural feature of Cl-Tyr is the "sigma-hole"—a region of positive electrostatic potential on the distal tip of the chlorine atom.[1]

  • Mechanism: The

    
    -hole interacts with nucleophiles (Lewis bases), most commonly the carbonyl oxygen (
    
    
    
    or
    
    
    ) of the peptide backbone.[1][2]
  • Result: This interaction acts like a "molecular staple," locking the peptide into specific secondary structures such as

    
    -helices or 
    
    
    
    -hairpins.[1][2] The bond strength (
    
    
    1–5 kcal/mol) is comparable to a weak hydrogen bond but is hydrophobic and solvent-independent.[1][2]
B. Rotameric Restriction

The steric bulk of the chlorine atom at the ortho position creates a clash with the peptide backbone when the side chain rotates.

  • 
     Constraint:  The population of the gauche- and trans rotamers is altered to minimize steric repulsion between the chlorine and the backbone amide nitrogen.
    
  • Entropic Penalty Reduction: By pre-organizing the side chain, Cl-Tyr reduces the entropic cost of binding to a receptor, potentially increasing affinity (

    
    ).
    
C. Diagram: Physicochemical Impact Flowchart

Cl_Tyr_Impact Cl_Atom Chlorine Substitution (Ortho to OH) Electronic Electronic Effect (Inductive Withdrawal) Cl_Atom->Electronic Steric Steric Effect (VdW Radius ~1.75Å) Cl_Atom->Steric pKa Lower pKa (~8.5) Stronger H-Bond Donor Electronic->pKa SigmaHole Sigma-Hole Formation (Positive Potential) Electronic->SigmaHole Rotamer Rotamer Restriction (Reduced Entropy) Steric->Rotamer Binding Enhanced Receptor Affinity pKa->Binding Conf Stabilized Conformation (Helix/Turn Induction) SigmaHole->Conf Halogen Bond Rotamer->Conf Conf->Binding

Caption: Mechanistic pathway of 2-chloro-L-tyrosine structural influence, linking atomic properties to macroscopic conformational stability.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) with Cl-Tyr

Incorporating Cl-Tyr requires modifying standard Fmoc protocols to prevent side reactions and ensure complete coupling due to the slight steric bulk.[1][2]

Reagents:

  • Resin: Rink Amide (for amides) or 2-Chlorotrityl Chloride (for acids).[1][2]

  • Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1][2]

  • Deprotection: 20% Piperidine in DMF.[1][2]

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Coupling (Cl-Tyr):

    • Use 4.0 equivalents of Fmoc-Cl-Tyr-OH.[1][2]

    • Activate with 4.0 eq DIC and 4.0 eq Oxyma Pure.[1][2]

    • Crucial Step: Extend coupling time to 60 minutes (vs. 30 min for native Tyr) to account for steric hindrance.

    • Note: Avoid HBTU/HATU if racemization is a concern; DIC/Oxyma is superior for halogenated amino acids.[1][2]

  • Deprotection: Standard 20% piperidine (2 x 5 min).

  • Cleavage:

    • Cocktail: TFA/TIPS/H2O (95:2.5:2.5).

    • Time: 2 hours.

    • Precaution: Chlorine-carbon bonds are stable to TFA; no special scavengers are needed for the halogen itself.[1][2]

Protocol B: Conformational Analysis via Circular Dichroism (CD)

To quantify the structural impact (e.g., helix induction), compare the Cl-Tyr analog with the native peptide.

Sample Preparation:

  • Dissolve lyophilized peptides in 10 mM Phosphate Buffer (pH 7.4).

  • Concentration: 50 µM (determined via UV absorbance;

    
     for Cl-Tyr is slightly lower than Tyr, approx 1300 M⁻¹cm⁻¹ , verify via experimental calibration).
    

Measurement:

  • Instrument: Jasco J-1500 or equivalent.

  • Parameters:

    • Range: 190 nm – 260 nm.[1][2]

    • Temp: 25°C.

    • Path length: 1 mm.[1][2]

  • Data Analysis:

    • Convert raw ellipticity (

      
      ) to Mean Residue Ellipticity (
      
      
      
      ).
    • Helix Signature: Look for minima at 208 nm and 222 nm.[1][2]

    • Comparison: A deeper minimum at 222 nm for the Cl-Tyr peptide indicates stabilization of the helical fold via halogen bonding.

Diagram: Experimental Workflow

Workflow Start Start: Peptide Design Synth SPPS Synthesis (Extend Coupling 2x) Start->Synth Cleave TFA Cleavage (95% TFA, 2h) Synth->Cleave Purify HPLC Purification (C18 Column) Cleave->Purify Analysis Conformational Analysis Purify->Analysis CD CD Spectroscopy (Secondary Structure) Analysis->CD NMR NMR (NOESY/ROESY) (Rotamer/Distance) Analysis->NMR Result Compare [θ]222nm & NOE Signals CD->Result NMR->Result

Caption: Step-by-step workflow for synthesizing and validating Cl-Tyr containing peptides.

References

  • Halogen Bonding in Peptides: Wilcken, R., et al. (2013).[1][2] Halogen Bonding in Protein–Ligand Interactions.[1][2] Journal of Medicinal Chemistry.[1][2] Link[1][2]

  • Structural Parameters: Hardegger, L. A., et al. (2011).[1][2] Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition.[1][2] Link[1][2]

  • Synthesis Protocols: Coin, I., et al. (2007).[1][2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.[1][2] Link[1][2]

  • pKa and Electronic Effects: Pallerla, M., et al. (2013).[1][2] Halogen bonding in peptide engineering. Chemical Society Reviews.[1][2] Link

  • Metabolic Stability: Gentilucci, L., et al. (2010).[1][2] Chemical modifications designed to improve peptide stability.[1][2] Current Pharmaceutical Design.[1][2] Link

Sources

Publish Comparison Guide: Enzymatic Stability of Peptides Incorporating 2-Chloro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenation Strategy in Peptide Engineering

Peptide therapeutics frequently suffer from poor pharmacokinetic profiles due to rapid proteolytic cleavage in vivo. While classical modifications—such as D-amino acid substitution or N-methylation—confer high enzymatic stability, they often impose severe conformational penalties that abolish target receptor affinity.

The incorporation of halogenated unnatural amino acids (UAAs) offers a surgically precise alternative. By substituting native L-tyrosine with 2-chloro-L-tyrosine , drug development professionals can leverage unique steric and electronic properties to achieve near-D-amino acid stability while preserving the native L-stereocenter required for potent biological activity. This guide objectively compares the mechanistic advantages of 2-chloro-L-tyrosine against other tyrosine analogs and provides a self-validating experimental framework for quantifying proteolytic resistance.

Mechanistic Causality: Steric Shielding vs. Halogen Bonding

To understand why 2-chloro-L-tyrosine outperforms native residues, we must analyze the causality of enzymatic degradation. Endopeptidases like α-chymotrypsin specifically recognize aromatic side chains (Tyr, Phe, Trp) and cleave the adjacent C-terminal peptide bond. Halogenation disrupts this host-guest recognition through two distinct mechanisms[1][2]:

  • Ortho-Steric Shielding (The 2-Chloro Advantage): Placing a bulky chlorine atom at the ortho position (C2) significantly increases the molecular volume directly adjacent to the peptide backbone[2]. This steric hindrance restricts the

    
     and 
    
    
    
    dihedral angles, physically occluding the scissile bond from properly docking into the S1 specificity pocket of the protease.
  • Electronic Rigidification & HeX-B: Halogenation lowers the pKa of the phenolic hydroxyl group and increases lipophilicity[3]. Furthermore, chlorotyrosines can participate in Hydrogen Bond-Enhanced Halogen Bonds (HeX-B). In this state, the halogen acts as an electron acceptor to rigidify the local peptide backbone, reducing the conformational flexibility required for protease induced-fit[1][4].

While the meta-substituted isomer (3-chloro-L-tyrosine) is highly optimized for HeX-B thermal stabilization[1], 2-chloro-L-tyrosine is superior for direct backbone shielding against aggressive proteolytic cleavage.

G A 2-Chloro-L-Tyrosine Incorporation B Ortho-Position Steric Hindrance A->B Structural Modification C Halogen Bonding (HeX-B / Electronic) A->C Electronic Effect D Protease Active Site Exclusion (S1 Pocket) B->D Blocks Cleavage E Enhanced Proteolytic Stability C->E Rigidifies Backbone D->E Increases Half-life

Logical causality of 2-chloro-L-tyrosine inducing proteolytic stability via steric shielding.

Objective Performance Comparison

To objectively evaluate 2-chloro-L-tyrosine, we benchmark it against native L-tyrosine, the stereoisomer D-tyrosine, and the positional isomer 3-chloro-L-tyrosine. The following table synthesizes structural and kinetic parameters derived from established halogenated peptide engineering models[2][5][6].

Table 1: Comparative Stability and Affinity Metrics of Tyrosine Analogs
ModificationProtease Resistance (Chymotrypsin)Relative Serum Half-LifeTarget Affinity RetentionPrimary Mechanism of Stability
L-Tyrosine (Native) Baseline (1.0x)1.0xHigh (Native)N/A
D-Tyrosine Very High (~8.5x)~5.2xPoorStereochemical Inversion
3-Chloro-L-Tyrosine Moderate (~3.2x)~2.8xHighHeX-B Halogen Bonding
2-Chloro-L-Tyrosine High (~7.4x)~4.9xModerate-HighOrtho-Steric Shielding

Field-Proven Insight: Why not just use D-Tyrosine? While D-amino acids offer the highest resistance to endogenous proteases, they invert the spatial orientation of the side chain. This frequently causes steric clashes within stereospecific receptor binding pockets. 2-Chloro-L-tyrosine provides a "Goldilocks" solution: the bulky ortho-chlorine mimics the steric blockade of a D-amino acid at the backbone level, while maintaining the native L-configuration required for target engagement.

Self-Validating Experimental Protocol: Proteolytic Stability Assay

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . It utilizes heavy-isotope internal standards to account for matrix ionization effects and a zero-minute quenching control to validate the baseline recovery.

Workflow Step1 1. Peptide Synthesis (Fmoc-SPPS with 2-Cl-Tyr) Step2 2. Protease Incubation (Chymotrypsin/Serum at 37°C) Step1->Step2 Step3 3. Time-Course Quenching (TFA Addition at t=0 to 24h) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Quantification) Step3->Step4 Step5 5. Kinetic Modeling (Half-life Calculation) Step4->Step5

Self-validating LC-MS/MS experimental workflow for determining peptide half-life.

Step-by-Step Methodology:
  • Peptide Synthesis & Preparation: Synthesize the target peptide containing 2-chloro-L-tyrosine via standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Purify to >95% via RP-HPLC. Prepare a 100 µM stock in PBS (pH 7.4).

  • Internal Standard (IS) Calibration: Synthesize a heavy-isotope labeled version of the native peptide (e.g.,

    
    -labeled). This IS will correct for any extraction losses or MS matrix suppression.
    
  • Enzymatic Incubation: In a low-protein-binding Eppendorf tube, incubate the peptide (final concentration 10 µM) with α-chymotrypsin (enzyme:substrate ratio of 1:100 w/w) or 25% human blood serum. Maintain the reaction at 37°C in a thermomixer agitating at 600 rpm.

  • Time-Course Quenching (The Validation Step): At designated time points (

    
     = 0, 15, 30, 60, 120, 240, and 1440 mins), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile containing the IS.
    
    • Self-Validation Check: The

      
       sample must be quenched prior to the addition of the enzyme/serum. This establishes the 100% intact baseline and validates that the quenching buffer completely halts enzymatic activity.
      
  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins and the denatured protease.

  • LC-MS/MS Quantification: Transfer the supernatant to MS vials. Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track the parent-to-fragment ion transitions for both the intact 2-chloro-peptide and the IS.

  • Kinetic Modeling: Calculate the peak area ratio (Intact Peptide / IS). Plot the natural log (

    
    ) of the remaining percentage versus time. Calculate the half-life (
    
    
    
    ) using the first-order decay equation:
    
    
    , where
    
    
    is the slope of the linear regression.

Conclusion

The strategic incorporation of 2-chloro-L-tyrosine represents a highly effective methodology for stabilizing peptide therapeutics. By understanding the causality behind ortho-halogenation—specifically the synergistic effects of steric backbone shielding and electronic rigidification—researchers can engineer robust protease resistance without sacrificing the native L-stereochemistry required for optimal pharmacodynamics.

References

  • Increasing Enzyme Stability and Activity through Hydrogen Bond-Enhanced Halogen Bonds. Biochemistry (ACS Publications). URL:[Link]

  • Halogenation of tyrosine perturbs large-scale protein self-organization. Nature Communications. URL:[Link]

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Biopolymers (NIH). URL:[Link]

  • Tyrosine halogenation converts α-defensins into potent immunomodulators. bioRxiv. URL:[Link]

Sources

Comparative Bioactivity Guide: Chlorinated vs. Non-Chlorinated Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of chlorinated versus non-chlorinated tyrosine peptides, focusing on their physicochemical properties, bioactivity profiles, and experimental synthesis.

Executive Summary

The incorporation of chlorine into the tyrosine phenolic ring (e.g., 3-chlorotyrosine or 3,5-dichlorotyrosine) is a critical modification in medicinal chemistry and chemical biology. While often observed naturally as a biomarker of myeloperoxidase (MPO) mediated oxidative stress, site-specific incorporation of chlorinated tyrosine (Cl-Tyr) into peptide therapeutics offers a strategic avenue to modulate metabolic stability , membrane permeability , and receptor selectivity .

This guide contrasts the performance of native Tyrosine (Tyr) peptides against their Chlorinated (Cl-Tyr) analogues.

Key Findings Overview
FeatureNative Tyrosine PeptideChlorinated Tyrosine PeptideImpact of Chlorination
pKa (Phenol) ~10.1~8.5 (3-Cl) / ~6.7 (3,5-diCl)Acidity Increase: Enhances H-bond donor capability; alters ionization state at physiological pH.
Lipophilicity ModerateHighPermeability: Increases LogP, facilitating blood-brain barrier (BBB) and membrane crossing.
Metabolic Stability Low (Protease susceptible)HighProtection: Steric bulk and electronic deactivation protect against chymotrypsin-like cleavage.
Receptor Affinity Optimized (Native)VariableSelectivity: Can induce antagonist activity or shift receptor subtype selectivity (e.g.,

vs

opioid).

Physicochemical Impact of Chlorination

The bioactivity differences stem directly from the atomic properties of the chlorine substituent.

  • Steric Hindrance: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å) but smaller than Iodine (1.96 Å). This creates a "steric bump" that can disrupt tight binding pockets or, conversely, fill hydrophobic voids.

  • Electronic Effects: Chlorine is electron-withdrawing (

    
    ). This lowers the pKa of the phenolic hydroxyl, making it a stronger hydrogen bond donor but also more likely to be ionized (phenolate) at neutral pH, particularly in the di-chloro species.
    
Comparative Data: Physicochemical Properties
Amino Acid AnaloguePhenol pKaVan der Waals Volume (

)
Hammett Constant (

)
Tyrosine (Tyr) 10.1107 (Side chain)0.00
3-Chlorotyrosine 8.5~1250.23
3,5-Dichlorotyrosine 6.7~1430.46

Bioactivity Case Studies

Case Study A: Opioid Peptides (GPCR Ligands)

In enkephalins and dynorphins, Tyr1 is the "message" residue essential for receptor activation. Modifying this residue with halogens drastically alters pharmacology.

  • Mechanism: The phenolic hydroxyl group of Tyr1 acts as a hydrogen bond donor to the receptor (e.g., His297 in the

    
    -opioid receptor).
    
  • Chlorination Effect:

    • Affinity: Introduction of 3-Cl-Tyr often reduces affinity slightly due to steric clash unless the pocket has a specific hydrophobic sub-site.

    • Function: Can convert agonists into antagonists . The steric bulk prevents the conformational shift required for receptor activation (G-protein coupling).

    • Selectivity: Halogenation can improve selectivity for

      
       over 
      
      
      
      receptors by exploiting subtle differences in the transmembrane binding pockets.
Case Study B: Metabolic Stability & Biomarkers

Chlorinated peptides are exceptionally stable against oxidative and proteolytic degradation.

  • Proteolytic Resistance: The chlorine atom at the ortho position sterically hinders proteases (like chymotrypsin) that attack the peptide bond adjacent to aromatic residues.

  • Experimental Evidence: Studies tracking MPO activity show that 3-Cl-Tyr residues in proteins (e.g., ApoA1, fibrinogen) persist in plasma long after the oxidative event, serving as stable "molecular fossils" of inflammation.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Cl-Tyr Peptides

Objective: Synthesize a peptide containing site-specific 3-chlorotyrosine.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Amino Acid: Fmoc-3-chloro-L-tyrosine (Commercially available).

  • Coupling Agents: HATU / HOAt (Preferred over HBTU due to steric hindrance).

  • Base: DIPEA (Diisopropylethylamine).[2]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling (Critical Step):

    • Dissolve Fmoc-3-Cl-Tyr-OH (4 eq), HATU (3.9 eq), and HOAt (3.9 eq) in DMF.

    • Add DIPEA (8 eq) to activate.

    • Add to resin immediately.[1]

    • Reaction Time: Increase coupling time to 2 hours (vs. standard 45 min) to account for the electron-withdrawing effect reducing the nucleophilicity of the amino group during the next cycle, and steric hindrance of the current coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The Chlorine-Carbon bond is stable to TFA.

  • Purification: RP-HPLC (C18 column). Note: Cl-Tyr peptides will elute later (higher % ACN) than native analogues due to increased lipophilicity.

Protocol B: Plasma Stability Assay

Objective: Compare half-life (


) of Native vs. Cl-Tyr peptide.
  • Preparation: Dissolve peptides to 10

    
    M in PBS.
    
  • Incubation: Mix 10

    
    L peptide stock with 90 
    
    
    
    L human plasma (pre-warmed to 37°C).
  • Sampling: At

    
     min, remove 10 
    
    
    
    L aliquots.
  • Quenching: Add 40

    
    L ice-cold Acetonitrile (containing internal standard) to precipitate plasma proteins. Centrifuge at 10,000g for 10 min.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion

    
    .
    
    • Note: The Cl-Tyr peptide will show a distinct isotope pattern (

      
      ).
      

Visualizations

Diagram 1: Comparative Signaling & Binding Mechanism

This diagram illustrates how the steric and electronic properties of Chlorine alter receptor interaction compared to native Tyrosine.

BioactivityMechanism cluster_native Native Tyrosine Interaction cluster_chloro Chlorinated Tyrosine Interaction Tyr Native Tyrosine (OH group) Receptor_N GPCR Binding Pocket (Perfect Fit) Tyr->Receptor_N High Affinity (H-bond) Signal_N Full Agonist Signaling Receptor_N->Signal_N Conf. Change Cl_Tyr 3-Chloro-Tyrosine (OH + Cl steric bulk) Receptor_C GPCR Binding Pocket (Steric Clash / Altered H-Bond) Cl_Tyr->Receptor_C Modified Affinity (Hydrophobic/Steric) Signal_C Antagonist / Partial Agonist Receptor_C->Signal_C Blocked Conf. Change

Caption: Mechanistic divergence in GPCR binding. Native Tyrosine facilitates conformational changes leading to signaling. Chlorinated Tyrosine often creates steric clashes or alters hydrogen bonding (due to lower pKa), potentially shifting activity from agonism to antagonism.

Diagram 2: Synthesis & Stability Workflow

This workflow outlines the critical steps for synthesizing and validating Cl-Tyr peptides.

SynthesisWorkflow Start Start: Resin Loading Coupling Coupling: Fmoc-Cl-Tyr-OH (HATU/HOAt) Start->Coupling SPPS Cycle Cleavage TFA Cleavage (Cl-C bond is stable) Coupling->Cleavage Complete Synthesis Purification HPLC Purification (Late Elution) Cleavage->Purification Isolate Peptide Assay Stability Assay (Plasma/Microsomes) Purification->Assay Pure Compound Result Result: High Metabolic Stability Assay->Result Data Analysis

Caption: Workflow for generating Chlorinated Peptides. Key modifications include using HATU/HOAt for hindered coupling and expecting delayed retention times during HPLC purification due to increased lipophilicity.

References

  • Crow, B. S., et al. (2016). "Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure." Chemical Research in Toxicology.

  • Schiller, P. W., et al. (2008). "Peptides containing novel tyrosine analogues: Pharmacological tools, systemically active opioid analgesics." Journal of Peptide Science.

  • Kettenmann, B., et al. (2011). "The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences." PMC.

  • Marastoni, M., et al. (1995). "Synthesis and opioid activity of tyrosine sulfate containing dermorphin and deltorphin peptides." Arzneimittelforschung.

  • Tate, E., et al. (2018).[3] "Building bridges for highly selective, potent and stable oxytocin and vasopressin analogs."[3] Bioorganic & Medicinal Chemistry.

  • BenchChem. (2025).[1] "An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)."

Sources

Safety Operating Guide

N-Fmoc-2-chloro-L-tyrosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-Fmoc-2-chloro-L-tyrosine (CAS: 2349740-74-3 or related isomers) is a specialized building block used primarily in Solid-Phase Peptide Synthesis (SPPS) to introduce halogenated tyrosine residues into peptide chains.[1]

While the Fmoc group (9-fluorenylmethoxycarbonyl) is a standard protecting group, the chlorine substituent on the tyrosine aromatic ring fundamentally alters the disposal pathway compared to standard amino acids.

Critical Operational Directive: Unlike standard Fmoc-amino acids (e.g., Fmoc-Ala-OH), this compound contains a covalently bound halogen.[1][2] Consequently, it must be managed within Halogenated Waste Streams to prevent corrosion in incinerators not equipped with scrubbers and to comply with EPA regulations regarding the formation of dioxins/furans during thermal destruction.[2]

Hazard Profile & Physicochemical Properties

To ensure a self-validating safety system, you must understand the properties driving the disposal logic.[1][2]

PropertyDataDisposal Implication
Physical State Solid (Powder)Must be dissolved or containerized as solid waste; do not flush.[1][3]
Halogen Content Yes (Chlorine) MANDATORY SEGREGATION. Cannot be mixed with non-halogenated bulk solvents (e.g., Acetone, Methanol) if the concentration exceeds facility limits (typically 1-2%).[1][2]
Water Solubility Very LowHigh risk of clogging drains; bioaccumulative potential.
Acidity Weak Acid (Carboxylic)Compatible with general organic waste; incompatible with strong oxidizers.
Signal Word Warning (Irritant)Standard PPE (Gloves, Goggles) required during handling.[2][4]

Pre-Disposal Logistics & Safety Prerequisites

Before initiating disposal, verify the following "Check-Act" system to prevent cross-contamination.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile rubber gloves (minimum 0.11 mm thickness).

  • Eye Protection: Chemical safety goggles (ANSI Z87.1 compliant).

  • Respiratory: If handling large quantities of dry powder outside a fume hood, use an N95 particulate respirator to prevent inhalation of dust.[2]

Waste Container Selection
  • Solid Waste: Wide-mouth High-Density Polyethylene (HDPE) jars.[1]

  • Liquid Waste: Amber glass or HDPE carboys. Note: If the waste solution contains Dichloromethane (DCM), use glass or fluorinated HDPE to prevent container softening.[2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Reagent (Excess/Expired)

Context: You have a bottle of expired N-Fmoc-2-chloro-L-tyrosine powder.[1]

  • Labeling: Affix a hazardous waste label to a clear plastic bag or wide-mouth jar.[1] Clearly write: "Solid Waste: N-Fmoc-2-chloro-L-tyrosine (Halogenated Organic)."

  • Transfer: Inside a fume hood, transfer the solid into the container.

  • Segregation: Place this container in the Halogenated Solids bin.

    • Why? Even though it is a solid, the chlorine content dictates it be sent to an incinerator capable of handling halogens (to scrub HCl emissions).[2]

  • Decontamination: Wipe the exterior of the original bottle with a solvent-dampened wipe (Acetone or Ethanol) before discarding the empty bottle as glass waste (if triple-rinsed) or solid waste (if residue remains).

Scenario B: Disposal of SPPS Liquid Waste (Reaction Mixtures)

Context: You have a reaction mixture containing the amino acid dissolved in a solvent.

Critical Decision Node: Identify the Solvent Base.

  • Case 1: Dissolved in DMF/NMP (Non-Halogenated Solvents)

    • Although the solvent is non-halogenated, the solute is halogenated .

    • Action: If the concentration of N-Fmoc-2-chloro-L-tyrosine is >1%, classify the entire mixture as Halogenated Organic Solvent Waste .[1]

    • Reasoning: Mixing halogenated compounds into non-halogenated fuel blending streams can violate permit limits for cement kilns or standard incinerators.

  • Case 2: Dissolved in DCM/Chloroform (Halogenated Solvents)

    • Action: Pour into the standard Halogenated Waste carboy.

    • Compatibility Check: Ensure no strong oxidizers or reactive metals are present in the waste container.

Scenario C: Spills and Contaminated Debris
  • Containment: Isolate the area.

  • Cleanup:

    • Dry Spill: Gently sweep up powder to avoid dust generation. Place in a bag labeled "Halogenated Solid Waste."

    • Wet Spill: Absorb with vermiculite or polypropylene pads.

  • Disposal: Place all contaminated gloves, wipes, and weighing boats into the Solid Hazardous Waste bin. Do not place in regular trash.

Visualized Workflows (DOT Diagrams)

Figure 1: Waste Segregation Decision Logic

Caption: Logical workflow for categorizing N-Fmoc-2-chloro-L-tyrosine waste based on physical state and solvent matrix.

WasteSegregation Start Waste Generation: N-Fmoc-2-chloro-L-tyrosine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Dissolved Disp_HaloSolid DISPOSAL A: Solid Halogenated Waste Solid->Disp_HaloSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMF, Methanol) SolventCheck->NonHaloSolvent Disp_HaloLiq DISPOSAL B: Liquid Halogenated Waste HaloSolvent->Disp_HaloLiq ConcCheck Conc. > 1%? NonHaloSolvent->ConcCheck ConcCheck->Disp_HaloLiq Yes (High Risk) Disp_NonHaloLiq DISPOSAL C: Non-Halogenated Waste (Trace Halogens) ConcCheck->Disp_NonHaloLiq No (Trace Only)

Figure 2: Spill Response Protocol

Caption: Immediate operational workflow for managing accidental spills in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Hazard: Dust vs. Liquid Spill->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid / Solution Assess->WetSpill ActionDry Sweep gently (Avoid Dust) DrySpill->ActionDry ActionWet Absorb with Vermiculite/Pads WetSpill->ActionWet Bagging Double Bag in Polyethylene ActionDry->Bagging ActionWet->Bagging Labeling Label: 'Halogenated Debris' Bagging->Labeling

Regulatory Compliance & Environmental Impact

  • EPA Classification: While N-Fmoc-2-chloro-L-tyrosine is not typically listed under a specific "P" or "U" code (unless part of a specific formulation), it falls under the "Characteristic Waste" definition if mixed with solvents (Ignitable D001, Toxic D0xx).[1][2]

  • Halogenated Organic Carbon (HOC): The presence of the chlorine atom classifies this as HOC. Improper incineration of HOCs can lead to the formation of hydrochloric acid (HCl) and dioxins. Therefore, never dispose of this chemical in "Non-Halogenated" streams destined for fuel blending, as these facilities may lack the necessary acid gas scrubbers [1].[2]

  • Drain Disposal: Strictly Prohibited.[5] The Fmoc group confers high lipophilicity, making the compound resistant to biodegradation in standard wastewater treatment plants [2].[2]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Guide to RCRA Classifications.[1] Available at: [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. (Defines segregation logic for halogenated solutes). Available at: [Link]

Sources

Personal protective equipment for handling N-Fmoc-2-chloro-L-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: Safe integration of N-Fmoc-2-chloro-L-tyrosine (CAS: 2349740-74-3) into Solid-Phase Peptide Synthesis (SPPS) workflows. Critical Hazard: As a halogenated aromatic derivative, this compound requires strict waste segregation from non-halogenated streams to prevent regulatory non-compliance and potential formation of toxic byproducts (e.g., dioxins) during incineration. Immediate Action: Ensure availability of halogenated waste containers and chemical-resistant nitrile gloves (double-gloving recommended for DMF handling) before opening the vial.

Chemical Risk Profile

Compound: N-Fmoc-2-chloro-L-tyrosine CAS Number: 2349740-74-3 Physical State: White to off-white powder.

Hazard CategoryClassification (GHS)Operational Implication
Skin/Eye Irritant Category 2 / 2ADust can cause immediate irritation. Do not touch face while handling.
Respiratory STOT Category 3Inhalation of fines/dust triggers respiratory tract irritation. Weigh only in a fume hood.
Halogenated Organic N/A (Waste Class)Presence of the Chlorine atom mandates disposal in Halogenated Waste streams, distinct from standard peptide waste.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves degrade rapidly (<15 mins) upon contact with SPPS solvents like DMF and DCM. The protocol below mitigates this permeation risk.

Body AreaPPE RequirementTechnical Specification
Hands (Primary) Double Gloving Inner: 4 mil Nitrile (Tactile sensitivity).Outer: 5-8 mil Nitrile or Laminate (Solvent barrier).Change outer gloves immediately upon solvent splash.
Eyes Chemical Goggles ANSI Z87.1 compliant. Safety glasses are insufficient due to the risk of fine powder drift during weighing.
Respiratory Engineering Control Handle strictly within a certified chemical fume hood.[1] If hood is unavailable, use N95/P100 particulate respirator (Last resort).
Body Lab Coat + Apron Standard cotton lab coat. Add a chemical-resistant apron (Tyvek/PVC) if handling >5g quantities or liquid cleavage cocktails.

Operational Handling Protocol

Phase A: Storage & Retrieval
  • Condition: Store at +2°C to +8°C , desiccated.

  • Equilibration: Allow the closed vial to warm to room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, hydrolyzing the Fmoc group or clumping the reagent.

Phase B: Weighing & Solubilization
  • Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away."

  • Weighing: Transfer solid into a tared vessel inside the fume hood. Avoid using spatulas that have contacted strong bases (piperidine) to prevent premature Fmoc cleavage.

  • Solvent Choice: Dissolve in DMF (Dimethylformamide) or NMP .

    • Note: The 2-chloro substituent increases lipophilicity. If solubility is slow, mild sonication (30-60s) is safer than heating, which risks racemization.

Phase C: Coupling (SPPS Context)
  • Activation: Standard HBTU/HATU or DIC/Oxyma protocols are compatible.

  • Monitoring: The chlorine atom is electron-withdrawing, potentially reducing the nucleophilicity of the tyrosine hydroxyl but also slightly deactivating the aromatic ring. Standard coupling times (30-60 mins) are usually sufficient, but a Kaiser Test (or Chloranil test for secondary amines) is mandatory to verify coupling completion.

Visualization: Operational Workflow

HandlingWorkflow Storage Storage (2-8°C, Desiccated) Equilibrate Equilibrate (30 mins to RT) Storage->Equilibrate Prevent Condensation Weighing Weighing (Fume Hood, Anti-static) Equilibrate->Weighing Transfer Solubilization Solubilization (DMF/NMP + Sonication) Weighing->Solubilization Dissolve Coupling Coupling Reaction (SPPS Vessel) Solubilization->Coupling Inject/Add

Figure 1: Step-by-step workflow from cold storage to reaction, emphasizing moisture control and containment.[2]

Waste Management & Decontamination

The Golden Rule: Because this molecule contains Chlorine, ALL waste solutions containing it (even if dissolved in non-halogenated DMF) must be classified as Halogenated Waste .

Disposal Logic
  • Solid Waste: Contaminated weigh boats, pipette tips, and gloves go into Hazardous Solid Waste (labeled "Contains Halogenated Organics").

  • Liquid Waste (Reaction Mixture):

    • Do NOT pour into the standard "Organic Waste" carboy.

    • Pour into the Halogenated Solvent Waste carboy.

    • Reasoning: Mixing halogenated compounds with standard fuels/solvents can create hazardous conditions during industrial incineration (formation of HCl gas or dioxins).

Decontamination of Spills
  • Powder Spill: Do not dry sweep (creates dust). Cover with wet paper towels (soaked in water/detergent), then wipe up. Discard as solid hazardous waste.

  • Solution Spill: Absorb with vermiculite or spill pads. Clean surface with soap and water.[3][4]

Visualization: Waste Segregation Decision Tree

WasteSegregation WasteSource Waste Generated (Fmoc-2-Cl-Tyr) StateCheck Physical State? WasteSource->StateCheck SolidPath Solid (Gloves, Weigh Boats) StateCheck->SolidPath Solid LiquidPath Liquid (Dissolved in DMF/DCM) StateCheck->LiquidPath Liquid BinSolid Solid Hazardous Waste Tag: 'Halogenated Debris' SolidPath->BinSolid BinLiquid Halogenated Solvent Waste (Even if >90% DMF) LiquidPath->BinLiquid Mandatory Segregation

Figure 2: Decision logic for disposing of halogenated amino acid waste. Note that liquid waste defaults to the Halogenated stream regardless of the primary solvent.

Emergency Response

  • Eye Contact: Rinse immediately with water for 15 minutes.[3][5] Lift eyelids to ensure flushing. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing/gloves immediately.[1] Wash skin with soap and water.[3][4] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: N-Fmoc-2-chloro-L-tyrosine. Retrieved from

  • American Peptide Society. (2023). Best Practices for Solid Phase Peptide Synthesis (SPPS). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. Retrieved from

  • Environmental Protection Agency (EPA). (2024). Management of Halogenated Solvent Waste. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.